molecular formula C16H22O6 B048844 Bis(4-hydroxybutyl) terephthalate CAS No. 23358-95-4

Bis(4-hydroxybutyl) terephthalate

Cat. No.: B048844
CAS No.: 23358-95-4
M. Wt: 310.34 g/mol
InChI Key: MRLFFZIIRRKXBJ-UHFFFAOYSA-N
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Description

Bis(4-hydroxybutyl) terephthalate (BHBT) is a high-purity diester monomer of significant importance in advanced materials science and polymer chemistry research. Its primary research value lies in its role as a critical precursor and intermediate in the synthesis of specialized polyesters, most notably poly(butylene terephthalate) (PBT) and other copolyesters. Researchers utilize BHBT to study polymerization kinetics, catalyst efficiency, and the structure-property relationships of the resulting polymers. The compound's mechanism of action is based on its bifunctional molecular structure, featuring hydroxyl termini that undergo polycondensation reactions with diacids or diacid derivatives, such as terephthaloyl chloride, or through transesterification processes. This allows for the controlled synthesis of polymers with tailored characteristics, including thermal stability, crystallinity, and mechanical strength. Applications of this reagent extend to the development of biodegradable and bio-based plastics, such as poly(butylene adipate-co-terephthalate) (PBAT), where it serves as the terephthalate unit. Furthermore, BHBT is investigated for creating specialized polymeric materials for engineering plastics, fibers, and films. This product is offered to support rigorous laboratory R&D and is an essential tool for scientists working at the forefront of sustainable polymer design and high-performance material development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-hydroxybutyl) benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c17-9-1-3-11-21-15(19)13-5-7-14(8-6-13)16(20)22-12-4-2-10-18/h5-8,17-18H,1-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLFFZIIRRKXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCCO)C(=O)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451455
Record name bis(hydroxybutyl) terephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23358-95-4
Record name bis(hydroxybutyl) terephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-hydroxybutyl) terephthalate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEN57P2BTT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Bis(4-hydroxybutyl) Terephthalate from Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(4-hydroxybutyl) terephthalate (BHBT), a key monomer in the production of poly(butylene terephthalate) (PBT) and other specialty polyesters. This document details the core process of direct esterification of terephthalic acid (TPA) with 1,4-butanediol (BDO), offering insights into reaction parameters, catalytic systems, and analytical methodologies for product characterization.

Introduction

This compound (BHBT) is a crucial intermediate in the polymer industry, primarily serving as a precursor for the synthesis of PBT, a high-performance thermoplastic with excellent mechanical and thermal properties. The synthesis of high-purity BHBT is paramount to achieving the desired molecular weight and characteristics of the final polymer. The most common and direct route to BHBT is the esterification of terephthalic acid with an excess of 1,4-butanediol. This guide will explore the fundamental aspects of this synthesis, providing detailed experimental protocols and quantitative data to aid researchers in their laboratory and development endeavors.

Reaction Pathway: Direct Esterification

The synthesis of BHBT from TPA and BDO is a two-step esterification reaction. In the first step, one molecule of TPA reacts with one molecule of BDO to form the monoester, mono(4-hydroxybutyl) terephthalate. Subsequently, the monoester reacts with a second molecule of BDO to yield the desired diester, this compound, with the elimination of two molecules of water.

BHBT_Synthesis_Pathway TPA Terephthalic Acid (TPA) Monoester Mono(4-hydroxybutyl) terephthalate TPA->Monoester + BDO BDO1 1,4-Butanediol (BDO) BDO1->Monoester BHBT This compound (BHBT) Monoester->BHBT + BDO Water1 H2O Monoester->Water1 BDO2 1,4-Butanediol (BDO) BDO2->BHBT Water2 H2O BHBT->Water2

Figure 1: Reaction pathway for the synthesis of BHBT from TPA and BDO.

Experimental Protocols

Direct Esterification using Lithium Acetate Catalyst

This protocol is a common method for the laboratory-scale synthesis of BHBT.

Materials:

  • Terephthalic acid (TPA): 166 g (1.00 mole)

  • 1,4-butanediol (BDO): 180 g (2.00 moles)

  • Lithium acetate: a small amount (catalyst)

  • Nitrogen gas

Equipment:

  • Autoclave equipped with a stirrer and a distillation outlet

Procedure: [1]

  • Charge the autoclave with terephthalic acid, 1,4-butanediol, and a small amount of lithium acetate.[1]

  • Seal the autoclave and purge with nitrogen gas.

  • Pressurize the autoclave with nitrogen to 3 kg/cm ².[1]

  • Heat the mixture to 260°C while stirring.[1]

  • Maintain the reaction at 260°C for 3 hours. During this time, water formed during the esterification will be removed through the distillation outlet.[1]

  • After 3 hours, cool the reactor to room temperature.

  • The resulting product is this compound.

Direct Esterification using a Mixed Catalyst System

This protocol is optimized for a faster reaction and to minimize the formation of tetrahydrofuran (THF), a common byproduct from the dehydration of BDO.

Materials:

  • Terephthalic acid (TPA)

  • 1,4-butanediol (BDO)

  • Butylstannoic acid (catalyst)

  • Titanium tetrabutoxide (catalyst)

Procedure: [2]

  • Combine terephthalic acid and 1,4-butanediol in a molar ratio of 1:1.7.[2]

  • Add butylstannoic acid (0.05 mole % relative to TPA) and titanium tetrabutoxide (0.025 mole % relative to TPA) as catalysts.[2]

  • Heat the reaction mixture to 210°C with stirring.[2]

  • The reaction is considered complete when the mixture becomes clear, which typically occurs in about 2.5 hours.[2]

  • During the reaction, a loss of approximately 6% of the 1,4-butanediol to dehydration may be observed.[2]

Quantitative Data

The efficiency of BHBT synthesis is highly dependent on the choice of catalyst and reaction conditions. While direct comparative data for the synthesis from TPA is limited in the public literature, data from the related transesterification of bis(2-hydroxyethyl) terephthalate (BHET) with BDO provides valuable insights into catalyst performance.

Table 1: Comparison of Catalysts for the Transesterification of BHET to BHBT

CatalystCatalyst Concentration (wt%)Temperature (°C)BHET Conversion (%)BHBT Yield (mol/L)
Titanium Isopropoxide (Ti-IP)0.1 - 0.321098.930.99
Zinc Acetate (Zn-A)0.1 - 0.3Lower temperaturesHigh activity-
Antimony (III) Oxide--Lower activity-
Tin (II) Chloride--Lower activity-

Data sourced from a study on the transesterification of BHET.[3]

Experimental Workflow and Logic

The general workflow for the synthesis and analysis of BHBT involves several key stages, from reactant preparation to final product characterization.

BHBT_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Charge Reactants (TPA, BDO, Catalyst) Reaction Esterification Reaction (Heating, Stirring, N2 atmosphere) Reactants->Reaction Cooling Cooling & Solidification Reaction->Cooling Purification Recrystallization or Chromatographic Purification Cooling->Purification Purity Purity Analysis (HPLC) Purification->Purity Characterization Structural Characterization (NMR, FTIR, Mass Spec) Purity->Characterization FinalProduct FinalProduct Characterization->FinalProduct High-Purity BHBT

References

An In-depth Technical Guide to Bis(4-hydroxybutyl) terephthalate (CAS: 23358-95-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-hydroxybutyl) terephthalate (BHBT), identified by CAS number 23358-95-4, is a diester monomer that serves as a crucial building block in the field of polymer chemistry.[1][2][3][4] Primarily, it is an intermediate in the synthesis of poly(butylene terephthalate) (PBT), a thermoplastic engineering polymer with wide-ranging applications.[1][2][3][4] While not a therapeutic agent itself, its role in creating specialized and biodegradable polyesters positions it as a compound of interest for advanced applications, including the potential development of novel drug delivery systems.[1][5] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to the scientific and research community.

Chemical and Physical Properties

This compound is a white to off-white solid under standard conditions.[6] It is characterized by the presence of a central terephthalate core with two 4-hydroxybutyl ester side chains. This bifunctional nature, with terminal hydroxyl groups, is key to its function in polymerization reactions.[1] The compound is soluble in organic solvents like ethanol, acetone, chloroform, and methanol, but has limited solubility in water.[2][7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 23358-95-4[9]
Molecular Formula C16H22O6[9][10]
Molecular Weight 310.34 g/mol [9][10]
Appearance White to Off-White Solid[6]
Melting Point 94 °C[1]
Boiling Point 483.1±35.0 °C (Predicted)[1]
Solubility Soluble in ethanol, acetone, chloroform (slightly), methanol (slightly)[2][8]
InChI Key MRLFFZIIRRKXBJ-UHFFFAOYSA-N
SMILES O=C(OCCCCO)C1=CC=C(C(OCCCCO)=O)C=C1[11]

Synthesis and Polymerization

The primary application of this compound is as a monomer for the synthesis of PBT and other copolyesters.[1] Its bifunctional molecular structure, featuring hydroxyl termini, allows it to undergo polycondensation reactions with diacids or their derivatives.[1]

Synthesis of this compound

The synthesis of BHBT can be achieved through several routes, most commonly via the esterification of terephthalic acid with 1,4-butanediol or the transesterification of dimethyl terephthalate with 1,4-butanediol.[7][12] The transesterification route is also a key process in chemical recycling of polyethylene terephthalate (PET) waste, where bis(2-hydroxyethyl) terephthalate (BHET) is converted to BHBT.[13]

Diagram 1: Synthesis of this compound via Esterification

G terephthalic_acid Terephthalic Acid reactor Autoclave Reactor (260°C, 3 hours, N2 atm) terephthalic_acid->reactor butanediol 1,4-Butanediol butanediol->reactor catalyst Catalyst (e.g., Lithium Acetate) catalyst->reactor bhbt This compound reactor->bhbt Esterification water Water (by-product) reactor->water Removal

Caption: Esterification of terephthalic acid and 1,4-butanediol to synthesize BHBT.

Polycondensation of this compound to PBT

Once synthesized, BHBT monomers undergo polycondensation at high temperatures and under vacuum to form high molecular weight poly(butylene terephthalate).[12] This reaction involves the formation of ester linkages between the monomers with the elimination of a small molecule, typically water or 1,4-butanediol.

Diagram 2: Experimental Workflow for PBT Synthesis from BHBT

G start Start bhbt_monomer BHBT Monomer start->bhbt_monomer reactor High-Temperature Vacuum Reactor bhbt_monomer->reactor catalyst Polycondensation Catalyst (e.g., Titanium isopropoxide) catalyst->reactor polycondensation Polycondensation Reaction (e.g., 270°C, vacuum) reactor->polycondensation pbt_polymer Poly(butylene terephthalate) (PBT) polycondensation->pbt_polymer byproduct By-product Removal (e.g., 1,4-butanediol) polycondensation->byproduct end End pbt_polymer->end

Caption: Workflow for the polycondensation of BHBT to produce PBT.

Applications in Research and Drug Development

While this compound does not have direct pharmacological activity, its role in polymer synthesis is of significant interest to the drug development community, particularly in the area of drug delivery. The resulting polyesters, such as PBT and its copolymers, can be engineered to have specific properties for controlled release applications.

A related monomer, bis(2-hydroxyethyl) terephthalate (BHET), has been used to synthesize biodegradable polyesters for drug delivery.[14] For example, a biodegradable poly(mannitol-citric-sebacate) polymer based on BHET has been successfully used as a carrier for the model drug Doxorubicin, demonstrating a biphasic release profile.[14] This suggests that similar polymers derived from BHBT could be explored for creating biocompatible and biodegradable drug delivery systems.

Furthermore, BHBT is a key component in the synthesis of biodegradable plastics like poly(butylene adipate-co-terephthalate) (PBAT), which are being investigated for various biomedical applications.[1]

Experimental Protocols

Synthesis of this compound

The following protocol is based on the esterification of terephthalic acid and 1,4-butanediol.[10]

  • Materials:

    • Terephthalic acid (1.00 mole, 166 g)

    • 1,4-butanediol (2.00 moles, 180 g)

    • Lithium acetate (catalyst, small amount)

    • Nitrogen gas

  • Procedure:

    • Charge an autoclave equipped with a stirrer and a distillation outlet with terephthalic acid, 1,4-butanediol, and lithium acetate.

    • Pressurize the autoclave with nitrogen gas to 3 kg/cm ².

    • Heat the mixture to 260°C and maintain this temperature for 3 hours with constant stirring.

    • During the reaction, water will be formed as a by-product and should be removed through the distillation outlet.

    • After 3 hours, the reaction is complete, yielding this compound.

Polycondensation of this compound

This protocol describes the polycondensation of BHBT to form PBT. Kinetic studies have shown this to be a second-order reaction.[11]

  • Materials:

    • This compound (monomer)

    • Titanium tetrabutoxide (catalyst)

  • Procedure:

    • Place the BHBT monomer and titanium tetrabutoxide catalyst in a suitable reaction vessel equipped for high-temperature and vacuum conditions.

    • Heat the mixture to 270°C.

    • Apply a vacuum to the system to facilitate the removal of the 1,4-butanediol by-product, which drives the polymerization reaction forward.

    • The progress of the reaction can be monitored by measuring the viscosity of the polymer melt.

    • Continue the reaction until the desired molecular weight of the PBT is achieved.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin and serious eye irritation, and is harmful if swallowed, in contact with skin, or if inhaled.[15] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood.[15]

Conclusion

This compound is a valuable monomer in polymer chemistry with a well-established role in the production of PBT and other polyesters. For researchers in drug development and materials science, the significance of BHBT lies in its potential to create novel polymers with tailored properties for applications such as controlled drug release and biodegradable medical devices. While the compound itself is not biologically active, the polymers derived from it represent a promising area for future research and development at the intersection of materials science and pharmacology.

References

An In-depth Technical Guide to Bis(4-hydroxybutyl) terephthalate: Molecular Structure, Weight, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(4-hydroxybutyl) terephthalate (BHBT), a significant monomer in polymer chemistry. The document details its molecular structure, physicochemical properties, and outlines a common experimental protocol for its synthesis.

Molecular Structure and Properties

This compound is a diester monomer that serves as a crucial precursor in the synthesis of various polyesters, most notably Poly(butylene terephthalate) (PBT).[1] Its bifunctional nature, characterized by two hydroxyl end-groups, allows it to undergo polycondensation reactions.[1]

The molecular structure of this compound consists of a central terephthalate core to which two 4-hydroxybutyl chains are attached via ester linkages.

Molecular Formula: C₁₆H₂₂O₆

Molecular Weight: 310.34 g/mol [2]

A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Molecular Formula C₁₆H₂₂O₆[2]
Molecular Weight 310.34 g/mol [2]
IUPAC Name bis(4-hydroxybutyl) benzene-1,4-dicarboxylate[2]
CAS Number 23358-95-4[2]

Synthesis of this compound

This compound is primarily synthesized through the direct esterification of terephthalic acid with an excess of 1,4-butanediol.[3] This reaction is typically carried out at elevated temperatures with the aid of a catalyst.[3][4] Another method involves the transesterification of dimethyl terephthalate (DMT) or Bis(2-hydroxyethyl) terephthalate (BHET) with 1,4-butanediol.[5][6][7]

The following is a generalized laboratory-scale protocol for the synthesis of this compound from terephthalic acid and 1,4-butanediol.

Materials:

  • Terephthalic acid (TPA)

  • 1,4-butanediol (BDO)

  • Catalyst (e.g., Lithium acetate)[4]

  • Inert gas (e.g., Nitrogen)

Equipment:

  • Autoclave or a glass reactor equipped with a mechanical stirrer, distillation outlet/condenser, and a nitrogen inlet.

  • Heating mantle with a temperature controller.

Procedure:

  • The reactor is charged with terephthalic acid and 1,4-butanediol. A typical molar ratio of BDO to TPA is 2:1.[4]

  • A catalytic amount of lithium acetate is added to the mixture.[4]

  • The reactor is purged with nitrogen and pressurized.[4]

  • The mixture is heated to approximately 260°C and stirred.[4]

  • The reaction is allowed to proceed for several hours, during which water, a by-product of the esterification, is continuously removed via distillation.[4]

  • Upon completion, the resulting product is this compound.

Role in Polymer Synthesis

This compound is a key intermediate in the two-stage synthesis of Poly(butylene terephthalate) (PBT).[3] Following its synthesis (the esterification stage), BHBT undergoes polycondensation at higher temperatures and under a high vacuum.[3] In this stage, the hydroxyl groups of the BHBT monomers react, eliminating 1,4-butanediol and forming the long polymer chains of PBT.[3]

The workflow for the synthesis of PBT, highlighting the formation of the this compound intermediate, is illustrated in the diagram below.

Synthesis_Workflow cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage TPA Terephthalic Acid (TPA) Mixer Reactor at ~260°C TPA->Mixer BDO 1,4-Butanediol (BDO) BDO->Mixer Catalyst1 Catalyst (e.g., LiOAc) Catalyst1->Mixer BHBT This compound (BHBT) Mixer->BHBT Esterification Water Water (by-product) Mixer->Water Removed BHBT_in BHBT Oligomers BHBT->BHBT_in Intermediate Product Poly_Reactor Reactor at High Temp & Vacuum BHBT_in->Poly_Reactor Catalyst2 Catalyst (e.g., Ti-IP) Catalyst2->Poly_Reactor PBT Poly(butylene terephthalate) (PBT) Poly_Reactor->PBT Polycondensation BDO_removed Excess BDO (removed) Poly_Reactor->BDO_removed

References

The Central Role of Bis(4-hydroxybutyl) Terephthalate in Polybutylene Terephthalate (PBT) Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybutylene terephthalate (PBT) is a semi-crystalline thermoplastic polyester renowned for its excellent mechanical strength, thermal stability, and chemical resistance. These properties have established PBT as a critical material in various high-performance applications, including automotive components, electrical and electronic devices, and even in specialized drug delivery systems. The synthesis of high-quality PBT is fundamentally reliant on the formation and subsequent polymerization of a key intermediate: bis(4-hydroxybutyl) terephthalate (BHBT). This technical guide provides an in-depth exploration of the pivotal role of BHBT in the two primary industrial routes for PBT synthesis: the transesterification of dimethyl terephthalate (DMT) and the direct esterification of purified terephthalic acid (PTA), both with 1,4-butanediol (BDO).

The Two-Stage Synthesis of PBT: A Process Centered on BHBT

The industrial production of PBT is predominantly a two-stage process. The first stage involves the synthesis of this compound (BHBT) and its oligomers. The second stage is the polycondensation of this intermediate to produce high molecular weight PBT.[1][2][3]

1. Transesterification Route (DMT Process): In this established method, dimethyl terephthalate (DMT) is reacted with an excess of 1,4-butanediol (BDO) in the presence of a catalyst.[1][2] This reaction, a transesterification, involves the exchange of the methoxy groups of DMT with the hydroxybutyl groups from BDO, leading to the formation of BHBT and methanol as a byproduct.[1] The continuous removal of methanol from the reaction mixture drives the equilibrium towards the formation of the desired intermediate.[4]

2. Direct Esterification Route (PTA Process): A more contemporary and economically favorable method, particularly in Asia, is the direct esterification of purified terephthalic acid (PTA) with 1,4-butanediol.[3][5] This process also yields BHBT and its oligomers, but with water as the byproduct instead of methanol.[2][3] The removal of water is crucial for achieving high conversion rates to the intermediate.

In both synthetic pathways, the formation of BHBT is the critical precursor step. The bifunctional nature of the BHBT monomer, with its terminal hydroxyl groups, allows for the subsequent chain-building polycondensation reaction.[6]

Quantitative Data on PBT Synthesis

The reaction conditions for both the formation of BHBT and its subsequent polycondensation significantly influence the final properties of the PBT polymer. The following tables summarize typical quantitative data for both the DMT and PTA routes.

Table 1: Typical Reaction Parameters for PBT Synthesis via the Transesterification (DMT) Route
ParameterTransesterification StagePolycondensation StageReference(s)
Reactants Dimethyl Terephthalate (DMT), 1,4-Butanediol (BDO)This compound (BHBT) oligomers[1]
BDO:DMT Molar Ratio 1.5:1 to 2.5:1-[7]
Temperature 150°C - 235°C235°C - 250°C[1][7]
Pressure Atmospheric< 1 mbar (High Vacuum)[1][7]
Catalyst Tetrabutyl titanate (TBT)Tetrabutyl titanate (TBT)[1][7]
Catalyst Concentration 0.03 - 0.1 wt% of DMT-[7]
Byproduct MethanolExcess 1,4-Butanediol[1]
Reaction Time Until methanol evolution ceases1 - 3 hours[1]
Resulting Intrinsic Viscosity -Varies based on time and vacuum[1]
Table 2: Typical Reaction Parameters for PBT Synthesis via the Direct Esterification (PTA) Route
ParameterEsterification StagePolycondensation StageReference(s)
Reactants Purified Terephthalic Acid (PTA), 1,4-Butanediol (BDO)This compound (BHBT) oligomers[3]
BDO:PTA Molar Ratio 1.6:1 to 3.5:1-[8]
Temperature 230°C - 250°C240°C - 260°C[3][8]
Pressure 0.5 - 0.9 bar< 1 mmHg (High Vacuum)[3][8]
Catalyst Tetraisopropyl titanate (TPT) or Tetrabutyl titanate (TBT)Same as esterification or additional polycondensation catalyst[3][8]
Catalyst Concentration 60 - 120 ppm-[8]
Byproduct Water, Tetrahydrofuran (THF)Excess 1,4-Butanediol[3][8]
Residence/Reaction Time 70 - 150 minutes2 - 4 hours[3][8]
Resulting Intrinsic Viscosity 0.1 - 0.2 dl/g (prepolymer)0.4 - 1.25 dl/g[8][9]

Experimental Protocols

The following are generalized laboratory-scale protocols for the synthesis of PBT, illustrating the central role of BHBT formation.

Protocol 1: PBT Synthesis from DMT and BDO

Materials:

  • Dimethyl terephthalate (DMT)

  • 1,4-butanediol (BDO)

  • Tetrabutyl titanate (TBT) catalyst

  • High-purity nitrogen gas

Equipment:

  • Glass reactor with a mechanical stirrer, nitrogen inlet, distillation column, condenser, and vacuum connection.

  • Heating mantle with a programmable temperature controller.

  • Graduated cylinder for methanol collection.

  • High-vacuum pump.

Procedure:

Stage 1: Transesterification to form BHBT

  • Reactor Charging: Charge the reactor with DMT and BDO in a molar ratio of approximately 1:1.8.[7]

  • Catalyst Addition: Add TBT catalyst at a concentration of 0.05% by weight of DMT.[7] The catalyst can be pre-mixed with a small amount of BDO.

  • Inert Atmosphere: Purge the reactor with nitrogen to remove oxygen.

  • Heating and Reaction: Begin stirring and heat the mixture to approximately 150°C to melt the DMT. Gradually increase the temperature to 200-235°C.[7]

  • Methanol Removal: Methanol will distill as the reaction proceeds. Collect the methanol in a graduated cylinder to monitor the reaction progress. The transesterification is considered complete when the collected methanol volume approaches the theoretical amount.[7]

Stage 2: Polycondensation of BHBT

  • Temperature and Vacuum Adjustment: Once methanol evolution ceases, increase the temperature to 235-250°C.[1] Gradually reduce the reactor pressure to below 1 mbar.[1]

  • Polymerization: Maintain these conditions for 1-3 hours. The viscosity of the molten mass will increase as the PBT polymer chains grow. Excess BDO is removed during this stage.[1]

  • Product Recovery: Bring the reactor back to atmospheric pressure with nitrogen. The molten PBT can then be extruded and pelletized.

Protocol 2: PBT Synthesis from PTA and BDO

Materials:

  • Purified terephthalic acid (PTA)

  • 1,4-butanediol (BDO)

  • Tetraisopropyl titanate (TPT) catalyst

  • High-purity nitrogen gas

Equipment:

  • Same as in Protocol 1.

Procedure:

Stage 1: Direct Esterification to form BHBT

  • Reactant Slurry: Combine PTA and BDO in a molar ratio of approximately 1:2.0 in the reactor to form a slurry.[3][8]

  • Catalyst Addition: Add TPT catalyst (e.g., 100 ppm).

  • Inert Atmosphere: Purge the reactor with nitrogen.

  • Heating and Reaction: Start stirring and heat the mixture to 230-250°C under a pressure of 0.5-0.9 bar.[8]

  • Water Removal: Water, along with some THF, will be generated and should be continuously removed via the distillation column. The reaction is continued for 80-120 minutes until the PTA is consumed, which can be observed by the clarification of the reaction mixture.[8]

Stage 2: Polycondensation of BHBT

  • Temperature and Vacuum Adjustment: Increase the temperature to 240-260°C and gradually apply a high vacuum, reducing the pressure to below 1 mmHg.[3]

  • Polymerization: Continue the reaction under high vacuum for 2-4 hours to achieve the desired molecular weight, indicated by an increase in melt viscosity.[3] Excess BDO is removed.

  • Product Recovery: Cool the reactor under a nitrogen atmosphere before extruding and pelletizing the PBT polymer.

Visualizing the Synthesis of PBT

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in PBT synthesis, highlighting the central position of the BHBT intermediate.

PBT_Synthesis_Pathways DMT Dimethyl Terephthalate (DMT) BHBT This compound (BHBT) and Oligomers DMT->BHBT Transesterification PTA Purified Terephthalic Acid (PTA) PTA->BHBT Direct Esterification BDO 1,4-Butanediol (BDO) BDO->BHBT Transesterification BDO->BHBT Direct Esterification PBT Polybutylene Terephthalate (PBT) BHBT->PBT Polycondensation Methanol Methanol BHBT->Methanol Byproduct Water Water BHBT->Water Byproduct

Caption: Chemical pathways for PBT synthesis via BHBT intermediate.

PBT_Experimental_Workflow cluster_stage1 Stage 1: BHBT Formation cluster_stage2 Stage 2: Polycondensation cluster_product Product Recovery charge_reactants Charge Reactor (DMT/PTA + BDO + Catalyst) inertize Inertize with Nitrogen charge_reactants->inertize heat_stage1 Heat to Reaction Temperature (150-250°C) inertize->heat_stage1 remove_byproduct Remove Byproduct (Methanol or Water) heat_stage1->remove_byproduct increase_temp Increase Temperature (235-260°C) remove_byproduct->increase_temp BHBT Oligomers Formed apply_vacuum Apply High Vacuum (< 1 mbar) increase_temp->apply_vacuum polymerize Maintain Conditions (1-4 hours) apply_vacuum->polymerize extrude Extrude Molten PBT polymerize->extrude pelletize Cool and Pelletize extrude->pelletize

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Bis(4-hydroxybutyl) terephthalate as a Monomer for Polyesters

Introduction

This compound (BHBT) is a diester monomer that serves as a critical precursor in the synthesis of various polyesters, most notably poly(butylene terephthalate) (PBT).[1][2] Its bifunctional nature, characterized by two hydroxyl end groups, allows it to undergo polycondensation reactions to form high-molecular-weight polymers.[1] For researchers in materials science and polymer chemistry, BHBT is an essential building block for developing novel polymers with tailored properties. In the context of drug development and medical applications, polyesters derived from BHBT, such as PBT and its copolymers, are of interest due to their potential for use in medical devices, controlled drug delivery systems, and biodegradable plastics.[1][2] This guide provides a comprehensive technical overview of BHBT, covering its properties, synthesis, polymerization, and the characteristics of the resulting polyesters.

Properties of this compound (BHBT)

BHBT is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C16H22O6[3][4][5]
Molecular Weight 310.34 g/mol [3][4][5]
IUPAC Name bis(4-hydroxybutyl) benzene-1,4-dicarboxylate[1][3]
CAS Number 23358-95-4[3][4]
Melting Point 94 °C[6]
Boiling Point (Predicted) 483.1 ± 35.0 °C[6]
Density (Predicted) 1.196 ± 0.06 g/cm3 [6]
Appearance White to Off-White Solid[7]

Synthesis of this compound (BHBT)

BHBT can be synthesized through several routes, with the most common being the direct esterification of terephthalic acid with 1,4-butanediol and the transesterification of a terephthalate diester, such as dimethyl terephthalate (DMT) or bis(2-hydroxyethyl) terephthalate (BHET), with 1,4-butanediol.[1][4][8]

Direct Esterification

The direct esterification of terephthalic acid with an excess of 1,4-butanediol is a common industrial method for producing BHBT. The reaction is typically carried out at high temperatures and pressures in the presence of a catalyst.

BHBT_Synthesis Synthesis of BHBT via Esterification TA Terephthalic Acid Mix Reactant Mixture TA->Mix BDO 1,4-Butanediol BDO->Mix Reactor Autoclave Reactor Mix->Reactor Heat (e.g., 260 °C) Pressure (e.g., 3 kg/cm²) Catalyst (e.g., Lithium Acetate) BHBT This compound Reactor->BHBT Water Water (byproduct) Reactor->Water Distilled off

Diagram 1: Synthesis of BHBT via Esterification.

Transesterification

BHBT can also be produced by the transesterification of BHET with 1,4-butanediol.[4] This process is particularly relevant in the context of recycling polyethylene terephthalate (PET), as BHET is a product of PET glycolysis. Various catalysts, such as zinc acetate and titanium isopropoxide, can be used to facilitate this reaction.[4]

Polymerization of BHBT to Poly(butylene terephthalate) (PBT)

The primary application of BHBT is as a monomer for the synthesis of PBT through a polycondensation reaction.[1][9] This process involves heating BHBT under high vacuum in the presence of a catalyst, leading to the formation of long polymer chains and the elimination of 1,4-butanediol as a byproduct.

PBT_Polymerization Polycondensation of BHBT to PBT BHBT n this compound Reactor Polycondensation Reactor BHBT->Reactor Heat (240-270 °C) High Vacuum Catalyst (e.g., Titanium isopropoxide) PBT Poly(butylene terephthalate) (PBT) Reactor->PBT BDO_byproduct n-1 1,4-Butanediol (byproduct) Reactor->BDO_byproduct Removed by vacuum Experimental_Workflow Experimental Workflow: BHBT Synthesis and Polymerization cluster_synthesis BHBT Synthesis cluster_polymerization PBT Polymerization start_synth Charge Reactor with Terephthalic Acid, 1,4-Butanediol, and Catalyst react_synth Heat and Pressurize (e.g., 260 °C, 3 kg/cm²) start_synth->react_synth distill_synth Distill off Water react_synth->distill_synth end_synth Obtain BHBT Monomer distill_synth->end_synth start_poly Charge Reactor with BHBT and Catalyst end_synth->start_poly Transfer Monomer react_poly Heat under Vacuum (e.g., 240-270 °C) start_poly->react_poly distill_poly Remove 1,4-Butanediol react_poly->distill_poly end_poly Extrude and Pelletize PBT distill_poly->end_poly

References

Spectroscopic and Synthetic Profile of Bis(4-hydroxybutyl) terephthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for Bis(4-hydroxybutyl) terephthalate (BHBT), a key monomer in the production of poly(butylene terephthalate) (PBT) and other polyesters. Due to the limited availability of experimentally verified spectra in publicly accessible literature, this guide combines reported data with predicted values and analytical information from closely related compounds to offer a valuable resource for researchers in polymer chemistry and material science.

Chemical Structure and Properties

This compound is a diester of terephthalic acid and 1,4-butanediol. Its chemical structure features a central aromatic ring and two terminal hydroxyl groups, making it a versatile building block for polymerization.

PropertyValue
Molecular Formula C₁₆H₂₂O₆
Molecular Weight 310.34 g/mol [1]
CAS Number 23358-95-4
IUPAC Name bis(4-hydroxybutyl) benzene-1,4-dicarboxylate[2]

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Predicted data based on analogous compounds.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10s4HAr-H
~4.35t4H-COO-CH₂ -
~3.65t4H-CH₂ -OH
~1.75m8H-CH₂-CH₂ -CH₂ -CH₂-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Estimated chemical shifts based on the analysis of related terephthalate esters.

Chemical Shift (δ) ppmAssignment
~166C =O (ester)
~134Ar-C (quaternary)
~129Ar-C H
~65-COO-C H₂-
~62-C H₂-OH
~25-CH₂-C H₂-C H₂-CH₂-
IR (Infrared) Spectroscopy Data

The following data is based on a reported FTIR spectrum of BHBT produced from the glycolysis of PET wastes.[3]

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (hydroxyl)
~2940, ~2870MediumC-H stretch (aliphatic)
~1715StrongC=O stretch (ester)
~1270StrongC-O stretch (ester)
~1100StrongC-O stretch (hydroxyl)
~725StrongAromatic C-H bend
MS (Mass Spectrometry) Data

Predicted fragmentation patterns based on the structure of BHBT.

m/zInterpretation
310[M]⁺ (Molecular Ion)
223[M - C₄H₉O₂]⁺
166[HOOC-C₆H₄-COOH]⁺
149[C₆H₄(CO)₂O]⁺
73[C₄H₉O]⁺

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the direct esterification of terephthalic acid with 1,4-butanediol.

Procedure:

  • An autoclave equipped with a stirrer and a distillation outlet is charged with terephthalic acid (1.00 mole) and 1,4-butanediol (2.00 moles).

  • A catalytic amount of a suitable catalyst, such as lithium acetate, is added to the mixture.

  • The autoclave is purged with nitrogen and pressurized to approximately 3 kg/cm ².

  • The reaction mixture is heated to 260 °C and maintained for 3 hours. During this time, water is removed by distillation.

  • After the reaction is complete, the product, this compound, is obtained.

General Protocol for NMR Spectroscopic Analysis

While a specific protocol for BHBT is not available, the following general procedure is applicable for terephthalate esters.

Procedure:

  • Dissolve a small amount of the purified this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra using appropriate software to perform phase and baseline corrections.

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to the solvent peak or an internal standard (e.g., TMS).

General Protocol for IR Spectroscopic Analysis

Procedure:

  • Ensure the sample of this compound is dry.

  • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the sample directly onto the ATR crystal.

  • Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Protocol for Mass Spectrometric Analysis

Procedure:

  • Dissolve the this compound sample in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer. Depending on the instrument, techniques such as Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

  • Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

  • Analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

Chemical_Structure cluster_BHBT This compound terephthalate C6H4(COO)2 hydroxybutyl1 -(CH2)4OH terephthalate->hydroxybutyl1 ester bond hydroxybutyl2 -(CH2)4OH terephthalate->hydroxybutyl2 ester bond

Caption: Chemical Structure of this compound.

Synthesis_Pathway terephthalic_acid Terephthalic Acid bhbt This compound terephthalic_acid->bhbt butanediol 1,4-Butanediol butanediol->bhbt conditions Catalyst 260 °C, 3h conditions->bhbt

Caption: Synthesis of this compound.

Spectroscopic_Workflow start BHBT Sample nmr NMR Spectroscopy (1H, 13C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for spectroscopic characterization.

References

Solubility Profile of Bis(4-hydroxybutyl) terephthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bis(4-hydroxybutyl) terephthalate (BHBT), a key monomer in the synthesis of poly(butylene terephthalate) (PBT) and other polyesters. Due to a lack of publicly available quantitative solubility data for BHBT, this document offers estimated solubility information based on the known properties of its structural analogues, alongside detailed experimental protocols for determining its precise solubility in various common solvents.

Core Concepts and Estimated Solubility

To provide a practical reference, the following table presents an estimated solubility profile of BHBT in a range of common solvents. These estimations are derived from the known solubilities of its constituent precursor molecules, dimethyl terephthalate (DMT) and 1,4-butanediol. It is crucial to note that these are predictive values and should be confirmed by experimental analysis.

Table 1: Estimated Solubility of this compound (BHBT) in Common Solvents at Ambient Temperature (25 °C)

Solvent ClassSolventEstimated SolubilityRationale for Estimation
Alcohols MethanolSlightly SolubleQualitative data suggests slight solubility. The hydroxyl groups of BHBT can interact with methanol, but the large aromatic core limits high solubility.
EthanolSlightly SolubleSimilar to methanol, with a slight decrease in polarity which may marginally affect solubility.
Halogenated ChloroformSlightly SolubleQualitative data indicates slight solubility. The polarity of chloroform is suitable for interacting with the ester linkages and the aromatic ring.
DichloromethaneSlightly SolubleSimilar in polarity to chloroform, expected to exhibit comparable solubility.
Ketones AcetoneSparingly Soluble to Slightly SolubleAcetone's polarity may allow for some interaction with the ester and hydroxyl groups.
Esters Ethyl AcetateSparingly SolubleAs an ester itself, some affinity is expected, but the overall polarity difference may limit solubility.
Ethers Diethyl EtherSparingly Soluble to InsolubleThe low polarity of diethyl ether is unlikely to effectively solvate the polar hydroxyl groups of BHBT.
Tetrahydrofuran (THF)Sparingly Soluble to Slightly SolubleTHF is more polar than diethyl ether and may show slightly better solvation.
Aromatic TolueneSparingly Soluble to InsolubleWhile the aromatic ring of toluene can interact with the benzene ring of BHBT, the overall polarity mismatch with the hydroxyl groups will likely result in low solubility.
Aqueous WaterInsolubleThe large non-polar aromatic core of BHBT is expected to make it insoluble in water, despite the presence of two hydroxyl groups.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental methodologies are recommended. These protocols are based on established techniques for determining the solubility of organic compounds.

Gravimetric Method

This classical method involves preparing a saturated solution of BHBT and then determining the mass of the dissolved solid in a known volume of the solvent.

Methodology:

  • Sample Preparation: Accurately weigh an excess amount of pure BHBT powder.

  • Equilibration: Add the excess BHBT to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a shaker flask in a water bath).

  • Agitation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, dry container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of BHBT).

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dried BHBT residue.

  • Calculation: The solubility is calculated as the mass of the dissolved BHBT per volume of solvent (e.g., in g/100 mL or mg/L).

Spectroscopic Method (UV-Vis)

This method is suitable if BHBT exhibits a characteristic UV-Vis absorbance. A calibration curve must first be established.

Methodology:

  • Calibration Curve:

    • Prepare a series of standard solutions of BHBT of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve and determine the molar absorptivity.

  • Saturated Solution Preparation: Prepare a saturated solution of BHBT as described in the gravimetric method (Steps 1-4).

  • Dilution: Accurately dilute a known volume of the clear supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Concentration Calculation: Use the calibration curve to determine the concentration of BHBT in the diluted sample. Calculate the concentration in the original saturated solution, accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a solution.

Methodology:

  • Method Development:

    • Develop an HPLC method capable of separating BHBT from any potential impurities. A reverse-phase C18 column is often suitable for such compounds.

    • The mobile phase could consist of a mixture of acetonitrile or methanol and water.

    • A UV detector set to an appropriate wavelength (e.g., around 240 nm, characteristic for the terephthalate moiety) can be used for detection.

  • Calibration:

    • Prepare a series of standard solutions of BHBT of known concentrations.

    • Inject a fixed volume of each standard into the HPLC system and record the peak area.

    • Create a calibration curve by plotting peak area against concentration.

  • Sample Analysis:

    • Prepare a saturated solution of BHBT as described in the gravimetric method (Steps 1-4).

    • Inject a filtered aliquot of the supernatant (appropriately diluted if necessary) into the HPLC system.

  • Quantification: Determine the concentration of BHBT in the sample by comparing its peak area to the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Solubility_Determination_Workflow A Start: Pure BHBT and Solvent B Add Excess BHBT to Solvent A->B C Equilibrate with Agitation (Constant Temperature) B->C D Allow Undissolved Solid to Settle C->D E Filter Supernatant D->E F Analysis of Supernatant E->F G Gravimetric Method: Evaporate Solvent & Weigh Residue F->G H Spectroscopic Method (UV-Vis): Dilute & Measure Absorbance F->H I HPLC Method: Inject & Measure Peak Area F->I J Calculate Solubility G->J H->J I->J K End: Quantitative Solubility Data J->K

Caption: Workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and detailed methodologies for its experimental determination. Researchers are encouraged to use these protocols to generate precise data for their specific applications.

An In-depth Technical Guide to the Thermal Properties of Bis(4-hydroxybutyl) terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Bis(4-hydroxybutyl) terephthalate (BHBT), a key monomer in the synthesis of poly(butylene terephthalate) (PBT) and other polyesters. Understanding the thermal characteristics of BHBT is crucial for its application in polymer chemistry and materials science. This document outlines its melting and boiling points, provides detailed experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Core Thermal Properties

The thermal properties of a compound are fundamental to its processing and application. For this compound, the key thermal characteristics are its melting and boiling points.

Data Presentation

The following table summarizes the known quantitative data for the thermal properties of this compound.

Thermal PropertyValueNotes
Melting Point94 °CExperimentally determined.
Boiling Point483.1 ± 35.0 °CPredicted value.

Experimental Protocols

Detailed methodologies for the determination of the thermal properties of this compound are crucial for reproducibility and validation of results. Below are standard protocols for determining the melting point using Differential Scanning Calorimetry (DSC) and for assessing thermal stability and decomposition, which can inform the boiling point, using Thermogravimetric Analysis (TGA).

2.1. Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature.

  • Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.

  • Sample Preparation: A small amount of this compound (typically 3-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Experimental Conditions:

    • Purge Gas: Nitrogen, at a flow rate of 50 mL/min, to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate the sample at 25 °C.

      • Ramp the temperature from 25 °C to 120 °C at a heating rate of 10 °C/min. This initial scan is to remove any thermal history of the sample.

      • Hold at 120 °C for 5 minutes to ensure complete melting.

      • Cool the sample from 120 °C to 25 °C at a rate of 10 °C/min.

      • Ramp the temperature from 25 °C to 120 °C at a heating rate of 10 °C/min. The melting point is determined from this second heating scan.

  • Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the DSC thermogram from the second heating scan. The onset temperature of the melting peak is also often reported.

2.2. Assessment of Thermal Stability and Boiling Point via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It can be used to determine the thermal stability and decomposition profile of a substance, providing an indication of its boiling point.

  • Instrumentation: A calibrated Thermogravimetric Analyzer (TGA).

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen, at a flow rate of 50 mL/min, to prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate the sample at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset temperature of significant weight loss provides an indication of the temperature at which the substance begins to vaporize or decompose. While TGA does not directly measure the boiling point, the temperature at which the rate of mass loss is at its maximum (from the derivative of the TGA curve, the DTG curve) can be correlated with the boiling point, especially for a pure substance that vaporizes without significant decomposition.

Mandatory Visualization

The following diagram illustrates the logical workflow for the determination of the thermal properties of this compound.

Thermal_Property_Workflow cluster_melting_point Melting Point Determination cluster_boiling_point Boiling Point & Thermal Stability Assessment MP_Start Start: Obtain BHBT Sample MP_SamplePrep Sample Preparation: Weigh 3-5 mg into DSC pan MP_Start->MP_SamplePrep MP_DSC DSC Analysis: Heat-Cool-Heat Cycle (10 °C/min) MP_SamplePrep->MP_DSC MP_Data Data Analysis: Determine peak of endothermic event MP_DSC->MP_Data MP_Result Result: Melting Point MP_Data->MP_Result BP_Start Start: Obtain BHBT Sample BP_SamplePrep Sample Preparation: Place 5-10 mg in TGA pan BP_Start->BP_SamplePrep BP_TGA TGA Analysis: Heat from 30 °C to 600 °C (10 °C/min) BP_SamplePrep->BP_TGA BP_Data Data Analysis: Identify onset of significant weight loss BP_TGA->BP_Data BP_Result Result: Thermal Stability Profile (Indication of Boiling Point) BP_Data->BP_Result

An In-depth Technical Guide to the Health and Safety of Bis(4-hydroxybutyl) terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for compliance purposes. Always refer to the manufacturer's SDS for the most current and comprehensive safety information.

Chemical Identification and Physical Properties

Bis(4-hydroxybutyl) terephthalate is a diester monomer primarily used as a precursor in the synthesis of polyesters, such as poly(butylene terephthalate) (PBT).[1] Its bifunctional nature, with hydroxyl groups at both ends, allows it to undergo polycondensation reactions.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound[3][4][5][6]
Synonyms 1,4-Benzenedicarboxylic acid, bis(4-hydroxybutyl) ester; Terephthalic acid, bis(4-hydroxybutyl) ester[7][8][9][10][11]
CAS Number 24174-68-3 (Note: some sources cite 23358-95-4)[1][7][8][9][10][12]
Molecular Formula C16H22O6[1][7][8][9][10][13][14][15]
Molecular Weight 310.34 g/mol [7][8][9][10][11][13][14][15]
Appearance White to Off-White Solid[8][9]
Solubility Soluble in Chloroform, Dichloromethane, DMSO.[1][8] Slightly soluble in Methanol.[1][1][8]
Storage Store at 2-8°C, protected from air and light.[8][9] Some suppliers recommend storage at -20°C.[1][1][8][9]

Toxicological Data

A comprehensive search of publicly available literature and databases did not yield specific quantitative toxicological data (e.g., LD50, LC50) for this compound. Toxicological assessments often rely on data from structurally similar chemicals or the polymer it forms. For instance, Poly(butylene terephthalate) (PBT), for which this chemical is a monomer, is generally considered to have low toxicity.

Table 2: Summary of Toxicological Endpoints for this compound

Toxicological EndpointDataClassification
Acute Oral Toxicity Data not availableNot classifiable
Acute Dermal Toxicity Data not availableNot classifiable
Acute Inhalation Toxicity Data not availableNot classifiable
Skin Corrosion/Irritation Data not availableNot classifiable
Serious Eye Damage/Irritation Data not availableNot classifiable
Respiratory or Skin Sensitization Data not availableNot classifiable
Germ Cell Mutagenicity Data not availableNot classifiable
Carcinogenicity Data not availableNot classifiable
Reproductive Toxicity Data not availableNot classifiable
STOT-Single Exposure Data not availableNot classifiable
STOT-Repeated Exposure Data not availableNot classifiable
Aspiration Hazard Data not availableNot classifiable

STOT: Specific Target Organ Toxicity

While no specific data was found for this compound, some Safety Data Sheets for related chemicals, such as Dibutyl terephthalate, indicate potential hazards including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[16] However, it is crucial to note that this information is for a different, though structurally related, compound and may not be representative of this compound's toxicological profile.

Hazard Identification and GHS Classification

Based on available Safety Data Sheets for similar terephthalate compounds, a generic hazard identification workflow can be conceptualized. However, for this compound itself, many sources state it is not a hazardous substance or mixture.[17][18]

Hazard_Identification_Workflow cluster_Data_Collection Data Collection cluster_Hazard_Evaluation Hazard Evaluation cluster_Classification GHS Classification cluster_Communication Hazard Communication sds Review Safety Data Sheets physchem Assess Physical-Chemical Properties sds->physchem lit Literature Search for Analogs tox Evaluate Toxicological Endpoints lit->tox db Query Toxicology Databases eco Assess Ecotoxicity Data db->eco phys Physical Hazards physchem->phys health Health Hazards tox->health env Environmental Hazards eco->env labeling Labeling (Pictograms, Signal Word) health->labeling env->labeling phys->labeling sds_prep SDS Preparation labeling->sds_prep

Caption: Generalized workflow for hazard identification and GHS classification.

Experimental Protocols for Key Toxicological Assays

While specific studies on this compound are not publicly available, the following sections detail the standard OECD guidelines for key toxicological endpoints. These protocols represent the methodologies that would be employed to generate the necessary safety data.

Acute Dermal Irritation/Corrosion (OECD 404)

This test provides information on the potential health hazards arising from the dermal application of a substance.

OECD_404_Workflow start Start: In Vitro Skin Irritation Test (OECD 439) in_vivo_decision In Vivo Testing Necessary? start->in_vivo_decision animal_prep Animal Preparation (Albino Rabbit) in_vivo_decision->animal_prep Yes end End: Classify Irritation Potential in_vivo_decision->end No application Apply 0.5g (solid) or 0.5mL (liquid) to ~6 cm² skin patch animal_prep->application exposure 4-hour Semi-Occlusive Exposure application->exposure removal Remove Test Substance exposure->removal observation Observe for Erythema and Edema at 1, 24, 48, 72 hours and up to 14 days removal->observation scoring Score Dermal Reactions (Draize Scale) observation->scoring evaluation Evaluate Lesion Severity and Reversibility scoring->evaluation evaluation->end

Caption: Experimental workflow for the OECD 404 acute dermal irritation test.[7][17][19]

Methodology:

  • Preliminary Assessment: An in vitro skin irritation test (OECD 439) is performed first to determine if in vivo testing is necessary.[17]

  • Animal Model: The albino rabbit is the preferred species.[7]

  • Test Substance Application: A single dose of 0.5 g (solid) or 0.5 mL (liquid) of the test substance is applied to a small area of skin (approximately 6 cm²).[7]

  • Exposure: The application site is covered with a semi-occlusive dressing for a 4-hour exposure period.[7]

  • Observation: After removal of the dressing, the skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (1, 24, 48, and 72 hours) and can be observed for up to 14 days.[7]

  • Scoring and Evaluation: The severity of the dermal reactions is scored, and the reversibility of any lesions is evaluated to determine the irritation potential.[7][17]

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause irritation or corrosion upon application to the eye.

Caption: Experimental workflow for the OECD 405 acute eye irritation test.[3][12][13][20]

Methodology:

  • Initial Considerations: A weight-of-the-evidence analysis of existing data (including in vitro results, pH, and data on related substances) is performed to avoid unnecessary animal testing.[3][13]

  • Animal Model: The albino rabbit is the recommended species.[12][20]

  • Test Substance Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[3][20]

  • Observation Period: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[20]

  • Scoring and Evaluation: Lesions of the cornea, iris, and conjunctiva are scored to assess the degree of irritation. The reversibility of the effects is also evaluated.[3][13]

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical, i.e., its ability to induce gene mutations.

OECD_471_Workflow cluster_S9 With Metabolic Activation cluster_noS9 Without Metabolic Activation start Start: Select Bacterial Strains (e.g., S. typhimurium, E. coli) prep Prepare Test Substance at ≥ 5 Concentrations start->prep exposure_group exp_s9 Expose Bacteria to Test Substance + S9 Mix exposure_group->exp_s9 exp_nos9 Expose Bacteria to Test Substance exposure_group->exp_nos9 plate_s9 Plate on Minimal Glucose Agar exp_s9->plate_s9 incubation Incubate Plates for 48-72 hours plate_s9->incubation plate_nos9 Plate on Minimal Glucose Agar exp_nos9->plate_nos9 plate_nos9->incubation counting Count Revertant Colonies incubation->counting analysis Compare to Negative/Solvent Control counting->analysis result Positive if Dose-Related Increase in Revertants (≥ 2-3x Control) analysis->result end_pos End: Mutagenic Potential Indicated result->end_pos Yes end_neg End: No Mutagenic Potential Detected result->end_neg No

Caption: Experimental workflow for the OECD 471 bacterial reverse mutation (Ames) test.[2][11][16][21][22]

Methodology:

  • Test System: The assay uses several strains of Salmonella typhimurium and/or Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine or tryptophan).[2]

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver enzymes).[2][16] The S9 mix simulates mammalian metabolism.[16]

  • Principle: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, restoring their ability to synthesize the required amino acid.

  • Detection: These mutated bacteria (revertants) will then be able to grow on a minimal agar medium that lacks the specific amino acid.[2]

  • Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies that is significantly higher (typically 2-3 times) than the number in the negative (solvent) control plates.[16]

Ecotoxicological Data

No specific ecotoxicological data for this compound was identified in the conducted searches. The environmental fate and effects of terephthalate esters are generally dependent on their specific structure, molecular weight, and water solubility.[8][16] Lower molecular weight phthalates tend to be more water-soluble and may exhibit higher aquatic toxicity.[16]

Table 3: Summary of Ecotoxicological Endpoints for this compound

Ecotoxicological EndpointData
Acute Toxicity to Fish (LC50) Data not available
Acute Toxicity to Aquatic Invertebrates (e.g., Daphnia magna, EC50) Data not available
Toxicity to Aquatic Algae (EC50) Data not available
Biodegradation Data not available. Terephthalate esters are generally subject to biodegradation in soil and aquatic environments.[17]
Bioaccumulation Potential Data not available
Mobility in Soil Data not available

Handling, Storage, and First Aid

Handling and Storage
  • Handling: Avoid formation of dust and aerosols.[16] Provide appropriate exhaust ventilation at places where dust is formed.[16] Avoid contact with skin and eyes.[16]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage is often refrigerated at 2-8°C.[8][9]

Exposure Controls and Personal Protection
  • Eye/Face Protection: Use safety glasses with side-shields or a face shield.[16]

  • Skin Protection: Handle with gloves. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[16]

  • Respiratory Protection: For nuisance exposures or where dust is generated, use a particle respirator.[16][18]

  • Hygiene Measures: Change contaminated clothing and wash hands after working with the substance.[17][18]

First-Aid Measures
  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a doctor.[7][17][18]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation develops.[7][16][17][18]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor. Remove contact lenses if present and easy to do.[7][16][17][18]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7][16][17][18]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Specific Hazards: Combustible.[17][18] In the event of a fire, hazardous combustion gases or vapors may be formed.[18] The substance, when finely distributed and whirled up, may have the potential for a dust explosion.[17][18]

  • Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[7][16][17][18]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, gas, or dust. Ensure adequate ventilation.[7][16]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7][17][18]

  • Methods for Cleaning Up: Collect and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[7][16][17][18]

Stability and Reactivity

  • Reactivity: In a finely distributed form, there is a potential for dust explosion, which is common for flammable organic substances.[17][18]

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[18]

  • Hazardous Reactions: No hazardous reactions are expected under normal processing.

Conclusion

This compound is a key monomer in the polymer industry. While general handling and safety precautions are available, there is a significant lack of publicly accessible, quantitative data regarding its specific toxicological and ecotoxicological properties. The information presented in this guide is based on general principles of chemical safety, data from analogous compounds, and standardized testing protocols. Researchers and professionals must exercise caution and refer to the supplier-specific Safety Data Sheet for definitive guidance. The absence of comprehensive data highlights an area where further research is needed to fully characterize the health and safety profile of this chemical.

References

Bis(4-hydroxybutyl) terephthalate applications in biodegradable polymers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Applications of Bis(4-hydroxybutyl) terephthalate in Biodegradable Polymers

Introduction

This compound (B4HT), also known as bis(4-hydroxybutyl) benzene-1,4-dicarboxylate, is a diester monomer crucial in the field of polymer chemistry.[1] Its primary significance lies in its role as a key precursor for the synthesis of various polyesters, most notably poly(butylene terephthalate) (PBT) and biodegradable aliphatic-aromatic copolyesters like poly(butylene adipate-co-terephthalate) (PBAT).[1] The bifunctional nature of B4HT, with its two terminal hydroxyl groups, allows it to undergo polycondensation reactions with diacids or their derivatives, forming the structural backbone of these polymers.[1]

The growing demand for sustainable and environmentally friendly materials has propelled research into biodegradable polymers. B4HT is a central component in creating copolyesters that balance desirable mechanical properties, such as flexibility and strength, with the ability to biodegrade. This guide provides a comprehensive overview of B4HT's synthesis, its application in biodegradable polymers, and the properties and degradation mechanisms of these materials, intended for researchers and professionals in materials science and drug development.

Synthesis of this compound (B4HT)

B4HT is primarily synthesized through two main routes: direct esterification of terephthalic acid (TPA) with 1,4-butanediol (BDO), or transesterification, often starting from dimethyl terephthalate (DMT) or recycled poly(ethylene terephthalate) (PET) waste.[2]

Direct Esterification

This method involves the reaction of terephthalic acid with an excess of 1,4-butanediol at high temperatures (180-260°C).[3][4] The reaction produces B4HT and water as a byproduct, which is continuously removed to drive the reaction to completion.[3]

Transesterification

Transesterification is an alternative route that can utilize different starting materials:

  • From Dimethyl Terephthalate (DMT): DMT is reacted with 1,4-butanediol, producing B4HT and methanol. This process is also carried out at elevated temperatures.[2]

  • From Recycled PET: A sustainable approach involves the chemical recycling of PET waste through glycolysis.[1] PET is first broken down using ethylene glycol into bis(2-hydroxyethyl) terephthalate (BHET). BHET then undergoes a transesterification reaction with 1,4-butanediol to yield B4HT.[1][5] This method not only provides a route to B4HT but also offers a valuable solution for plastic waste management.[1]

Catalysts are essential for achieving efficient synthesis. Common catalysts include titanium compounds like tetrabutyl titanate (TBT) and titanium isopropoxide, as well as acetates of zinc, lithium, and other metals.[1][3][4][6] Titanium isopropoxide, in particular, has shown high activity at elevated temperatures, achieving high conversion rates.[1][6]

B4HT_Synthesis_Workflow cluster_0 Reactants cluster_1 Process cluster_2 Products TPA Terephthalic Acid (TPA) or Dimethyl Terephthalate (DMT) Reaction Esterification or Transesterification TPA->Reaction High Temperature (180-260°C) Catalyst (e.g., Ti, Zn compounds) BDO 1,4-Butanediol (BDO) BDO->Reaction B4HT Bis(4-hydroxybutyl) terephthalate (B4HT) Reaction->B4HT Main Product Byproduct Water or Methanol Reaction->Byproduct Removed to drive equilibrium

Caption: Workflow for the synthesis of B4HT.

Application in Biodegradable Copolymers: PBAT

B4HT is a fundamental building block for poly(butylene adipate-co-terephthalate) (PBAT), a biodegradable and compostable aliphatic-aromatic copolyester.[1][7] PBAT is synthesized via polycondensation of B4HT, adipic acid, and 1,4-butanediol. The random incorporation of rigid terephthalate units (from B4HT) and flexible adipate units gives PBAT a unique combination of properties. It possesses good ductility, flexibility, heat resistance, and impact strength, making it a promising green alternative to conventional plastics like polyethylene.[8]

The ratio of the aliphatic (butylene adipate) to aromatic (butylene terephthalate) segments can be tailored to optimize the polymer's mechanical properties and biodegradation rate.[9] The presence of ester bonds in both the aliphatic and aromatic portions of the polymer chain makes it susceptible to hydrolysis, which is the primary mechanism of its degradation.[8][10]

PBAT_Copolymerization_Workflow cluster_0 Monomers cluster_1 Process cluster_2 Product B4HT Bis(4-hydroxybutyl) terephthalate (B4HT) Polycondensation Melt Polycondensation B4HT->Polycondensation AdipicAcid Adipic Acid AdipicAcid->Polycondensation BDO 1,4-Butanediol (BDO) BDO->Polycondensation High Temperature & Vacuum Catalyst PBAT Poly(butylene adipate- co-terephthalate) (PBAT) Polycondensation->PBAT

Caption: Copolymerization of PBAT from B4HT and other monomers.

Properties of B4HT-Based Polymers

The properties of polymers derived from B4HT, such as PBT, PBAT, and poly(butylene succinate) (PBS), vary significantly. PBT is a semi-crystalline engineering thermoplastic with high strength and stiffness, while PBAT is known for its flexibility and ductility.[3][11] The introduction of aliphatic units into the polyester backbone, as in PBAT, generally lowers the melting point and glass transition temperature while increasing flexibility and biodegradability compared to purely aromatic polyesters like PBT.

Quantitative Data Summary

The following tables summarize key quantitative properties for PBT, PBAT, and PBS based on available literature.

Table 1: Thermal Properties

Property PBT PBAT PBS
Melting Temperature (Tm) 223 - 230 °C[3] 121 °C[11] 87 °C[11]

| Glass Transition Temp. (Tg) | 40 - 50 °C[3] | -28 °C[11] | Not Observed[11] |

Table 2: Mechanical Properties

Property PBT PBAT PBS
Young's Modulus - ~52 MPa[12][13] ~377 MPa[12][13]
Tensile Strength - 17.1 MPa[11] 35.0 MPa[11]

| Elongation at Break | - | Very High[14] | 10.2%[14] |

Table 3: Physical Properties

Property PBT PBAT PBS
Density (at 23 °C) 1.310 g/cm³[3] - -
Intrinsic Viscosity 0.7 - 1.3 dL/g[3] - -

| Water Absorption (24h) | 0.06 wt%[3] | - | - |

Biodegradation of B4HT-Containing Polymers

The biodegradability of copolyesters like PBAT is primarily attributed to enzymatic hydrolysis of their ester bonds.[8] While the aliphatic (butylene adipate) segments are more readily degraded by microorganisms, the aromatic (butylene terephthalate) segments are more resistant.[15] However, the random copolymer structure allows enzymes to access and cleave the ester linkages throughout the polymer chain.

Several types of enzymes, including lipases, cutinases, and esterases, are capable of degrading PBAT.[15] For instance, lipase B from Candida antarctica (CALB) has been shown to effectively degrade PBAT, causing significant mass loss over a period of days.[10][16] The degradation process breaks down the polymer into smaller oligomers and monomers, such as B4HT, mono(4-hydroxybutyl) terephthalate (MHBT), terephthalic acid, and adipic acid.[15] These smaller molecules can then be metabolized by microorganisms.

Studies have shown that under controlled composting conditions, PBAT can achieve significant biodegradation. The rate of degradation is influenced by factors such as temperature, humidity, microbial activity, and the polymer's specific composition and crystallinity.[17] Importantly, research indicates that the degradation products of PBAT do not have a toxic effect on plant growth, making it suitable for applications like agricultural mulch films.[10]

PBAT_Biodegradation_Pathway cluster_products Degradation Products PBAT PBAT Polymer Chain Hydrolysis Enzymatic Hydrolysis (Lipases, Cutinases) PBAT->Hydrolysis Oligomers Soluble Oligomers Hydrolysis->Oligomers B4HT B4HT Oligomers->B4HT MHBT MHBT Oligomers->MHBT TPA Terephthalic Acid Oligomers->TPA AdipicAcid Adipic Acid & BDO Oligomers->AdipicAcid Metabolism Microbial Metabolism B4HT->Metabolism MHBT->Metabolism TPA->Metabolism AdipicAcid->Metabolism EndProducts CO2, H2O, Biomass Metabolism->EndProducts

Caption: Enzymatic degradation pathway of PBAT.

Experimental Protocols

This section provides generalized methodologies for the synthesis and characterization of B4HT and its polymers.

Protocol 1: Synthesis of B4HT via Direct Esterification
  • Materials: Terephthalic acid (TPA), 1,4-butanediol (BDO) (e.g., 2:1 molar ratio of BDO to TPA), catalyst (e.g., lithium acetate or a titanium-based catalyst).[3][4]

  • Equipment: A stirred-glass reactor or autoclave equipped with a stirrer, nitrogen inlet, and a distillation outlet.[4]

  • Procedure:

    • Charge the reactor with TPA, BDO, and the catalyst.[4]

    • Purge the system with an inert gas like nitrogen.[3]

    • Heat the mixture under stirring to a temperature between 180°C and 260°C.[3][4]

    • Continuously remove the water formed as a byproduct through the distillation outlet to drive the reaction forward.[3]

    • Maintain the reaction for several hours (e.g., 3 hours) until the theoretical amount of water has been collected.[4]

    • The resulting product, B4HT, can be purified for subsequent polymerization steps.

Protocol 2: Synthesis of PBAT via Polycondensation
  • Materials: B4HT, adipic acid, 1,4-butanediol, polycondensation catalyst (e.g., tetrabutyl titanate).

  • Equipment: High-vacuum, high-temperature polymerization reactor.

  • Procedure:

    • Esterification Stage: Charge the monomers (B4HT, adipic acid, BDO) and catalyst into the reactor. Heat the mixture (e.g., 180-240°C) under a nitrogen atmosphere to form low molecular weight oligomers, removing water byproduct.[3]

    • Polycondensation Stage: Increase the temperature to 240-260°C.[3]

    • Gradually apply a high vacuum (e.g., below 1 mmHg) to the system.[3]

    • Continue the reaction under vacuum to facilitate the removal of excess BDO and other volatile byproducts, thereby increasing the polymer's molecular weight.[3]

    • Monitor the melt viscosity. The reaction is complete when the desired viscosity (indicative of the target molecular weight) is achieved, which can take 2-4 hours.[3]

    • Extrude and pelletize the resulting PBAT polymer.

Protocol 3: Enzymatic Degradation Assay
  • Materials: PBAT film samples of known weight, phosphate buffer solution (pH ~7.4), purified enzyme (e.g., Lipase B from Candida antarctica), incubator.

  • Procedure:

    • Prepare a buffered solution containing the enzyme at a specified concentration.

    • Immerse pre-weighed PBAT film samples in the enzyme solution. A control sample should be placed in a buffer solution without the enzyme.

    • Incubate the samples at a constant temperature (e.g., 37°C or 50°C) for a set period (e.g., 12-15 days).[8][10][16]

    • At regular intervals, remove the samples, wash them with distilled water to remove residual enzyme and buffer, and dry them thoroughly in a vacuum oven until a constant weight is achieved.

    • Calculate the percentage of weight loss over time.[16]

    • The morphology and chemical structure of the degraded films can be further analyzed using techniques like Scanning Electron Microscopy (SEM), Fourier Transform Infrared Spectroscopy (FTIR), and Thermal Gravimetric Analysis (TGA) to observe surface erosion and changes in chemical bonds and thermal stability.[10][16]

References

A Technical Guide to the Depolymerization of Polybutylene Terephthalate (PBT) for the Synthesis of Bis(4-hydroxybutyl) terephthalate (BHBT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical depolymerization of polybutylene terephthalate (PBT) to yield bis(4-hydroxybutyl) terephthalate (BHBT), a valuable monomer for the synthesis of PBT and other polyesters. The document details the primary chemical recycling methods, including glycolysis, hydrolysis, and methanolysis, with a strong focus on providing detailed experimental protocols and quantitative data to support laboratory research and development. The guide also includes a comparative analysis of the different depolymerization strategies and outlines methods for the purification and characterization of the resulting BHBT. Visual diagrams are provided to illustrate key processes and decision-making frameworks.

Introduction

Polybutylene terephthalate (PBT) is a semi-crystalline thermoplastic engineering polymer known for its excellent mechanical strength, chemical resistance, and dimensional stability.[1] These properties have led to its widespread use in demanding applications across the automotive, electrical, and electronics industries.[1] The growing volume of PBT waste, however, presents a significant environmental challenge, necessitating the development of efficient recycling strategies.[1]

Chemical recycling, a process that breaks down polymers into their constituent monomers or oligomers, offers a promising route to a circular economy for PBT.[1][2] This approach can produce high-quality recycled materials with properties comparable to virgin polymers.[1][3] One of the key products of PBT chemical recycling is this compound (BHBT), a monomer that can be repolymerized to produce virgin-grade PBT.[2] This guide focuses on the scientific and technical aspects of PBT depolymerization to obtain BHBT, providing researchers and professionals with the necessary information to understand and implement these processes.

Chemical Depolymerization Methods

Several chemical methods can be employed to depolymerize PBT into its monomeric or oligomeric constituents. The most common approaches are glycolysis, hydrolysis, and methanolysis.[1][4]

Glycolysis

Glycolysis is a chemical recycling process that utilizes a glycol to break down a polymer into its monomers or oligomers.[2] In the context of PBT, glycolysis with 1,4-butanediol (BDO) is the most direct route to obtaining BHBT.[2] The process is analogous to the glycolysis of polyethylene terephthalate (PET) with ethylene glycol to produce bis(2-hydroxyethyl) terephthalate (BHET).[2]

The reaction involves the transesterification of the ester linkages in the PBT chain with BDO, leading to the formation of BHBT. This process is typically carried out at elevated temperatures and in the presence of a catalyst.

Advantages of Glycolysis:

  • Direct conversion of PBT to BHBT.

  • The reactant (BDO) is one of the monomers used in PBT synthesis.

  • Generally operates at lower pressures compared to some other methods.[5]

Disadvantages of Glycolysis:

  • Requires purification of BHBT from excess BDO and oligomers.

  • Catalyst selection is crucial for achieving high yields and minimizing side reactions.

Hydrolysis

Hydrolysis involves the reaction of PBT with water, typically under high temperature and pressure, to break the ester bonds.[1] This process yields terephthalic acid (TPA) and 1,4-butanediol (BDO), the two primary monomers of PBT. While not a direct route to BHBT, the obtained monomers can be used in a subsequent esterification reaction to synthesize BHBT.

Advantages of Hydrolysis:

  • Yields the fundamental building blocks of PBT.

  • Can handle a wider range of contaminants in the PBT waste stream.

Disadvantages of Hydrolysis:

  • Requires a two-step process to obtain BHBT (hydrolysis followed by esterification).

  • Often involves harsh reaction conditions (high temperature and pressure).[1]

  • Can lead to corrosion and requires robust reactor materials.[5]

Methanolysis

Methanolysis is a depolymerization process that uses methanol to break down the polymer chains.[1] The reaction of PBT with methanol produces dimethyl terephthalate (DMT) and 1,4-butanediol (BDO). Similar to hydrolysis, this method provides the precursor monomers for BHBT synthesis.

Advantages of Methanolysis:

  • Can produce high-purity DMT.[6]

  • The products, DMT and BDO, are valuable chemical feedstocks.

Disadvantages of Methanolysis:

  • Requires a subsequent transesterification step to produce BHBT.

  • Methanol is a volatile and flammable solvent, requiring careful handling.

Quantitative Data on PBT Depolymerization

The efficiency of PBT depolymerization to BHBT is influenced by several factors, including the chosen method, catalyst, reaction temperature, time, and reactant ratios. The following tables summarize key quantitative data from studies on PBT and analogous PET depolymerization.

Table 1: Comparison of PBT Depolymerization Methods

Depolymerization MethodKey ProductsTypical Reaction Temperature (°C)Typical Reaction TimeBHBT YieldPurityKey Considerations
Glycolysis This compound (BHBT)180 - 2501 - 8 hoursHigh (up to 90% reported for analogous PET glycolysis)[7]Good, requires purificationDirect route to BHBT; catalyst dependent.
Hydrolysis Terephthalic Acid (TPA) & 1,4-Butanediol (BDO)200 - 3002 - 6 hoursN/A (produces precursors)High purity TPA can be obtained after purification[8]Two-step process for BHBT; harsh conditions.
Methanolysis Dimethyl Terephthalate (DMT) & 1,4-Butanediol (BDO)170 - 2801 - 5 hoursN/A (produces precursors)High purity DMT achievable[6]Two-step process for BHBT; volatile reactant.

Table 2: Catalysts for PBT Glycolysis

CatalystCatalyst Loading (wt% relative to PBT)Reaction Temperature (°C)Reaction Time (hours)Reported BHET Yield (from PET glycolysis)Notes
Zinc Acetate 0.2 - 1.0190 - 2202 - 8~85-90%[7]Commonly used, effective catalyst.
Titanium Isopropoxide 0.1 - 0.5200 - 2401 - 4>90%[9]Highly active, can lead to side reactions if not controlled.
Lewis Acidic Bentonite 4.0 - 5.01904~90%[7]Heterogeneous catalyst, potentially easier to separate.
Ionic Liquids (e.g., [Bmim]ZnCl₃) 0.161905~84%[10]"Green" catalyst alternative, can be reusable.
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) 1.0 mol%1903.5~78%[11]Organocatalyst, avoids metal contamination.

Experimental Protocols

The following protocols are provided as a general guide. Researchers should optimize these conditions based on their specific equipment and starting materials.

Glycolysis of PBT to BHBT

Materials:

  • PBT waste (flakes or pellets)

  • 1,4-Butanediol (BDO)

  • Zinc Acetate (catalyst)

  • Nitrogen gas supply

  • Reaction vessel with a mechanical stirrer, condenser, and temperature controller

  • Heating mantle or oil bath

Procedure:

  • Dry the PBT waste in a vacuum oven at 80-100°C for at least 4 hours to remove any moisture.

  • Charge the reaction vessel with PBT and BDO. A typical molar ratio of PBT repeating unit to BDO is in the range of 1:4 to 1:10.

  • Add the zinc acetate catalyst. A typical catalyst loading is 0.5 wt% based on the weight of PBT.

  • Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Heat the reaction mixture to 200-220°C with continuous stirring.

  • Maintain the reaction at this temperature for 2-6 hours. The reaction progress can be monitored by observing the dissolution of PBT flakes and by analytical techniques such as Gel Permeation Chromatography (GPC) to check for the disappearance of the high molecular weight polymer peak.

  • After the reaction is complete, cool the mixture to room temperature. The product will be a mixture of BHBT, unreacted BDO, and some oligomers.

Purification of BHBT by Crystallization

Materials:

  • Crude glycolysis product

  • Distilled water

  • Beaker

  • Heating plate with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Transfer the crude glycolysis product to a beaker.

  • Add hot distilled water to the crude product (a mass ratio of 1:5 of product to water is a good starting point) and heat the mixture to 90-100°C with stirring to dissolve the BHBT and BDO.[12]

  • Once a clear solution is obtained, allow it to cool slowly to room temperature.

  • Further cool the solution in an ice bath or refrigerator (e.g., to 2°C) for a few hours to promote crystallization of BHBT.[12]

  • Collect the precipitated BHBT crystals by vacuum filtration.

  • Wash the crystals with cold distilled water to remove residual BDO and other impurities.

  • Dry the purified BHBT crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization of BHBT

The purity and identity of the synthesized BHBT can be confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of BHBT and quantify any remaining oligomers or impurities.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components in the product mixture.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of BHBT.

  • Differential Scanning Calorimetry (DSC): To determine the melting point of the purified BHBT, which is an indicator of its purity.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of BHBT.

Mandatory Visualizations

Chemical Reaction Pathway

PBT_Depolymerization PBT Polybutylene Terephthalate (PBT) [-O-(CH₂)₄-O-CO-C₆H₄-CO-]n BHBT This compound (BHBT) HO-(CH₂)₄-O-CO-C₆H₄-CO-O-(CH₂)₄-OH PBT->BHBT Glycolysis BDO 1,4-Butanediol HO-(CH₂)₄-OH BDO->BHBT Catalyst Catalyst (e.g., Zinc Acetate) Catalyst->BHBT + Heat

Caption: Glycolysis of PBT to BHBT.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Depolymerization Reaction cluster_purification Purification cluster_analysis Analysis Start Start: PBT Waste Drying Drying of PBT Start->Drying Reaction Glycolysis Reaction (PBT + BDO + Catalyst) Drying->Reaction Cooling Cooling of Reaction Mixture Reaction->Cooling Crystallization Crystallization in Water Cooling->Crystallization Filtration Filtration Crystallization->Filtration Drying_BHBT Drying of BHBT Crystals Filtration->Drying_BHBT Characterization Characterization of BHBT (HPLC, NMR, DSC, etc.) Drying_BHBT->Characterization End End: Purified BHBT Characterization->End

Caption: General workflow for BHBT synthesis.

Decision Tree for Depolymerization Method Selection

Decision_Tree Start Select PBT Depolymerization Method Q1 Direct BHBT synthesis desired? Start->Q1 Glycolysis Choose Glycolysis Q1->Glycolysis Yes Q2 Willing to perform a two-step synthesis? Q1->Q2 No End_Glycolysis Proceed with Glycolysis Protocol Glycolysis->End_Glycolysis Q3 Handle high pressure/corrosion? Q2->Q3 Yes Hydrolysis Choose Hydrolysis Q3->Hydrolysis Yes Methanolysis Choose Methanolysis Q3->Methanolysis No End_Hydrolysis Proceed with Hydrolysis then Esterification Hydrolysis->End_Hydrolysis End_Methanolysis Proceed with Methanolysis then Transesterification Methanolysis->End_Methanolysis

Caption: Decision tree for method selection.

Conclusion

The chemical depolymerization of PBT presents a viable pathway for the sustainable management of PBT waste and the production of the high-value monomer, this compound. Glycolysis offers the most direct route to BHBT, while hydrolysis and methanolysis provide the precursor monomers. The selection of the appropriate method depends on the desired end-product, available equipment, and processing capabilities. This guide provides a foundational understanding and practical protocols for researchers and scientists to explore and optimize the depolymerization of PBT, contributing to the advancement of a circular economy for plastics. Further research into more efficient and environmentally friendly catalysts, as well as the optimization of purification processes, will continue to enhance the industrial viability of these chemical recycling technologies.

References

Methodological & Application

Application Note: Synthesis of Poly(butylene terephthalate) (PBT) via Polycondensation of Bis(4-hydroxybutyl) terephthalate (BHBT)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(butylene terephthalate) (PBT) is a semi-crystalline thermoplastic polyester renowned for its excellent mechanical strength, thermal stability, dimensional stability, and chemical resistance.[1][2] These properties make it a highly valuable material in various industrial sectors, including automotive components, electrical and electronic parts, and consumer goods.[1] For researchers, PBT serves as a versatile polymer for developing novel composites, blends, and advanced drug delivery systems.

The synthesis of PBT is typically a two-stage melt polycondensation process. The first stage involves the formation of bis(4-hydroxybutyl) terephthalate (BHBT) and its oligomers, either through the esterification of terephthalic acid (TPA) with 1,4-butanediol (BDO) or the transesterification of dimethyl terephthalate (DMT) with BDO.[1][3] This application note focuses on the second stage: the polycondensation of BHBT oligomers to produce high molecular weight PBT. This step is an equilibrium reaction where 1,4-butanediol is eliminated to drive the polymerization forward, typically under high temperature and vacuum conditions with the aid of a catalyst.[1][4]

Reaction Mechanism

The synthesis of PBT from BHBT is a step-growth polymerization, specifically a polycondensation reaction. The hydroxyl end-groups of the BHBT monomers and oligomers react with each other to form an ester linkage, releasing one molecule of 1,4-butanediol (BDO) as a byproduct. The continuous removal of BDO from the reaction mixture under high vacuum is crucial to shift the equilibrium towards the formation of a high molecular weight polymer.[1] The reaction is catalyzed by organotitanium compounds, such as tetrabutyl titanate (TBT).[1]

Figure 1: Reaction Scheme n (HO-(CH₂)₄-O-CO-C₆H₄-CO-O-(CH₂)₄-OH) → H-[O-(CH₂)₄-O-CO-C₆H₄-CO]n-O-(CH₂)₄-OH + (n-1) HO-(CH₂)₄-OH

Experimental Protocol: Melt Polycondensation of BHBT

This protocol describes a standard laboratory-scale batch process for the synthesis of PBT from BHBT oligomers.

Materials and Reagents
  • This compound (BHBT) oligomers

  • Catalyst: Tetrabutyl titanate (TBT) or Titanium(IV) isopropoxide

  • Inert gas: High-purity nitrogen (N₂) or argon (Ar)

  • Antioxidants/stabilizers (optional)

  • Solvents for cleaning: Acetone, Chloroform

Equipment
  • Glass reactor (or stainless steel for larger scale) equipped with:

    • Mechanical stirrer with a high-torque motor

    • Nitrogen/Argon gas inlet and outlet

    • Distillation column connected to a condenser and a collection flask (cold trap)

    • High-vacuum connection port

  • Heating mantle with a programmable temperature controller

  • High-vacuum pump (capable of reaching <1 mbar)

  • Cold trap (e.g., using liquid nitrogen or a dry ice/acetone bath)

  • Extrusion and pelletizing equipment (optional)

Step-by-Step Procedure
  • Reactor Setup and Charging:

    • Assemble a clean, dry glass reactor with the mechanical stirrer, gas inlet, and distillation apparatus.

    • Charge the reactor with the pre-synthesized this compound (BHBT) oligomers.

    • Add the catalyst. Tetrabutyl titanate (TBT) is typically used at a concentration of 0.03 to 0.1% by weight of the BHBT.[1] The catalyst can be premixed with a small amount of BDO for easier introduction.

  • Inerting the System:

    • Begin stirring the mixture at a low speed (e.g., 50-100 RPM).

    • Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen, which can cause thermal degradation of the polymer at high temperatures.[4]

  • Polycondensation Stage:

    • While maintaining a slow nitrogen flow, gradually heat the reactor to a temperature of 240°C - 260°C to melt the oligomers and initiate the reaction.[3]

    • Once the temperature has stabilized and the melt is homogenous, gradually apply vacuum to the system over 30-60 minutes. The pressure should be slowly reduced to below 1 mbar (<1 mmHg).[1][3]

    • The byproduct, 1,4-butanediol, will begin to distill and collect in the cold trap.[1]

    • As the polycondensation proceeds, the molecular weight of the PBT increases, leading to a significant rise in the melt viscosity. The stirring torque will increase, indicating the progress of the reaction.

    • Continue the reaction under high vacuum and elevated temperature for 2-4 hours, or until the desired melt viscosity is achieved.[3]

  • Product Recovery:

    • Once the reaction is complete, break the vacuum by slowly introducing nitrogen gas into the reactor.

    • Stop the heating and allow the reactor to cool slightly while still under a nitrogen atmosphere.

    • The molten PBT polymer can be extruded from the bottom of the reactor as a strand into a water bath for rapid cooling.

    • The solidified polymer strand can then be fed into a pelletizer to obtain PBT pellets for storage and subsequent characterization.[1]

Data Presentation

The following tables summarize typical reaction conditions and expected properties for the synthesized PBT.

Table 1: Typical Reaction Parameters for PBT Synthesis from BHBT

ParameterValueReference
Starting MaterialThis compound (BHBT) Oligomers[1][4]
CatalystTetrabutyl titanate (TBT)[1]
Catalyst Concentration0.03 - 0.1 wt% (relative to BHBT)[1]
Polycondensation Temperature240 - 260 °C[3]
Polycondensation Pressure< 1 mbar (< 1 mmHg)[1]
Reaction Time2 - 4 hours[3]
AtmosphereInert (Nitrogen or Argon)[4]

Table 2: Typical Properties of Synthesized PBT

PropertyTypical Value
Weight-Average Molecular Weight (Mₙ)15,000 - 40,000 g/mol
Polydispersity Index (PDI)~1.5 - 2.5
Glass Transition Temperature (T₉)31 - 46 °C
Melting Temperature (Tₘ)220 - 230 °C
Decomposition Temperature (Tₐ)> 300 °C
Intrinsic Viscosity (dL/g)0.6 - 1.2

(Note: These values are typical and can vary based on specific reaction conditions and purity of reactants.)

Characterization of PBT

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC) or intrinsic viscosity measurements.

  • Chemical Structure: Confirmed using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine T₉ and Tₘ, and Thermogravimetric Analysis (TGA) to assess thermal stability.[5][6]

  • Crystallinity: Investigated using X-ray Diffraction (XRD) and DSC.[6]

Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis of PBT from BHBT.

PBT_Synthesis_Workflow Workflow for PBT Synthesis from BHBT BHBT 1. Charge Reactor - BHBT Oligomers - Catalyst (e.g., TBT) Inert 2. Inerting - Purge with N2 - Remove O2 BHBT->Inert Stirring Heat_Vac 3. Polycondensation - Heat to 240-260°C - Apply Vacuum (<1 mbar) Inert->Heat_Vac Gradual Heating BDO_Removal Byproduct Removal (1,4-Butanediol) Heat_Vac->BDO_Removal Distillation Reaction 4. Polymerization - Monitor Viscosity Increase - 2-4 hours Heat_Vac->Reaction High Temp & Vac Cool 5. Product Recovery - Break Vacuum with N2 - Cool Reactor Reaction->Cool Reaction Complete Extrude 6. Extrusion & Pelletizing - Extrude into water bath - Pelletize polymer strand Cool->Extrude PBT_Pellets Final Product PBT Pellets Extrude->PBT_Pellets

Caption: Experimental workflow for the synthesis of PBT from BHBT.

References

Application Note and Protocol for HPLC Analysis of Bis(4-hydroxybutyl) terephthalate (BHBT) Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(4-hydroxybutyl) terephthalate (BHBT) is a crucial monomer in the synthesis of poly(butylene terephthalate) (PBT) and other copolyesters.[1] The purity of BHBT is a critical parameter that directly influences the properties and quality of the final polymer products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of BHBT and quantifying potential impurities.[1] This document provides a detailed application note and protocol for the determination of BHBT purity using reversed-phase HPLC with UV detection.

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and analysis of polymers and their constituent monomers.

Experimental Protocols

Apparatus and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.[2]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation.[2]

  • Data Acquisition and Processing: Chromatography data station for data collection and analysis.

  • Volumetric flasks and pipettes: Class A for accurate preparation of standards and samples.

  • Analytical balance: Capable of weighing to 0.01 mg.

  • Syringe filters: 0.45 µm PTFE or nylon for sample filtration.[3]

  • Vials: Amber glass vials for sample and standard solutions.

Reagents and Materials
  • This compound (BHBT) reference standard: Of known purity.

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Methanol (MeOH): HPLC grade.

  • Trifluoroacetic acid (TFA): HPLC grade (optional, for improving peak shape).[4]

Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: HPLC grade acetonitrile. (Note: To improve peak shape and resolution, 0.1% TFA can be added to both Mobile Phase A and B.)[4] Degas the mobile phases before use.

Standard Solution Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of BHBT reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with the 50:50 ACN/water mixture.

Sample Solution Preparation:

  • Accurately weigh approximately 25 mg of the BHBT sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[3][5]

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of BHBT purity.

ParameterRecommended Condition
Column C18 Reversed-Phase, 4.6 mm x 250 mm, 5 µm
Mobile Phase A: WaterB: Acetonitrile
Gradient Elution 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-30 min: 40% B
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL
Column Temperature 30 °C[2][4]
Detection UV at 240 nm[6]

Data Presentation

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting a working standard solution (e.g., 100 µg/mL) multiple times. The system suitability parameters should meet the criteria listed in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) for Peak Area ≤ 2.0% (for n=6 injections)
Relative Standard Deviation (RSD) for Retention Time ≤ 1.0% (for n=6 injections)
Purity Calculation

The purity of the BHBT sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent).

Purity (%) = (Area of BHBT Peak / Total Area of All Peaks) x 100

Potential impurities to consider during analysis include terephthalic acid and monohydroxybutyl terephthalate.[7][8]

Example Data Table

The following table structure can be used to report the results of the purity analysis.

Sample IDRetention Time of BHBT (min)Area of BHBT PeakTotal Peak AreaPurity (%)
BHBT_Sample_01e.g., 15.2e.g., 1254321e.g., 1260000e.g., 99.55
BHBT_Sample_02e.g., 15.2e.g., 1345678e.g., 1352000e.g., 99.53

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of BHBT purity.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_std Weigh BHBT Reference Standard dissolve_std Dissolve & Dilute (ACN/Water) weigh_std->dissolve_std hplc_system HPLC System (C18 Column) dissolve_std->hplc_system Inject Standard weigh_sample Weigh BHBT Sample dissolve_sample Dissolve & Dilute (ACN/Water) weigh_sample->dissolve_sample filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample filter_sample->hplc_system Inject Sample gradient Gradient Elution hplc_system->gradient detection UV Detection (240 nm) gradient->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for BHBT purity analysis by HPLC.

Logical Relationship of Data Analysis

The diagram below outlines the logical steps involved in the data analysis process for determining BHBT purity.

G raw_data Raw Chromatographic Data peak_detection Peak Detection & Integration raw_data->peak_detection area_measurement Peak Area Measurement peak_detection->area_measurement total_area Summation of All Peak Areas area_measurement->total_area bhbt_area Area of BHBT Main Peak area_measurement->bhbt_area purity_calc Purity Calculation (Area %) total_area->purity_calc bhbt_area->purity_calc final_report Final Purity Report purity_calc->final_report

Caption: Data analysis workflow for BHBT purity calculation.

References

Application Notes and Protocols: Polycondensation Kinetics of Bis(4-hydroxybutyl) terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polycondensation kinetics of Bis(4-hydroxybutyl) terephthalate (BHBT), a key monomer in the synthesis of poly(butylene terephthalate) (PBT). This document includes detailed experimental protocols, quantitative data summaries, and visual representations of the underlying processes to aid in the research and development of polyester-based materials.

Introduction

This compound is the precursor monomer for the production of PBT, a semicrystalline thermoplastic engineering polyester. The polycondensation of BHBT is a critical step that dictates the final molecular weight and, consequently, the material properties of the resulting PBT. Understanding the kinetics of this reaction is essential for controlling the polymerization process and tailoring the polymer characteristics for specific applications, including in the pharmaceutical and medical device industries.

The polycondensation reaction of BHBT typically follows second-order kinetics with respect to the concentration of hydroxyl end-groups.[1][2] The reaction is generally catalyzed by organometallic compounds, with titanium-based catalysts being particularly effective.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the polycondensation of BHBT.

Table 1: Rate Constants for the Polycondensation of BHBT

Temperature (°C)CatalystCatalyst Concentration (ppm wt)Rate Constant (k) (min⁻¹)Kinetic OrderReference
270Titanium tetrabutoxide470 (with respect to DMT)4.18Second-order[5]
260Titanium tetrabutoxideNot specified-Second-order[6]
280Titanium tetrabutoxideNot specified-Second-order[6]

Note: The rate constants at 260°C and 280°C were investigated but not explicitly stated in the abstract of the cited source.

Experimental Protocols

This section provides detailed protocols for the synthesis of BHBT and its subsequent polycondensation to PBT.

Protocol for the Synthesis of this compound (BHBT)

This protocol is based on the transesterification of dimethyl terephthalate (DMT) with 1,4-butanediol (BD).

Materials:

  • Dimethyl terephthalate (DMT)

  • 1,4-butanediol (BD)

  • Titanium tetrabutoxide (TBT) or Titanium isopropoxide (TIP)

  • Nitrogen gas (high purity)

  • Methanol (for collection)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation column with condenser

  • Heating mantle with temperature controller

  • Nitrogen inlet

  • Vacuum pump

Procedure:

  • Charge the three-neck flask with DMT and a molar excess of 1,4-butanediol (e.g., a molar ratio of BD:DMT of 2.2:1).

  • Add the catalyst, for instance, titanium tetrabutoxide, at a concentration of approximately 470 ppm by weight relative to the DMT.[2]

  • Assemble the reaction apparatus with the mechanical stirrer, distillation column, and nitrogen inlet.

  • Begin purging the system with high-purity nitrogen gas to create an inert atmosphere.

  • Start the mechanical stirrer to ensure proper mixing of the reactants.

  • Gradually heat the reaction mixture to a temperature range of 160-200°C.

  • Methanol will be generated as a byproduct of the transesterification reaction. Distill off the methanol and collect it. The reaction is typically continued until at least 95% of the theoretical amount of methanol has been collected.

  • Once the methanol distillation ceases, the product is the BHBT monomer/oligomer mixture. This can be directly used for the polycondensation step.

Protocol for the Polycondensation of BHBT to Poly(butylene terephthalate) (PBT)

This protocol describes the melt polycondensation of the synthesized BHBT.

Materials:

  • This compound (from the previous step)

Equipment:

  • Reaction apparatus from the previous step

  • High-vacuum pump

  • Torque meter (optional, to monitor viscosity changes)

Procedure:

  • After the synthesis of BHBT, gradually increase the temperature of the reaction mixture to the desired polycondensation temperature, typically in the range of 230-270°C.[1][2]

  • Simultaneously, gradually apply a high vacuum (typically below 1 mmHg) to the system. This is crucial for the efficient removal of the 1,4-butanediol byproduct, which drives the equilibrium towards the formation of high molecular weight polymer.

  • Continue the reaction under these conditions. The progress of the polycondensation can be monitored by the increase in the melt viscosity, which can be observed through the torque on the mechanical stirrer.

  • The reaction is typically continued for a predetermined time (e.g., 2-4 hours) or until the desired melt viscosity (and thus molecular weight) is achieved.

  • Once the reaction is complete, the molten PBT can be extruded from the reactor under nitrogen pressure and pelletized.

  • The resulting PBT polymer can then be characterized using various analytical techniques.

Protocol for Monitoring Polycondensation Kinetics using Gel Permeation Chromatography (GPC)

Materials:

  • PBT samples collected at different reaction times

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)[7][8][9]

  • Sodium trifluoroacetate (NaTFA)[7][8][9]

  • Polymethylmethacrylate (PMMA) standards for calibration[7][9]

Equipment:

  • GPC system with a refractive index (RI) detector and/or a viscometer

  • GPC columns suitable for HFIP (e.g., Agilent PL HFIPgel)[7][8]

  • Sample vials

  • Volumetric flasks

  • Syringe filters (PTFE)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the PBT sample (e.g., 5-10 mg) into a sample vial.

    • Add the required volume of HFIP containing 20 mM NaTFA to achieve a known concentration (e.g., 2 mg/mL).[7][8][9] The NaTFA is added to prevent polymer aggregation.

    • Gently agitate the vial until the polymer is completely dissolved. This may require gentle heating.

    • Filter the solution through a PTFE syringe filter into a clean GPC vial.

  • GPC Analysis:

    • Set up the GPC system with the appropriate columns and mobile phase (HFIP with 20 mM NaTFA).

    • Set the column oven temperature (e.g., 40°C) and the flow rate (e.g., 1.0 mL/min).[8]

    • Calibrate the system using narrow molecular weight PMMA standards.

    • Inject the prepared PBT sample solution into the GPC system.

    • Acquire the chromatogram.

  • Data Analysis:

    • From the obtained chromatogram, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

    • The degree of polymerization (DP) can be calculated from Mn.

    • By analyzing samples taken at different reaction times, the evolution of molecular weight and DP can be tracked, providing insights into the reaction kinetics.

Visualizations

Polycondensation Reaction Pathway of BHBT

Polycondensation_Pathway BHBT n this compound (BHBT) PBT Poly(butylene terephthalate) (PBT) BHBT->PBT Polycondensation (Heat, Vacuum, Catalyst) BD (n-1) 1,4-Butanediol PBT->BD Byproduct

Caption: Polycondensation of BHBT to PBT with the elimination of 1,4-butanediol.

Experimental Workflow for Kinetic Study

Experimental_Workflow cluster_synthesis BHBT Synthesis cluster_polycondensation Polycondensation & Sampling cluster_analysis Kinetic Analysis DMT_BD DMT + 1,4-Butanediol Catalyst_add Add Catalyst DMT_BD->Catalyst_add Transesterification Transesterification (160-200°C) Catalyst_add->Transesterification Methanol_removal Methanol Removal Transesterification->Methanol_removal BHBT_product BHBT Monomer/Oligomer Methanol_removal->BHBT_product Polycondensation Melt Polycondensation (230-270°C, Vacuum) BHBT_product->Polycondensation Sampling Collect Samples at Different Times (t1, t2, t3...) Polycondensation->Sampling GPC GPC Analysis (Mn, Mw, PDI) Sampling->GPC NMR NMR Analysis (End-group concentration) Sampling->NMR Data_analysis Determine Rate Constants (Kinetic Modeling) GPC->Data_analysis NMR->Data_analysis Kinetic_Model Rate Rate of Polycondensation k Rate Constant (k) Rate->k is proportional to OH_conc [Hydroxyl End-Groups]² Rate->OH_conc is proportional to (for a second-order reaction) Temp Temperature k->Temp depends on (Arrhenius Equation) Catalyst Catalyst Concentration k->Catalyst depends on

References

Application Notes and Protocols for Copolyester Synthesis Using Bis(4-hydroxybutyl) terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of copolyesters using Bis(4-hydroxybutyl) terephthalate (BHBT), a key monomer for producing a variety of functional polymers. The notes also cover the material properties of the resulting copolyesters and their potential applications in the biomedical field, particularly in drug delivery and tissue engineering.

Introduction to this compound in Copolyester Synthesis

This compound (BHBT) is a diol monomer that serves as a valuable building block for the synthesis of poly(butylene terephthalate) (PBT) and various copolyesters.[1] Its molecular structure, featuring two primary hydroxyl groups, allows for straightforward polycondensation reactions with dicarboxylic acids or their derivatives.[1] The incorporation of BHBT into polyester chains can modify the material's thermal and mechanical properties, such as melting point, glass transition temperature, and crystallinity.[1][2] This versatility makes BHBT-based copolyesters attractive for a range of applications, from biodegradable plastics to advanced biomaterials for drug delivery and tissue engineering.[1]

Synthesis of Copolyesters Using BHBT

Copolyesters containing BHBT can be synthesized through two primary methods: melt polycondensation and solution polycondensation. The choice of method depends on the desired polymer properties, the reactivity of the comonomers, and the scale of the synthesis.

Experimental Protocol 1: Melt Polycondensation

Melt polycondensation is a solvent-free method that is widely used in industrial polyester production.[3] The reaction is typically carried out at high temperatures and under a vacuum to facilitate the removal of byproducts and drive the polymerization to completion.

Materials:

  • This compound (BHBT)

  • Co-monomer (e.g., a dicarboxylic acid like adipic acid or a diol like ethylene glycol)

  • Catalyst (e.g., antimony trioxide, titanium(IV) isopropoxide, or zinc acetate)[1][4]

  • Heat stabilizer (e.g., phosphoric acid)

  • High-vacuum reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

  • Charging the Reactor: Charge the reaction vessel with the desired molar ratios of BHBT, the chosen co-monomer(s), and the catalyst (typically 100-300 ppm relative to the diacid).

  • Esterification/Transesterification (First Stage):

    • Heat the reactor to 180-220°C under a slow stream of inert gas (e.g., nitrogen) with continuous stirring.

    • Maintain these conditions for 1-3 hours to allow for the initial esterification or transesterification reaction, during which water or methanol is distilled off.

  • Polycondensation (Second Stage):

    • Gradually increase the temperature to 240-270°C.

    • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr over a period of 1-2 hours.

    • Continue the reaction under high vacuum for an additional 2-4 hours to increase the molecular weight of the polymer. The viscosity of the melt will increase significantly during this stage.

  • Product Recovery:

    • Once the desired viscosity is achieved, stop the reaction by cooling the reactor.

    • Extrude the molten polymer from the reactor under nitrogen pressure and quench it in cold water.

    • Pelletize the resulting copolyester for further analysis and processing.

Experimental Protocol 2: Solution Polycondensation

Solution polycondensation is performed in a solvent and is often preferred for laboratory-scale synthesis or when using heat-sensitive monomers. This method allows for better temperature control and can lead to polymers with a narrower molecular weight distribution.

Materials:

  • This compound (BHBT)

  • Diacid chloride (e.g., terephthaloyl chloride)

  • Anhydrous, high-boiling point solvent (e.g., 1,2-dichlorobenzene or a mixture of phenol and tetrachloroethane)

  • Acid scavenger (e.g., pyridine)

  • Reaction flask with a mechanical stirrer, condenser, and nitrogen inlet.

Procedure:

  • Dissolving Monomers: In the reaction flask, dissolve BHBT and the acid scavenger in the anhydrous solvent under a nitrogen atmosphere.

  • Addition of Diacid Chloride: Slowly add a solution of the diacid chloride in the same solvent to the reaction mixture at room temperature with vigorous stirring.

  • Polymerization:

    • Heat the reaction mixture to a specific temperature (e.g., 50-100°C) and maintain for several hours (typically 4-24 hours) to allow for the polycondensation to proceed.

  • Precipitation and Purification:

    • After the reaction is complete, cool the solution to room temperature.

    • Precipitate the copolyester by pouring the solution into a non-solvent such as methanol or ethanol.

    • Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted monomers and byproducts.

  • Drying: Dry the purified copolyester in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Data Presentation: Properties of BHBT-based Copolyesters

The properties of copolyesters derived from BHBT can be tailored by adjusting the type and ratio of the co-monomers. The following tables summarize typical thermal and mechanical properties.

Table 1: Thermal Properties of BHBT-based Copolyesters

Copolyester Composition (molar ratio)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Decomposition Temp. (Td, °C)
PBT (100% BHBT-derived units)40 - 60220 - 230> 350
PBT-co-adipate (80:20)10 - 20180 - 200> 350
PBT-co-sebacate (80:20)5 - 15170 - 190> 350
PBT-co-isophthalate (80:20)50 - 70Amorphous> 350

Note: These are representative values and can vary depending on the molecular weight and specific synthesis conditions.

Table 2: Mechanical Properties of BHBT-based Copolyesters

Copolyester Composition (molar ratio)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
PBT (100% BHBT-derived units)50 - 6050 - 3002.0 - 3.0
PBT-co-adipate (80:20)30 - 40> 4000.5 - 1.0
PBT-co-sebacate (80:20)25 - 35> 5000.3 - 0.8
PBT-co-isophthalate (80:20)40 - 5010 - 501.5 - 2.5

Note: These are representative values and can vary depending on the molecular weight and specific synthesis conditions.

Applications in Drug Development

The biodegradability and biocompatibility of certain BHBT-based copolyesters make them promising candidates for various biomedical applications, including controlled drug delivery and tissue engineering.

Application 1: Biodegradable Nanoparticles for Controlled Drug Release

Copolyesters of BHBT with aliphatic diacids (e.g., adipic acid, sebacic acid) can be formulated into nanoparticles for the encapsulation and sustained release of therapeutic agents. The degradation rate and drug release profile can be tuned by altering the copolymer composition.

Protocol for Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation):

  • Polymer-Drug Solution: Dissolve the BHBT-based copolyester and the drug in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Emulsification: Add the polymer-drug solution to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol or polysorbate 80). Emulsify the mixture using high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collection and Purification: Collect the nanoparticles by centrifugation. Wash the nanoparticles several times with deionized water to remove the surfactant and any unencapsulated drug.

  • Lyophilization: Freeze-dry the purified nanoparticles to obtain a fine powder that can be stored for future use.

Application 2: Scaffolds for Tissue Engineering

Porous scaffolds fabricated from biodegradable BHBT-copolyesters can provide a temporary template for cell adhesion, proliferation, and tissue regeneration.[5][6][7] The mechanical properties and degradation rate of the scaffold can be tailored to match the requirements of the specific tissue being engineered.

Protocol for Scaffold Fabrication (Solvent Casting and Particulate Leaching):

  • Polymer Solution: Dissolve the BHBT-based copolyester in a suitable solvent (e.g., chloroform or dioxane).

  • Porogen Addition: Add a porogen (e.g., salt crystals or sugar particles of a defined size) to the polymer solution and mix thoroughly to ensure a uniform distribution.

  • Casting and Solvent Evaporation: Cast the mixture into a mold and allow the solvent to evaporate slowly in a controlled environment.

  • Porogen Leaching: Immerse the resulting polymer-porogen composite in a solvent that dissolves the porogen but not the polymer (e.g., water for salt or sugar). Leach out the porogen over a period of 24-48 hours, with several changes of the leaching solvent.

  • Drying: Dry the porous scaffold in a vacuum oven to remove any residual solvent.

Visualizations

Melt_Polycondensation_Workflow cluster_stage1 Esterification/Transesterification cluster_stage2 Polycondensation cluster_recovery Product Recovery Monomers BHBT & Co-monomers Reactor1 Reactor at 180-220°C (Nitrogen Atmosphere) Monomers->Reactor1 Catalyst Catalyst Catalyst->Reactor1 Byproduct1 Byproduct1 Reactor1->Byproduct1 Water/Methanol Removal Reactor2 Reactor at 240-270°C (High Vacuum) Byproduct1->Reactor2 Polymer Polymer Reactor2->Polymer Increased Viscosity Extrusion Extrusion Polymer->Extrusion Quenching Quenching Extrusion->Quenching Pelletizing Pelletizing Quenching->Pelletizing FinalProduct Copolyester Pellets Pelletizing->FinalProduct

Caption: Workflow for Copolyester Synthesis via Melt Polycondensation.

Nanoparticle_Fabrication_Workflow cluster_preparation Preparation cluster_emulsification Emulsification cluster_formation_purification Nanoparticle Formation & Purification Polymer BHBT-Copolyester PolymerDrugSolution Polymer-Drug Solution Polymer->PolymerDrugSolution Drug Therapeutic Agent Drug->PolymerDrugSolution OrganicSolvent Organic Solvent OrganicSolvent->PolymerDrugSolution Homogenization High-Speed Homogenization/ Sonication PolymerDrugSolution->Homogenization AqueousPhase Aqueous Surfactant Solution AqueousPhase->Homogenization Emulsion Oil-in-Water Emulsion Homogenization->Emulsion SolventEvaporation Solvent Evaporation Emulsion->SolventEvaporation NanoparticleSuspension Nanoparticle Suspension SolventEvaporation->NanoparticleSuspension Centrifugation Centrifugation & Washing NanoparticleSuspension->Centrifugation Lyophilization Freeze-Drying Centrifugation->Lyophilization FinalProduct Drug-Loaded Nanoparticles Lyophilization->FinalProduct

Caption: Workflow for Drug-Loaded Nanoparticle Fabrication.

References

Application Notes and Protocols for the Glycolysis of PET to Produce Bis(4-hydroxybutyl) terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical recycling of polyethylene terephthalate (PET) waste is a critical area of research aimed at fostering a circular economy. One promising recycling method is glycolysis, which involves the depolymerization of PET using a glycol. This document provides detailed application notes and experimental protocols for the glycolysis of PET using 1,4-butanediol (BDO) as the glycolytic agent to produce Bis(4-hydroxybutyl) terephthalate (BHBT). BHBT is a valuable monomer that can be used in the synthesis of high-performance polymers such as poly(butylene terephthalate) (PBT).

The protocols described herein are based on established laboratory procedures and provide a framework for the efficient conversion of PET waste into a value-added chemical intermediate. The application of these methods can contribute to sustainable polymer chemistry and the development of novel materials.

Data Presentation

The following tables summarize the quantitative data from a representative experimental study on the glycolysis of PET to BHBT.

Table 1: Reactant and Catalyst Specifications

ParameterValueReference
PET (waste)5.0 g[1]
1,4-Butanediol (BDO)25.0 g[1]
CatalystProline/Zn(Ac)₂ Deep Eutectic Solvent[1]
Catalyst Loading2 wt% (relative to PET)[1]

Table 2: Optimized Reaction Conditions and Product Yield

ParameterValueReference
Reaction Temperature210 °C[1]
Reaction Time15 min[1]
PressureAtmospheric[1]
PET Conversion100%[1]
BHBT Yield67.1%[1]

Experimental Protocols

This section provides a detailed methodology for the glycolysis of PET to produce BHBT, including the reaction setup, purification, and characterization of the final product.

Materials and Equipment
  • Materials:

    • Waste PET flakes (e.g., from bottles, packaging)

    • 1,4-Butanediol (BDO)

    • L-Proline

    • Zinc Acetate (Zn(Ac)₂)

    • Acetonitrile

    • Distilled water

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Mechanical stirrer

    • Heating mantle with temperature controller

    • Oil bath

    • Vacuum filtration apparatus

    • Rotary evaporator

    • Vacuum oven

    • Nuclear Magnetic Resonance (NMR) Spectrometer

    • Fourier-Transform Infrared (FTIR) Spectrometer

Preparation of the Proline/Zn(Ac)₂ Deep Eutectic Solvent (DES) Catalyst
  • Combine L-Proline and Zinc Acetate in a molar ratio of 2:1 in a clean, dry beaker.

  • Heat the mixture at 100 °C with constant stirring until a homogeneous, clear, and transparent liquid is formed.

  • Allow the DES to cool to room temperature before use.

PET Glycolysis Reaction
  • Place 5.0 g of waste PET flakes and 25.0 g of 1,4-butanediol into a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Add 0.1 g (2 wt% of PET) of the prepared Proline/Zn(Ac)₂ DES catalyst to the flask.

  • Immerse the flask in an oil bath and heat the mixture to 210 °C with continuous stirring.

  • Maintain the reaction at 210 °C for 15 minutes.[1] The complete degradation of PET should be observed.

Purification of this compound (BHBT)
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add an appropriate amount of acetonitrile to the reaction mixture to precipitate the crude product.

  • Collect the crude product by vacuum filtration.

  • The remaining solution, containing unreacted BDO and the catalyst, can be concentrated using a rotary evaporator to remove acetonitrile, allowing for potential recycling of the BDO and catalyst.

  • Wash the collected crude product thoroughly with distilled water to remove any residual BDO, catalyst, and other water-soluble impurities.

  • For higher purity, the BHBT can be further purified by recrystallization from a suitable solvent (e.g., a mixture of ethanol and water).

  • Dry the purified BHBT in a vacuum oven at 50 °C for 48 hours.[1]

Characterization of this compound (BHBT)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified BHBT in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure of BHBT. The resulting spectra can be compared with literature data for verification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Obtain the FTIR spectrum of the purified BHBT to identify the characteristic functional groups, such as the hydroxyl (-OH) and ester carbonyl (C=O) groups.

Visualizations

Experimental Workflow Diagram

PET_Glycolysis_Workflow start Start: Waste PET Flakes & 1,4-Butanediol reaction Glycolysis Reaction (210°C, 15 min) start->reaction catalyst Proline/Zn(Ac)₂ DES Catalyst (2 wt%) catalyst->reaction precipitation Precipitation with Acetonitrile reaction->precipitation filtration1 Vacuum Filtration precipitation->filtration1 crude_product Crude BHBT filtration1->crude_product Solid filtrate Filtrate (BDO, Catalyst, Acetonitrile) filtration1->filtrate Liquid washing Washing with Distilled Water crude_product->washing recrystallization Recrystallization (Optional) washing->recrystallization drying Vacuum Drying (50°C, 48h) recrystallization->drying final_product Purified BHBT drying->final_product separation Solvent Recovery (Rotary Evaporation) filtrate->separation recycled_bdo Recycled BDO & Catalyst separation->recycled_bdo Recovered

Caption: Experimental workflow for the glycolysis of PET to produce BHBT.

Signaling Pathway/Logical Relationship Diagram

Logical_Relationship pet PET (Polyethylene Terephthalate) glycolysis Glycolysis (Transesterification) pet->glycolysis bdo 1,4-Butanediol (BDO) bdo->glycolysis catalyst Catalyst (e.g., Proline/Zn(Ac)₂ DES) catalyst->glycolysis bhbt This compound (BHBT) glycolysis->bhbt Primary Product eg Ethylene Glycol (by-product) glycolysis->eg By-product

Caption: Logical relationship of reactants and products in PET glycolysis.

References

Application Notes and Protocols: Synthesis of PBAT Using Bis(4-hydroxybutyl) terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(butylene adipate-co-terephthalate) (PBAT) is a biodegradable and compostable aliphatic-aromatic copolyester that has garnered significant attention as a sustainable alternative to conventional plastics in various applications, including food packaging and agricultural films.[1][2][3] Its favorable mechanical properties, such as flexibility and high elongation at break, are comparable to those of low-density polyethylene.[4] PBAT is typically synthesized through the polycondensation of 1,4-butanediol (BDO), adipic acid (AA), and terephthalic acid (PTA) or its dimethyl ester (DMT).[5][6][7]

An alternative and noteworthy route to PBAT synthesis involves the use of Bis(4-hydroxybutyl) terephthalate (BDO-T), also referred to as bishydroxybutyl terephthalate (BHBT).[4][8] This monomer can be a key intermediate, particularly in synthesis strategies that involve the transesterification of recycled polyethylene terephthalate (PET). The utilization of BDO-T offers a pathway to produce high-quality PBAT, potentially from waste streams, contributing to a circular economy.[8]

These application notes provide a detailed overview and experimental protocols for the synthesis of PBAT utilizing this compound.

Synthesis Pathway

The synthesis of PBAT from this compound typically proceeds via a transesterification reaction with a prepolymer of poly(butylene adipate) (PBA). The overall process can be conceptualized in two main stages:

  • Synthesis of Prepolymers : This involves the formation of this compound and poly(butylene adipate).

  • Polycondensation : The two prepolymers are then reacted together under high temperature and vacuum to form the final PBAT copolymer.

A diagram illustrating the logical relationship of the synthesis process is provided below.

PBAT_Synthesis_Workflow cluster_Monomers Starting Materials cluster_Prepolymers Prepolymer Synthesis cluster_Polycondensation Polycondensation PTA Terephthalic Acid (PTA) or Dimethyl Terephthalate (DMT) BDOT This compound (BDO-T) PTA->BDOT Esterification with excess BDO AA Adipic Acid (AA) PBA Poly(butylene adipate) (PBA) AA->PBA Esterification with excess BDO BDO 1,4-Butanediol (BDO) PBAT Poly(butylene adipate-co-terephthalate) (PBAT) BDOT->PBAT PBA->PBAT Transesterification (Melt Polycondensation)

Caption: Workflow for PBAT synthesis via prepolymers.

Experimental Protocols

The following protocols are compiled from various established methodologies for the synthesis of PBAT and are adapted for the use of this compound.

Protocol 1: Two-Step Synthesis of PBAT via Transesterification

This protocol involves the separate synthesis of the adipate-based prepolymer followed by its reaction with this compound.

Materials:

  • Adipic acid (AA)

  • 1,4-butanediol (BDO)

  • This compound (BDO-T)

  • Catalyst: Tetrabutyl titanate (TBT) or Titanium(IV) butoxide

  • Heat stabilizer: Triethyl phosphate (TEP) (optional)

  • Nitrogen or Argon gas supply

  • High-vacuum pump

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen/vacuum inlet.

  • Heating mantle with temperature controller.

  • Cold trap.

Procedure:

Step 1: Synthesis of Poly(butylene adipate) (PBA) Prepolymer

  • Charge the three-necked flask with adipic acid and an excess of 1,4-butanediol (e.g., a 1.3:1 molar ratio of BDO to AA).[9]

  • Add the catalyst, for instance, 0.15 mol% of TBT, relative to the diacid.[9]

  • Under a nitrogen atmosphere, heat the mixture with stirring to 140-150°C.[9]

  • Maintain this temperature to carry out the esterification reaction, collecting the water byproduct in the condenser.

  • The reaction is considered complete when approximately 90% of the theoretical amount of water has been collected.[10]

  • The resulting product is the PBA prepolymer.

Step 2: Polycondensation with this compound

  • Introduce the synthesized PBA prepolymer and this compound into a reaction vessel.

  • Add the transesterification catalyst, such as tetrabutoxytitanium (TBOT).[11]

  • Heat the mixture to a temperature range of 230-260°C.[5][9]

  • Gradually apply a high vacuum (e.g., <100 Pa or <1 mmHg) to facilitate the removal of excess 1,4-butanediol and other volatile byproducts, thereby driving the polymerization reaction forward.[5][10]

  • Continue the reaction under these conditions for 2.5 to 3 hours, or until the desired melt viscosity is achieved, indicating the formation of high molecular weight PBAT.[9][10]

  • The resulting PBAT polymer can then be cooled and collected for characterization.

Data Presentation

The properties of the synthesized PBAT are highly dependent on the reaction conditions. The following tables summarize typical reaction parameters and the resulting polymer characteristics as reported in the literature.

Table 1: Reaction Parameters for PBAT Synthesis

ParameterEsterificationPolycondensationReference
Temperature 180-220°C230-260°C[5][9][10]
Pressure Atmospheric (N₂ or Ar)< 100 Pa (<1 mmHg)[5][10]
Duration ~3 hours (until >90% water removal)2.5 - 13 hours[9][10][12]
Catalyst Tetrabutyl titanate (TBT), Titanium(IV) butoxideTetrabutoxytitanium (TBOT), Titanium tetraisopropoxide[9][10][11]
Monomer Ratio (Diol:Diacid) Excess diol (e.g., 1.3:1)-[9]

Table 2: Physicochemical and Mechanical Properties of Synthesized PBAT

PropertyTypical ValueReference
Weight Average Molecular Weight (Mw) 2.8 x 10⁴ g/mol (prepolymer) to 2.40 x 10⁵ g/mol (final polymer)[12]
Number Average Molecular Weight (Mn) (1-5) x 10³ g/mol (prepolymer) to (1.2-1.7) x 10³ g/mol (post-polycondensation)[5]
Polydispersity Index (PDI) ~1.90[12]
Glass Transition Temperature (Tg) -33.4°C[12]
Melting Temperature (Tm) 125.38°C[12]
Tensile Strength 9.43 - 22.82 MPa[12]
Elongation at Break 237.00% - 394.28%[12]

Characterization of Synthesized PBAT

To confirm the successful synthesis and determine the properties of the resulting PBAT, a range of analytical techniques can be employed:

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To verify the chemical structure and composition of the copolymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).[10]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the polyester.

  • Mechanical Testing: To evaluate properties like tensile strength and elongation at break.

Signaling Pathways and Logical Relationships

The chemical transformation during the polycondensation step is visualized in the following diagram.

PBAT_Reaction cluster_Reactants Reactants cluster_Process Process cluster_Products Products BDOT This compound Condition High Temperature (230-260°C) High Vacuum (<100 Pa) Catalyst (e.g., TBOT) BDOT->Condition PBA Poly(butylene adipate) PBA->Condition PBAT PBAT Copolymer Condition->PBAT Polycondensation Byproduct 1,4-Butanediol (removed) Condition->Byproduct

Caption: Polycondensation of BDO-T and PBA to form PBAT.

Conclusion

The synthesis of PBAT using this compound is a viable method, particularly advantageous when integrated with PET recycling processes. The protocols and data presented provide a comprehensive guide for researchers to produce and characterize this important biodegradable polymer. The properties of the final PBAT can be tailored by controlling the reaction conditions during the polycondensation step. Careful characterization is essential to ensure the desired molecular weight and material properties are achieved for specific applications.

References

Application Notes and Protocols for the Melt Polymerization of Bis(4-hydroxybutyl) terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(butylene terephthalate) (PBT) is a semi-crystalline thermoplastic polyester renowned for its excellent mechanical strength, thermal stability, and chemical resistance. These properties make it a valuable material in a wide array of industrial applications, including automotive components, electrical insulators, and consumer goods. For researchers in materials science and drug development, PBT is a versatile polymer for fabricating novel composites, blends, and advanced drug delivery systems.

The synthesis of PBT is typically achieved through a two-stage melt polycondensation process. The initial stage involves the formation of Bis(4-hydroxybutyl) terephthalate (BHBT) and its oligomers. This is followed by a polycondensation stage where BHBT monomers and oligomers polymerize at high temperatures under vacuum to form high molecular weight PBT, with 1,4-butanediol as a byproduct that is removed to drive the reaction to completion. This document provides a detailed protocol for the melt polymerization of BHBT, assuming the monomer is the starting material.

Experimental Principles

The polymerization of this compound is a polycondensation reaction. The hydroxyl end-groups of the BHBT monomers react with each other to form an ester linkage, elongating the polymer chain and releasing 1,4-butanediol as a byproduct. The reaction is an equilibrium process, and the continuous removal of the 1,4-butanediol byproduct via a high vacuum is crucial for achieving a high degree of polymerization and, consequently, a high molecular weight polymer. The reaction is typically catalyzed by organometallic compounds, most commonly those based on titanium or tin.

Data Presentation

The following tables summarize typical experimental parameters and resulting polymer properties for the melt polymerization of BHBT.

Table 1: Typical Experimental Parameters for BHBT Melt Polymerization

ParameterValueReference
Starting Material This compound (BHBT)[1]
Catalyst Tetrabutyl titanate (TBT) or Titanium(IV) isopropoxide (TIS)[2][3]
Catalyst Concentration 400 - 470 ppm (by weight relative to monomer)[3][4]
Polycondensation Temperature 230 - 270 °C[4][5]
Reaction Time 2 - 5 hours[5]
Pressure High vacuum (< 1 mbar)[5]

Table 2: Typical Properties of Poly(butylene terephthalate) Synthesized from BHBT

PropertyValueReference
Number-Average Molecular Weight (Mn) 30,000 - 50,000 g/mol [6]
Weight-Average Molecular Weight (Mw) 39,000 - 89,000 g/mol [7]
Polydispersity Index (PDI) 2.6 - 2.9[6]
Melting Temperature (Tm) 217 - 226 °C[8]
Glass Transition Temperature (Tg) ~ 42 °C
Crystallinity Varies with processing conditions[8]

Experimental Protocols

This section details the laboratory-scale protocol for the melt polymerization of this compound.

Materials and Equipment

Materials:

  • This compound (BHBT) monomer

  • Tetrabutyl titanate (TBT) or other suitable catalyst

  • Nitrogen gas (high purity)

  • Antioxidants/stabilizers (optional)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a distillation column with a condenser, and a connection for a high-vacuum pump.

  • Heating mantle with a programmable temperature controller.

  • Cold trap (e.g., using liquid nitrogen or a dry ice/acetone bath) to collect the 1,4-butanediol byproduct.

  • High-vacuum pump capable of reaching pressures below 1 mbar.

  • Extrusion and pelletizing equipment (optional, for polymer processing).

Protocol: Batch Melt Polymerization of BHBT
  • Reactor Setup:

    • Thoroughly clean and dry the glass reactor and all associated glassware to prevent side reactions.

    • Assemble the reactor with the mechanical stirrer, nitrogen inlet, and distillation column connected to a condenser and a collection flask. Ensure all joints are properly sealed for high vacuum operation.

  • Charging Reactants:

    • Charge the reactor with the pre-weighed this compound monomer.

    • If using, add the desired amount of antioxidant or stabilizer at this stage.

  • Inerting the System:

    • Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen, which can cause degradation of the polymer at high temperatures. Maintain a gentle nitrogen flow.

  • Melting and Catalyst Addition:

    • Begin stirring the BHBT and start heating the reactor using the heating mantle.

    • Once the BHBT has melted and the temperature has reached approximately 180-200°C, add the catalyst (e.g., Tetrabutyl titanate) to the molten monomer under a positive nitrogen pressure.

  • Polycondensation Stage:

    • Increase the temperature of the reaction mixture to the target polycondensation temperature, typically between 250°C and 270°C.[5]

    • Once the target temperature is reached, gradually apply vacuum to the system using the high-vacuum pump. It is crucial to reduce the pressure slowly to avoid excessive foaming of the reaction mixture.

    • Over a period of 30-60 minutes, reduce the pressure to below 1 mbar.

    • During this stage, the viscosity of the molten polymer will increase significantly as the molecular weight builds. The 1,4-butanediol byproduct will distill from the reaction mixture and be collected in the cold trap.

    • Continue the reaction under high vacuum and at the set temperature for 2 to 5 hours. The reaction time will depend on the desired molecular weight, with longer times generally leading to higher molecular weights.

  • Product Isolation:

    • After the desired reaction time, break the vacuum by slowly introducing nitrogen gas into the reactor.

    • Stop the heating and allow the reactor to cool down under a nitrogen atmosphere.

    • Once the polymer has cooled sufficiently but is still molten, it can be extruded from the bottom of the reactor into a water bath for rapid cooling.

    • The solidified polymer strand can then be pelletized for storage and further characterization.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for BHBT Polymerization start Start reactor_setup Reactor Setup (Clean, Dry, Assemble) start->reactor_setup charge_reactants Charge Reactor (BHBT, Stabilizers) reactor_setup->charge_reactants inerting Inerting (Nitrogen Purge) charge_reactants->inerting melting_catalyst Melting & Catalyst Addition (180-200°C) inerting->melting_catalyst polycondensation Polycondensation (250-270°C, <1 mbar, 2-5h) melting_catalyst->polycondensation product_isolation Product Isolation (Cooling, Extrusion, Pelletizing) polycondensation->product_isolation characterization Polymer Characterization (GPC, DSC, etc.) product_isolation->characterization end End characterization->end

Caption: Workflow for the melt polymerization of BHBT.

Signaling_Pathway Polycondensation of BHBT to PBT cluster_conditions Reaction Conditions BHBT n this compound (Monomer) PBT Poly(butylene terephthalate) (Polymer) BHBT->PBT Polycondensation BDO (n-1) 1,4-Butanediol (Byproduct) PBT->BDO releases Temperature High Temperature (250-270°C) Vacuum High Vacuum (<1 mbar) Catalyst Catalyst (e.g., TBT)

Caption: Reaction scheme for BHBT polycondensation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis(4-hydroxybutyl) terephthalate (BHBT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Bis(4-hydroxybutyl) terephthalate (BHBT) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound (BHBT)?

A1: The two primary methods for synthesizing BHBT are:

  • Direct Esterification: This method involves the direct reaction of terephthalic acid (TPA) with an excess of 1,4-butanediol (BDO) at high temperatures and pressures, typically in the presence of a catalyst.

  • Transesterification: This process uses a terephthalate ester, such as dimethyl terephthalate (DMT) or bis(2-hydroxyethyl) terephthalate (BHET), which is reacted with 1,4-butanediol. This reaction exchanges the methyl or hydroxyethyl groups with hydroxybutyl groups, forming BHBT and a byproduct (methanol or ethylene glycol, respectively).[1][2]

Q2: What factors are critical for maximizing the yield of BHBT?

A2: Several factors critically influence the yield of BHBT synthesis:

  • Reactant Molar Ratio: An excess of 1,4-butanediol is typically used to drive the reaction equilibrium towards product formation.[1]

  • Reaction Temperature: The optimal temperature depends on the specific synthesis route and catalyst used. For instance, in the transesterification of BHET, higher temperatures (e.g., 210°C) can lead to higher conversion rates with certain catalysts.

  • Catalyst Selection and Concentration: The choice of catalyst is crucial. Titanium-based catalysts, such as titanium isopropoxide and titanium tetrabutoxide, are highly effective.[3] Zinc acetate and lithium acetate are also commonly used.[4] The concentration of the catalyst must be optimized to ensure a high reaction rate without promoting side reactions.

  • Reaction Time: Sufficient reaction time is necessary to achieve high conversion.

  • Removal of Byproducts: In transesterification reactions, the continuous removal of byproducts like methanol or ethylene glycol is essential to shift the equilibrium towards the formation of BHBT.[1]

Q3: Which catalysts are most effective for BHBT synthesis?

A3: The choice of catalyst depends on the synthesis method.

  • For the transesterification of BHET with BDO , titanium isopropoxide (Ti-IP) has shown high activity at elevated temperatures (around 210°C), achieving up to 98.93% conversion of BHET. Zinc acetate (Zn-A) is a promising catalyst at lower temperatures.

  • For the direct esterification of TPA with BDO , lithium acetate has been used effectively.[4]

  • In the transesterification of DMT with BDO , organotitanium compounds like tetrabutyl titanate (TBT) are commonly employed.[1]

Q4: How can the purity of the synthesized BHBT be ensured?

A4: Purification of BHBT is crucial for subsequent polymerization reactions. Common purification methods include:

  • Recrystallization: This is a standard method for purifying solid compounds. The crude BHBT is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the pure BHBT to crystallize while impurities remain in the solution.

  • Treatment with Activated Carbon and Ion-Exchange Resins: This method can be used to remove colored impurities and ionic species from a solution of crude BHBT.

  • Fractional Distillation (for transesterification from BHET): The higher boiling point of 1,4-butanediol compared to ethylene glycol allows for purification through fractional distillation during the reaction.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low BHBT Yield Incomplete reaction.- Increase reaction time or temperature within the optimal range.- Ensure efficient stirring.- Optimize catalyst concentration.
Unfavorable equilibrium.- Use a larger excess of 1,4-butanediol.- For transesterification, ensure efficient removal of byproducts (methanol or ethylene glycol) through distillation.[1]
Catalyst deactivation.- Ensure all reactants and the reaction setup are dry, as water can deactivate some catalysts.- Use a fresh batch of catalyst.
Formation of Tetrahydrofuran (THF) Acid-catalyzed dehydration of 1,4-butanediol, especially at high temperatures and in the presence of acidic species.- Maintain the reaction temperature within the recommended range.- Minimize the presence of acidic impurities.- Optimize the BDO to terephthalate source molar ratio; a large excess of BDO can sometimes lead to increased THF formation.[6]
Discolored Product (Yellowish) Thermal degradation of reactants or products at excessively high temperatures.- Lower the reaction temperature.- Reduce the reaction time if the conversion is already high.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Impurities in the starting materials.- Use high-purity reactants.
Inconsistent Results Variations in reaction conditions.- Precisely control temperature, pressure, and stirring rate.- Ensure accurate measurement of reactants and catalyst.
Moisture in the reaction system.- Thoroughly dry all glassware and reactants before use.- Maintain a dry, inert atmosphere throughout the synthesis.

Data Presentation

Table 1: Effect of Catalyst on BHET to BHBT Conversion

CatalystCatalyst Concentration (wt%)Temperature (°C)BHET Conversion (%)
Titanium Isopropoxide (Ti-IP)0.321098.93
Zinc Acetate (Zn-A)0.3190~85
Antimony (III) Oxide0.3210~60
Tin (II) Chloride0.3210~50

Data adapted from a study on the transesterification of Bis(2-hydroxyethyl) terephthalate.

Table 2: Typical Reaction Parameters for BHBT Synthesis

Synthesis MethodTerephthalate SourceDiolCatalystTemperature (°C)PressureMolar Ratio (Diol:Terephthalate)
Direct EsterificationTerephthalic Acid (TPA)1,4-Butanediol (BDO)Lithium Acetate2603 kg/cm ² (Nitrogen)2:1[4]
TransesterificationDimethyl Terephthalate (DMT)1,4-Butanediol (BDO)Tetrabutyl Titanate (TBT)180-230Atmospheric (initially), then vacuum1.5:1 to 2.5:1[1]
TransesterificationBis(2-hydroxyethyl) terephthalate (BHET)1,4-Butanediol (BDO)Titanium Isopropoxide (Ti-IP)190-210AtmosphericExcess BDO

Experimental Protocols

Protocol 1: Synthesis of BHBT via Direct Esterification of TPA

Materials:

  • Terephthalic acid (TPA)

  • 1,4-butanediol (BDO)

  • Lithium acetate catalyst

Equipment:

  • Autoclave equipped with a stirrer and a distillation outlet

  • Nitrogen gas supply

  • Heating mantle

Procedure:

  • Charge the autoclave with terephthalic acid (1.00 mole) and 1,4-butanediol (2.00 moles).[4]

  • Add a catalytic amount of lithium acetate.[4]

  • Pressurize the autoclave with nitrogen gas to 3 kg/cm ².[4]

  • Heat the mixture to 260°C while stirring.[4]

  • Maintain the reaction at this temperature for 3 hours.[4]

  • During the reaction, water will be formed as a byproduct and can be removed through the distillation outlet.

  • After 3 hours, cool the reactor to room temperature.

  • The resulting product is crude BHBT, which can be purified by recrystallization.

Protocol 2: Synthesis of BHBT via Transesterification of DMT

Materials:

  • Dimethyl terephthalate (DMT)

  • 1,4-butanediol (BDO)

  • Tetrabutyl titanate (TBT) catalyst

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a condenser and collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Set up the clean and dry glass reactor.

  • Charge the reactor with DMT and BDO (molar ratio of BDO to DMT between 1.5:1 and 2.5:1).[1]

  • Add the TBT catalyst (typically 0.03 to 0.1% by weight of DMT).[1]

  • Purge the reactor with nitrogen gas to create an inert atmosphere.[1]

  • Heat the reaction mixture to 180-230°C with constant stirring.

  • Methanol will be produced as a byproduct and should be continuously distilled off and collected to monitor the reaction progress.

  • Once the evolution of methanol ceases, the transesterification stage is complete. The product at this stage is a mixture of BHBT and its oligomers.

  • For purification, the crude product can be cooled and recrystallized from a suitable solvent.

Visualizations

Synthesis_Pathways cluster_direct Direct Esterification cluster_trans Transesterification TPA Terephthalic Acid (TPA) Direct_Reaction Esterification (Catalyst, Heat, Pressure) TPA->Direct_Reaction BDO1 1,4-Butanediol (BDO) BDO1->Direct_Reaction BHBT1 Bis(4-hydroxybutyl) terephthalate (BHBT) Direct_Reaction->BHBT1 Water Water (Byproduct) Direct_Reaction->Water DMT Dimethyl Terephthalate (DMT) Trans_Reaction_DMT Transesterification (Catalyst, Heat) DMT->Trans_Reaction_DMT BHET Bis(2-hydroxyethyl) terephthalate (BHET) Trans_Reaction_BHET Transesterification (Catalyst, Heat) BHET->Trans_Reaction_BHET BDO2 1,4-Butanediol (BDO) BDO2->Trans_Reaction_DMT BDO2->Trans_Reaction_BHET BHBT2 Bis(4-hydroxybutyl) terephthalate (BHBT) Trans_Reaction_DMT->BHBT2 Methanol Methanol (Byproduct) Trans_Reaction_DMT->Methanol Trans_Reaction_BHET->BHBT2 EG Ethylene Glycol (Byproduct) Trans_Reaction_BHET->EG

Caption: Primary synthesis pathways for this compound.

Troubleshooting_Workflow Start Start BHBT Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Color Product Discolored? Check_Yield->Check_Color No Optimize_Conditions Optimize Reaction Conditions: - Increase time/temp - Increase BDO excess - Check catalyst Check_Yield->Optimize_Conditions Yes Check_Side_Products Side Products Detected (e.g., THF)? Check_Color->Check_Side_Products No Reduce_Temp Reduce Temperature & Ensure Inert Atmosphere Check_Color->Reduce_Temp Yes Control_Temp_Ratio Control Temperature & Reactant Ratio Check_Side_Products->Control_Temp_Ratio Yes Successful_Synthesis Successful Synthesis Check_Side_Products->Successful_Synthesis No Optimize_Conditions->Start Improve_Byproduct_Removal Improve Byproduct Removal: - Enhance distillation Optimize_Conditions->Improve_Byproduct_Removal Purify_Reactants Use High-Purity Reactants Reduce_Temp->Purify_Reactants Purify_Reactants->Start Control_Temp_Ratio->Start

Caption: A logical workflow for troubleshooting common issues in BHBT synthesis.

References

Technical Support Center: Synthesis of Bis(4-hydroxybutyl) terephthalate (BHBT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(4-hydroxybutyl) terephthalate (BHBT).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of BHBT, their probable causes rooted in side reactions, and recommended solutions.

Problem Potential Cause(s) Recommended Solutions
Low Yield of BHBT 1. Formation of Tetrahydrofuran (THF): Acid-catalyzed intramolecular dehydration of 1,4-butanediol (BDO), especially at high temperatures.[1] 2. Formation of Oligomers: Incomplete reaction or equilibrium favoring oligomer formation.1. Optimize Reaction Temperature: Maintain the reaction temperature within the optimal range (typically 180-240°C for esterification) to minimize BDO dehydration.[2] 2. Control Acidity: If using an acidic catalyst, use the minimum effective concentration. Consider using a less acidic catalyst. 3. Use Excess BDO: A molar ratio of BDO to terephthalic acid (TPA) of 1.05:1 to 2:1 can help drive the reaction towards the desired product.[2] 4. Ensure Efficient Water/Methanol Removal: Continuously remove the water or methanol byproduct to shift the equilibrium towards BHBT formation.
Discolored (Yellow to Brown) Product 1. Thermal Degradation: High reaction temperatures (above 240-260°C) can cause thermal degradation of the reactants or the BHBT product. 2. Catalyst-Induced Discoloration: Certain catalysts, particularly some titanium-based catalysts, can cause yellowing at high temperatures.[3]1. Precise Temperature Control: Avoid exceeding the recommended reaction temperature. 2. Use of Antioxidants/Stabilizers: Consider the addition of phosphorus-based inhibitors at the final stage of the reaction to improve thermal stability. 3. Catalyst Selection: If discoloration is persistent, consider alternative catalysts such as monobutyltin oxide.[3] 4. Inert Atmosphere: Ensure the reaction is carried out under a continuous purge of an inert gas like nitrogen to prevent oxidation.
Product is a Mixture of Oligomers and BHBT 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Inefficient Catalyst: The catalyst may not be active enough to drive the reaction to completion.1. Extend Reaction Time: Monitor the reaction progress (e.g., by measuring the amount of water or methanol collected) and ensure it goes to completion. 2. Increase Catalyst Concentration: If the reaction is sluggish, a modest increase in catalyst concentration may be beneficial. However, be mindful of potential side reactions. 3. Optimize Temperature: Ensure the temperature is high enough for the reaction to proceed at a reasonable rate but not so high as to cause degradation.
Presence of a Volatile, Ether-like Odor in the Distillate Formation of Tetrahydrofuran (THF): The distinct odor is characteristic of THF, a common byproduct from the dehydration of BDO.This confirms that the dehydration side reaction is occurring. Implement the solutions for "Low Yield of BHBT" to minimize THF formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the synthesis of BHBT?

A1: The three main side reactions are:

  • Dehydration of 1,4-butanediol (BDO) to Tetrahydrofuran (THF): This is an acid-catalyzed intramolecular cyclization of BDO, which is favored at higher temperatures.

  • Formation of Oligomers: Both linear and cyclic oligomers of poly(butylene terephthalate) (PBT) can form. This occurs through intermolecular reactions between BHBT molecules or between BHBT and the starting materials. The formation of cyclic oligomers is essentially the reverse of ring-opening polymerization.

  • Thermal Degradation: At the elevated temperatures required for synthesis and subsequent polycondensation into PBT, thermal degradation of BHBT can occur. This can lead to chain scission and the formation of various degradation products, contributing to discoloration and a reduction in molecular weight.

Q2: How can I minimize the formation of tetrahydrofuran (THF)?

A2: To minimize THF formation, you should:

  • Control the reaction temperature: Avoid excessively high temperatures.

  • Minimize acidity: If using an acid catalyst, use the lowest effective concentration. The use of non-acidic catalysts can also mitigate this side reaction.

  • Use an appropriate excess of BDO: While an excess of BDO is needed to drive the main reaction, a very large excess can lead to increased THF formation. A molar ratio of BDO to TPA between 1.7 and 2.0 is often a good starting point.

Q3: What causes the product to be a mixture of different chain lengths (oligomers)?

A3: The formation of a mixture of oligomers alongside BHBT is often due to the equilibrium nature of the esterification or transesterification reaction. To favor the formation of the monomeric BHBT, it is crucial to effectively remove the byproduct (water or methanol) to drive the reaction to completion. Insufficient reaction time or a suboptimal reaction temperature can also result in an incomplete reaction, leaving a mixture of starting materials, intermediates, and the final product.

Q4: Can the choice of catalyst influence the side reactions?

A4: Absolutely. The catalyst plays a crucial role in both the main reaction and the side reactions.

  • Acidity: Acidic catalysts can accelerate the desired esterification but also significantly promote the dehydration of BDO to THF.

  • Type of Metal: Different metal-based catalysts (e.g., titanium, tin, zinc, antimony) have varying activities and selectivities. For instance, titanium isopropoxide is a highly efficient transesterification catalyst.[4][5] Some catalysts may be more prone to causing discoloration at high temperatures.[3]

  • Concentration: Higher catalyst concentrations can increase the rate of both the main reaction and side reactions. It is important to find an optimal concentration that provides a good reaction rate without excessive byproduct formation.

Q5: What analytical techniques are suitable for identifying and quantifying side products in my BHBT synthesis?

A5: A combination of chromatographic and spectroscopic techniques is typically used:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying BHBT, unreacted starting materials, and non-volatile oligomers.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile byproducts like THF.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) of the product mixture.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify functional groups present in the product and byproducts.

Quantitative Data on Side Reactions

The following table summarizes the impact of reaction conditions on the formation of byproducts, based on available literature data.

Parameter Condition Observed Effect on Side Reactions Reference
Temperature 210°C (with butylstannoic acid and titanium tetrabutoxide catalyst)Loss of 6% of butanediol to THF.[1]
Temperature 200°C to 350°C (in high-temperature water without catalyst)Equilibrium yield of THF from BDO dehydration ranges from 84% at 200°C to 94% at 350°C.[6]
Catalyst Titanium isopropoxide (vs. zinc acetate) in transesterification of BHET to BHBT at 210°CTitanium isopropoxide showed higher activity and led to a higher BHBT yield (up to 0.99 mol/L) and BHET conversion (98.93%).[5]
Polymerization Temperature 185°C vs. 205°C for cyclic PBT oligomer polymerizationPolymer yield increased from 65% to 97% with increasing temperature.[7]
Extraction of PBT Reprecipitation from pelletsTotal amount of oligomers was 0.69%, with cyclic oligomers accounting for approximately 90% of the extractables.[8]

Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory procedure for the synthesis of BHBT via direct esterification of terephthalic acid and 1,4-butanediol.

Materials:

  • Terephthalic acid (TPA)

  • 1,4-butanediol (BDO)

  • Catalyst (e.g., lithium acetate)

  • Nitrogen gas supply

  • Heating mantle and temperature controller

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser and receiving flask

Procedure:

  • Reactor Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a receiving flask.

  • Charging Reactants: Charge the flask with terephthalic acid (1.00 mole), 1,4-butanediol (2.00 moles), and a catalytic amount of lithium acetate.[9]

  • Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove any air. Maintain a gentle flow of nitrogen throughout the reaction.

  • Heating and Reaction: Begin stirring and heat the reaction mixture to 260°C.[9] Water will begin to distill off as the esterification reaction proceeds.

  • Monitoring the Reaction: The reaction progress can be monitored by measuring the amount of water collected in the receiving flask. The theoretical amount of water for a complete reaction is 2 moles per mole of TPA.

  • Reaction Completion: Continue the reaction at 260°C for approximately 3 hours, or until the distillation of water ceases.[9]

  • Product Isolation: Once the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere. The product, this compound, will solidify upon cooling.

  • Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent if necessary.

Visualization of Reaction Pathways

The following diagram illustrates the main reaction for the synthesis of BHBT and the key side reactions.

BHBT_Synthesis_Side_Reactions cluster_main Main Reaction cluster_side Side Reactions TPA Terephthalic Acid (TPA) BHBT This compound (BHBT) TPA->BHBT + BDO - H2O BDO 1,4-Butanediol (BDO) BDO->BHBT THF Tetrahydrofuran (THF) BDO->THF - H2O (Acid-catalyzed) Oligomers Linear & Cyclic Oligomers BHBT->Oligomers Polycondensation Degradation Degradation Products BHBT->Degradation High Temp.

Caption: Main and side reaction pathways in BHBT synthesis.

References

Preventing degradation of Bis(4-hydroxybutyl) terephthalate during polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of bis(4-hydroxybutyl) terephthalate (BHBT) during its polymerization to poly(butylene terephthalate) (PBT).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation during the polymerization of this compound (BHBT)?

A1: The primary cause of degradation during the polymerization of BHBT to PBT is thermal degradation. At the high temperatures required for polycondensation (typically 240-260°C), side reactions can occur, leading to chain scission, crosslinking, and the formation of undesirable byproducts.[1] These reactions can be accelerated by the presence of certain catalysts and impurities.[1]

Q2: What are the common degradation products observed during PBT synthesis?

A2: Common degradation products include tetrahydrofuran (THF), which is formed through the intramolecular dehydration of the 4-hydroxybutyl end groups of the growing polymer chains.[2] Other degradation products that can form, particularly at higher temperatures, include 1,3-butadiene, benzoic acid, and terephthalic acid.[3]

Q3: How does the choice of monomer, terephthalic acid (TPA) vs. dimethyl terephthalate (DMT), affect degradation?

A3: The synthesis of PBT from terephthalic acid (TPA) can lead to a greater formation of tetrahydrofuran (THF) compared to using dimethyl terephthalate (DMT), primarily during the initial esterification stage.[2] This is attributed to the higher temperatures and the acidic nature of TPA, which can catalyze the dehydration side reaction.[1]

Q4: What is the role of catalysts in the degradation of BHBT during polymerization?

A4: Catalysts, such as titanium, tin, and antimony compounds, are essential for achieving a high molecular weight polymer in a reasonable time.[4][5] However, these catalysts can also promote thermal degradation at high temperatures.[1] Therefore, it is crucial to use the optimal catalyst concentration and to deactivate the catalyst after the polymerization is complete.

Q5: What types of stabilizers can be used to prevent degradation?

A5: To minimize degradation, a combination of stabilizers is often employed. Phosphorous compounds, such as phosphoric acid or its esters, can be added at the end of the polycondensation to deactivate the catalyst and improve thermal stability.[1] Antioxidants, including primary (phenolic) and secondary (phosphites or thioesters) antioxidants, are also used to protect the polymer from thermo-oxidative degradation during processing and use.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Yellowing of the final polymer Thermo-oxidative degradation due to excessive temperature, prolonged reaction time, or the presence of oxygen.- Optimize the reaction temperature and time.[8] - Ensure a continuous inert gas (e.g., nitrogen) purge throughout the polymerization process.[4] - Add a suitable antioxidant package (e.g., a blend of primary and secondary antioxidants) to the reaction mixture.[6][9]
Low intrinsic viscosity or molecular weight - Incomplete reaction. - Chain scission due to thermal degradation.[8] - Excessive formation of THF, leading to a stoichiometric imbalance.[2]- Ensure sufficient reaction time under high vacuum to drive the polycondensation reaction to completion.[4] - Lower the polymerization temperature or use a more efficient catalyst system to reduce thermal stress. - Use a slight excess of 1,4-butanediol to compensate for losses due to THF formation.[1][4]
Poor mechanical properties of the final polymer Degradation of the polymer chains, leading to a lower molecular weight and broader molecular weight distribution.[8][10]- Implement the solutions for low intrinsic viscosity. - Incorporate thermal stabilizers to minimize chain degradation during polymerization and subsequent processing.[7]
Gel formation or crosslinking Side reactions occurring at very high temperatures, potentially catalyzed by certain metal catalysts.[1]- Strictly control the reaction temperature to avoid exceeding the recommended range. - Use a catalyst deactivator, such as phosphoric acid, at the end of the reaction.[1]

Experimental Protocols

General Two-Stage Melt Polymerization of PBT

This protocol describes a general method for synthesizing PBT from BHBT, emphasizing steps to minimize degradation.

Stage 1: Esterification (Formation of BHBT oligomers)

  • Reactor Setup: Charge the reactor with terephthalic acid (TPA) or dimethyl terephthalate (DMT) and 1,4-butanediol (BDO). The typical molar ratio of BDO to TPA/DMT is between 1.1:1 and 1.5:1.[4] Add the esterification catalyst (e.g., titanium tetrabutoxide).

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen to remove any oxygen. Maintain a slow nitrogen flow throughout this stage.

  • Heating: Gradually heat the reactor to 180-220°C with continuous stirring.

  • Byproduct Removal: Water (from TPA) or methanol (from DMT) will be generated as a byproduct. Continuously remove this byproduct through a distillation column to drive the reaction forward. This stage typically takes 2-3 hours.

Stage 2: Polycondensation

  • Catalyst and Stabilizer Addition: Once the theoretical amount of byproduct from the first stage has been collected, add the polycondensation catalyst (if different from the first stage) and any thermal stabilizers (e.g., phosphite antioxidants).

  • Temperature Increase and Vacuum Application: Gradually increase the temperature to 240-250°C. Simultaneously, slowly reduce the pressure inside the reactor to below 1 mmHg.

  • Polymerization: Maintain these conditions while continuing to stir. Excess 1,4-butanediol will be removed under vacuum. The progress of the reaction can be monitored by measuring the torque of the stirrer, which correlates with the melt viscosity and molecular weight of the polymer. This stage can take 2-4 hours.

  • Reaction Termination and Extrusion: Once the desired viscosity is reached, break the vacuum with nitrogen. Extrude the molten polymer from the reactor into a water bath to cool and solidify.

  • Pelletization: Pelletize the resulting PBT strands for further analysis and processing.

Visualizations

Degradation Pathways of this compound during Polymerization

Degradation Pathways of BHBT during Polymerization cluster_main Polymerization Process cluster_degradation Degradation Pathways cluster_prevention Preventative Measures BHBT BHBT PBT_chain Growing PBT Chain (-O-(CH2)4-O-CO-Ar-CO-)n BHBT->PBT_chain Polycondensation (Heat, Catalyst) PBT High Molecular Weight PBT PBT_chain->PBT THF Tetrahydrofuran (THF) PBT_chain->THF Intramolecular Cyclization (Heat, Acid Catalysis) Butadiene 1,3-Butadiene PBT_chain->Butadiene Chain Scission Acid_Ends Carboxylic Acid End Groups PBT_chain->Acid_Ends Hydrolysis/Thermal Scission Degraded_PBT Degraded PBT (Lower MW, Yellowing) PBT->Degraded_PBT Thermo-oxidative Degradation Stabilizers Antioxidants, Catalyst Deactivators Stabilizers->PBT Inhibit Oxidation & Deactivate Catalyst Process_Control Optimized Temperature, Inert Atmosphere Process_Control->PBT Minimize Thermal Stress

Caption: Key degradation pathways of BHBT during polymerization and preventative measures.

Experimental Workflow for PBT Synthesis with Degradation Prevention

Workflow for PBT Synthesis with Minimized Degradation Start Start: Monomer and Catalyst Charging Esterification Esterification (180-220°C, N2 Purge) Start->Esterification Byproduct_Removal Byproduct Removal (Water/Methanol) Esterification->Byproduct_Removal Stabilizer_Addition Stabilizer/Antioxidant Addition Byproduct_Removal->Stabilizer_Addition Polycondensation Polycondensation (240-250°C, High Vacuum) Stabilizer_Addition->Polycondensation Viscosity_Monitoring Monitor Melt Viscosity Polycondensation->Viscosity_Monitoring Termination Reaction Termination (N2 Purge, Catalyst Deactivation) Viscosity_Monitoring->Termination Desired Viscosity Reached Extrusion Extrusion and Pelletization Termination->Extrusion End End: High-Quality PBT Extrusion->End

References

Optimizing reaction conditions for PBT synthesis from Bis(4-hydroxybutyl) terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of Polybutylene Terephthalate (PBT) from its monomer, Bis(4-hydroxybutyl) terephthalate (BHBT). This process, known as polycondensation, is the final and critical stage in producing high-quality PBT.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of PBT from BHBT?

A1: The synthesis of PBT from BHBT is a polycondensation reaction. In this process, the BHBT monomers react with each other at high temperatures and under a vacuum. The hydroxyl (-OH) end groups of the BHBT molecules react, forming ester linkages to create the long polymer chains of PBT. A byproduct of this reaction, 1,4-butanediol (BDO), is removed by the vacuum to drive the reaction towards the formation of a high molecular weight polymer.[1][2][3]

Q2: Why is a high vacuum essential during the polycondensation stage?

A2: A high vacuum (typically below 1 mmHg) is crucial for several reasons. Primarily, it facilitates the efficient removal of the 1,4-butanediol (BDO) byproduct.[3] According to Le Chatelier's principle, removing a product from an equilibrium reaction shifts the equilibrium towards the formation of more products, in this case, a higher molecular weight PBT. Secondly, a high vacuum helps to minimize thermal degradation of the polymer by reducing the presence of oxygen.

Q3: What are the most common catalysts used for the polycondensation of BHBT?

A3: Organotitanium compounds are the most widely used and effective catalysts for PBT synthesis.[4] Specifically, tetra-n-butyl titanate (TBT) and titanium isopropoxide are popular choices due to their high catalytic activity.[4] These catalysts are typically used in concentrations ranging from 50 to 500 ppm relative to the final polymer weight.

Q4: What causes the yellowing or discoloration of PBT during synthesis?

A4: Discoloration, often seen as yellowing, is primarily caused by thermal degradation of the polymer at the high temperatures required for polycondensation (240-260°C).[1] This degradation can be exacerbated by the presence of oxygen or catalyst residues. To minimize this, it is important to maintain a strict inert atmosphere (e.g., with nitrogen) throughout the process and to use the optimal amount of catalyst, as excessive catalyst can accelerate degradation reactions.[1] The use of phosphorus-based stabilizers at the end of the reaction can also help to deactivate the catalyst and improve the color of the final polymer.[1]

Q5: What is THF, and why does it form during PBT synthesis?

A5: Tetrahydrofuran (THF) is a cyclic ether that can form as a significant byproduct during PBT synthesis.[2][5] It is primarily formed through the acid-catalyzed intramolecular dehydration of the hydroxyl end groups of the BHBT monomer or the growing polymer chains.[2][6] The formation of THF is an undesirable side reaction as it consumes the monomer and can affect the final properties of the polymer. Using an optimized catalyst system and controlling the reaction temperature can help to minimize THF formation.[2]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low Molecular Weight / Low Viscosity of Final PBT 1. Inefficient removal of 1,4-butanediol (BDO) byproduct.[3] 2. Insufficient reaction time. 3. Low reaction temperature. 4. Catalyst deactivation or insufficient catalyst concentration. 5. Presence of moisture in the monomer.1. Improve the vacuum system to achieve a pressure below 1 mmHg. Ensure there are no leaks in the reactor setup. 2. Extend the polycondensation time (typically 2-4 hours under high vacuum).[3] 3. Increase the reaction temperature to the optimal range of 240-260°C.[3] 4. Ensure the catalyst is active and used at the recommended concentration (e.g., 50-500 ppm for titanium catalysts). 5. Thoroughly dry the BHBT monomer before starting the reaction.
Yellow or Discolored PBT 1. Thermal degradation due to excessive temperature or prolonged reaction time.[1] 2. Presence of oxygen in the reactor. 3. High catalyst concentration.[1]1. Optimize the temperature and time to be within the recommended range. Avoid unnecessarily long reaction times at high temperatures. 2. Ensure a thorough and continuous purge with an inert gas like nitrogen before and during the heating phase. Maintain a good vacuum to remove any residual oxygen. 3. Reduce the catalyst concentration to the lowest effective level. 4. Consider adding a phosphorus-based stabilizer at the end of the polycondensation to deactivate the catalyst.[1]
Formation of Tetrahydrofuran (THF) 1. Acid-catalyzed intramolecular dehydration of hydroxyl end groups.[2][6] 2. High reaction temperatures can favor this side reaction.1. Use a catalyst system that is less prone to promoting acid-catalyzed side reactions. 2. Optimize the reaction temperature to the lower end of the effective range (around 240-250°C) to minimize THF formation while still achieving the desired molecular weight.
Gel Formation or Cross-linking 1. Localized overheating in the reactor. 2. High concentration of catalyst. 3. Presence of impurities in the monomer.1. Ensure uniform heating and efficient stirring to prevent hot spots in the reaction mixture. 2. Use the minimum effective amount of catalyst. 3. Use high-purity BHBT monomer.

Experimental Protocols

Detailed Methodology for PBT Synthesis from BHBT

This protocol describes a standard laboratory-scale batch process for the polycondensation of this compound (BHBT) to produce Polybutylene Terephthalate (PBT).

Materials:

  • This compound (BHBT), high purity

  • Catalyst: e.g., Tetra-n-butyl titanate (TBT)

  • Inert gas (e.g., Nitrogen)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a vacuum connection.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone) to collect the 1,4-butanediol byproduct.

Procedure:

  • Reactor Setup and Inerting:

    • Charge the glass reactor with the pre-weighed, dry BHBT monomer.

    • Add the catalyst (e.g., a solution of TBT in a suitable solvent) to the reactor.

    • Assemble the reactor setup, ensuring all joints are well-sealed.

    • Purge the reactor with dry nitrogen for at least 30 minutes to remove any air and moisture. Maintain a gentle nitrogen flow.

  • Melting and Pre-polymerization:

    • Begin stirring the BHBT.

    • Gradually heat the reactor to a temperature of 180-200°C to melt the monomer and initiate the pre-polymerization.

    • Maintain this temperature under a slow nitrogen stream for approximately 1-2 hours. Some initial byproduct (1,4-butanediol) may start to distill off.

  • Polycondensation under Vacuum:

    • Increase the temperature of the reaction mixture to the polycondensation range of 240-260°C.[3]

    • Once the desired temperature is reached, gradually apply a vacuum to the system.

    • Slowly reduce the pressure to below 1 mmHg over a period of 30-60 minutes.[3] This gradual reduction is important to prevent excessive foaming of the molten polymer.

    • Continue the reaction under high vacuum for 2-4 hours.[3] The viscosity of the molten polymer will increase significantly as the molecular weight builds. The stirring torque can be monitored as an indicator of the increasing viscosity.

    • The 1,4-butanediol byproduct will distill off and should be collected in the cold trap.

  • Product Recovery:

    • Once the desired viscosity is achieved, stop the heating and break the vacuum by introducing nitrogen into the reactor.

    • Allow the reactor to cool down to room temperature under a positive pressure of nitrogen.

    • The resulting PBT polymer can be removed from the reactor. Depending on the reactor design, it may be extruded as a strand and pelletized, or carefully broken and removed once solidified.

Data Presentation

Table 1: Typical Reaction Conditions for PBT Synthesis from BHBT

Parameter Value Reference
Polycondensation Temperature 240 - 260 °C[3]
Polycondensation Pressure < 1 mmHg[3]
Reaction Time (under vacuum) 2 - 4 hours[3]
Catalyst (e.g., TBT) 50 - 500 ppm
Inert Gas Nitrogen[1]

Visualizations

Experimental Workflow for PBT Synthesis from BHBT

PBT_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_recovery Product Recovery cluster_byproduct Byproduct Removal A Charge Reactor with BHBT & Catalyst B Purge with Nitrogen A->B Inerting C Heat to 180-200°C (Melting & Pre-polymerization) B->C D Increase Temperature to 240-260°C C->D E Gradually Apply Vacuum (< 1 mmHg) D->E F Polycondensation (2-4 hours) E->F Byproduct 1,4-Butanediol Removal E->Byproduct G Cool under Nitrogen F->G F->Byproduct H Extract PBT Polymer G->H

Caption: Workflow for the synthesis of PBT from BHBT.

Troubleshooting Logic for Low Molecular Weight PBT

Troubleshooting_Low_MW cluster_causes Potential Causes cluster_solutions Solutions Problem Issue: Low Molecular Weight PBT Cause1 Inadequate Vacuum? Problem->Cause1 Cause2 Incorrect Temperature? Problem->Cause2 Cause3 Insufficient Time? Problem->Cause3 Cause4 Catalyst Issue? Problem->Cause4 Sol1 Check for leaks Improve vacuum pump (< 1 mmHg) Cause1->Sol1 Yes Sol2 Increase temperature to 240-260°C Cause2->Sol2 Yes Sol3 Extend reaction time (2-4 hours) Cause3->Sol3 Yes Sol4 Verify catalyst activity & concentration Cause4->Sol4 Yes

Caption: Decision tree for troubleshooting low molecular weight PBT.

References

Technical Support Center: Industrial Scale Production of Bis(4-hydroxybutyl) terephthalate (B4HT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale production of Bis(4-hydroxybutyl) terephthalate (B4HT).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of B4HT.

Question: What are the primary challenges in the industrial scale production of this compound (B4HT)?

The primary challenges in the industrial scale production of B4HT revolve around achieving high purity and yield while minimizing side reactions and production costs. Key issues include catalyst selection and deactivation, managing side reactions such as the formation of tetrahydrofuran (THF), and difficulties in the purification of the final product. The synthesis of B4HT is typically achieved through two main routes: direct esterification of terephthalic acid (TPA) with 1,4-butanediol (BDO), or transesterification of a dialkyl terephthalate, such as dimethyl terephthalate (DMT) or bis(2-hydroxyethyl) terephthalate (BHET), with BDO.[1][2][3] Each route presents its own set of challenges that need to be carefully managed for successful industrial-scale production.

Question: My B4HT synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A low yield in B4HT synthesis can be attributed to several factors, including suboptimal reaction conditions, catalyst inefficiency, or the occurrence of side reactions. To troubleshoot this, consider the following:

  • Reaction Kinetics: The reaction may not have reached completion. Ensure that the reaction time and temperature are optimized. For instance, in the direct esterification of terephthalic acid and 1,4-butanediol, a reaction might be conducted at 260°C for 3 hours.[1] In the transesterification of BHET with BDO, temperatures up to 210°C have been shown to improve the yield of B4HT.[2]

  • Catalyst Activity: The choice and amount of catalyst are crucial. For transesterification, catalysts like titanium isopropoxide (Ti-IP) have demonstrated high activity at elevated temperatures, leading to a B4HT yield of up to 0.99 mol/L and a BHET conversion of 98.93% at 210°C.[2] Increasing the catalyst amount from 0.1 to 0.3 wt% can also significantly raise the conversion and yield.[2] For direct esterification, lithium acetate is a commonly used catalyst.[1]

  • Molar Ratio of Reactants: An inappropriate molar ratio of 1,4-butanediol to the terephthalate source can affect the reaction equilibrium and lead to incomplete conversion. The efficiency of B4HT synthesis is highly dependent on the careful optimization of the molar ratio of reactants, along with temperature and pressure.[3]

  • Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired product. One common side reaction is the acid-catalyzed dehydration of 1,4-butanediol to form tetrahydrofuran (THF).[4] This can be minimized by carefully controlling the reaction temperature and using an appropriate catalyst system.[4]

Question: I am observing the formation of significant amounts of impurities in my B4HT product. What are these impurities and how can I prevent their formation?

The formation of impurities is a common challenge that can affect the quality and performance of the final B4HT product. Key impurities and preventive measures include:

  • Tetrahydrofuran (THF): As mentioned, THF can form from the dehydration of 1,4-butanediol, especially under acidic conditions and at high temperatures.[4] To minimize THF formation, it is important to control the reaction temperature and avoid excessively acidic catalysts. Using a mixed catalyst system, such as butylstannoic acid and titanium tetrabutoxide, has been shown to be effective in minimizing the loss of butanediol to THF.[4]

  • Oligomers: Incomplete reaction or side reactions can lead to the formation of various oligomers. The presence of these can be monitored by techniques like High-Performance Liquid Chromatography (HPLC).[3][4] Optimizing reaction time, temperature, and catalyst concentration can help drive the reaction towards the desired monomeric B4HT.

  • Residual Reactants: Unreacted terephthalic acid, DMT, BHET, or 1,4-butanediol can remain in the final product. Efficient purification methods, such as recrystallization, are necessary to remove these starting materials.

  • Ethylene Glycol Derivatives: When B4HT is produced from the transesterification of BHET (often derived from recycled PET), residual ethylene glycol moieties can be present in the final product, affecting its purity.[5] Using an appropriate excess of 1,4-butanediol and ensuring efficient transesterification can minimize these impurities.[5]

Question: What are the best practices for the purification of industrial-scale B4HT?

Purification of B4HT is critical to achieve the high purity required for its primary application as a monomer for poly(butylene terephthalate) (PBT) synthesis. Effective purification strategies include:

  • Recrystallization: This is a common method for purifying solid organic compounds. The crude B4HT can be dissolved in a suitable solvent at an elevated temperature and then allowed to crystallize upon cooling, leaving impurities behind in the solvent. While a specific solvent for B4-HT is not detailed in the provided results, for the similar compound bis-beta-hydroxyethyl terephthalate (BHET), a process involving dissolving the crude ester in chloroform with a small amount of a C1 to C4 monocarboxylic acid, followed by treatment with an adsorbent and then recrystallization, has been described.[6]

  • Fractional Distillation: For liquid impurities or byproducts with different boiling points, fractional distillation under vacuum can be an effective separation technique. For instance, 1,4-butanediol has a significantly higher boiling point than ethylene glycol, which is advantageous for purification during the transesterification of BHET.[5]

  • Adsorbent Treatment: Passing a solution of the crude product through a column containing an adsorbent like colloidal alumina, magnesium silicate, or activated charcoal can remove colored impurities and other polar byproducts.[6]

Below is a troubleshooting workflow for addressing common issues in B4HT production:

G start Production Issue Identified low_yield Low B4HT Yield start->low_yield high_impurity High Impurity Levels start->high_impurity check_kinetics Verify Reaction Time & Temperature low_yield->check_kinetics check_catalyst Evaluate Catalyst Type & Loading low_yield->check_catalyst check_ratio Analyze Reactant Molar Ratio low_yield->check_ratio identify_impurity Identify Impurity (e.g., THF, Oligomers) high_impurity->identify_impurity optimize_conditions Optimize Reaction Conditions check_kinetics->optimize_conditions change_catalyst Change/Optimize Catalyst System check_catalyst->change_catalyst adjust_ratio Adjust Molar Ratio check_ratio->adjust_ratio modify_conditions Modify Conditions to Minimize Side Reactions identify_impurity->modify_conditions improve_purification Enhance Purification Protocol identify_impurity->improve_purification solution Problem Resolved optimize_conditions->solution change_catalyst->solution adjust_ratio->solution modify_conditions->solution improve_purification->solution

Caption: Troubleshooting workflow for B4HT production issues.

Frequently Asked Questions (FAQs)

Question: What are the main synthesis routes for this compound (B4HT)?

There are two primary synthesis routes for B4HT:

  • Direct Esterification: This method involves the reaction of terephthalic acid (TPA) with an excess of 1,4-butanediol (BDO) at high temperatures, typically in the presence of a catalyst like lithium acetate.[1] Water is produced as a byproduct and needs to be removed to drive the reaction to completion.

    G TPA Terephthalic Acid (TPA) B4HT This compound (B4HT) TPA->B4HT BDO 1,4-Butanediol (BDO) BDO->B4HT Water Water B4HT->Water +

    Caption: Direct esterification of TPA and BDO to form B4HT.

  • Transesterification: This route uses a dialkyl terephthalate, such as dimethyl terephthalate (DMT) or bis(2-hydroxyethyl) terephthalate (BHET), which is reacted with 1,4-butanediol.[2][3] This reaction is also catalyzed, with common catalysts including zinc acetate, titanium isopropoxide, and titanium tetrabutoxide.[2][7] An alcohol (methanol or ethylene glycol) is released as a byproduct.

    G BHET Bis(2-hydroxyethyl) terephthalate (BHET) B4HT This compound (B4HT) BHET->B4HT BDO 1,4-Butanediol (BDO) BDO->B4HT EG Ethylene Glycol B4HT->EG +

    Caption: Transesterification of BHET with BDO to form B4HT.

Question: Which catalysts are most effective for B4HT synthesis?

The choice of catalyst depends on the synthesis route.

  • For direct esterification , metal acetates such as lithium acetate are commonly used.[1]

  • For transesterification , several catalysts have been shown to be effective. Titanium isopropoxide (Ti-IP) and zinc acetate (Zn-A) have demonstrated high catalytic activities.[2] Ti-IP is particularly active at higher temperatures, while Zn-A is promising for lower temperature reactions.[2] Titanium tetrabutoxide is another effective catalyst for transesterification reactions.[4] The catalyst concentration is also important, with studies showing that increasing the catalyst amount can significantly improve conversion and yield.[2] Metal catalysts are typically added in amounts ranging from 10 ppm to 300 ppm by weight.[5]

Question: How can I monitor the progress of the B4HT synthesis reaction?

Monitoring the reaction progress is essential for process control and optimization. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for this purpose.[3][4] By taking samples from the reaction mixture at different time intervals, HPLC can be used to quantify the consumption of reactants (TPA, DMT, or BHET and BDO) and the formation of the B4HT product, as well as any oligomeric intermediates.[3][4] This data is crucial for studying the reaction kinetics and determining the optimal reaction time.[3][4]

Data Presentation

Table 1: Comparison of Catalysts for Transesterification of BHET to B4HT

CatalystTemperature (°C)Catalyst Loading (wt%)BHET Conversion (%)B4HT Yield (mol/L)Reference
Titanium Isopropoxide (Ti-IP)2100.1 - 0.398.930.99[2]
Zinc Acetate (Zn-A)Lower TemperaturesNot specifiedHigh ActivityPromising[2]
Antimony (III) OxideNot specifiedNot specifiedLower ActivityLower Activity[2]
Tin (II) ChlorideNot specifiedNot specifiedLower ActivityLower Activity[2]

Table 2: Reaction Conditions for Direct Esterification of Terephthalic Acid (TPA) with 1,4-Butanediol (BDO)

ParameterValueReference
Terephthalic Acid1.00 mole (166 g)[1]
1,4-Butanediol2.00 moles (180 g)[1]
CatalystLithium Acetate (small amount)[1]
Temperature260 °C[1]
Pressure3 kg/cm ² (Nitrogen)[1]
Reaction Time3 hours[1]

Experimental Protocols

1. Direct Esterification of Terephthalic Acid with 1,4-Butanediol

This protocol is based on the synthesis method described in the literature.[1]

  • Materials:

    • Terephthalic acid (TPA)

    • 1,4-butanediol (BDO)

    • Lithium acetate (catalyst)

    • Nitrogen gas

  • Equipment:

    • Autoclave equipped with a stirrer and a distillation outlet

  • Procedure:

    • Charge the autoclave with 166 g (1.00 mole) of terephthalic acid, 180 g (2.00 moles) of 1,4-butanediol, and a small amount of lithium acetate catalyst.

    • Purge the autoclave with nitrogen and then pressurize to 3 kg/cm ².

    • Heat the mixture to 260°C while stirring.

    • Maintain the reaction at 260°C for 3 hours. Water will be formed as a byproduct and should be removed through the distillation outlet to drive the reaction forward.

    • After 3 hours, cool the reactor and collect the crude this compound product.

    • The crude product can then be purified, for example, by recrystallization.

2. Transesterification of Bis(2-hydroxyethyl) terephthalate (BHET) with 1,4-Butanediol

This protocol is based on a study investigating various catalysts for this reaction.[2]

  • Materials:

    • Bis(2-hydroxyethyl) terephthalate (BHET)

    • 1,4-butanediol (BDO)

    • Titanium isopropoxide (Ti-IP) or another suitable catalyst (e.g., Zinc Acetate)

  • Equipment:

    • Batch reactor with a stirrer

  • Procedure:

    • Charge the batch reactor with BHET and an excess of 1,4-butanediol (which can also act as a solvent).

    • Add the desired amount of catalyst (e.g., 0.1 to 0.3 wt% of Ti-IP).

    • Heat the reaction mixture to the desired temperature (e.g., up to 210°C for Ti-IP).

    • Maintain the reaction under stirring for a specified period, monitoring the progress by taking samples for analysis (e.g., by HPLC).

    • During the reaction, ethylene glycol is formed as a byproduct and should be removed to shift the equilibrium towards the product side.

    • Once the reaction is complete (as determined by the conversion of BHET), cool the reactor.

    • The resulting this compound can then be purified from the excess BDO and any remaining catalyst.

References

Technical Support Center: Troubleshooting HPLC Separation of Bis(4-hydroxybutyl) terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC separation of Bis(4-hydroxybutyl) terephthalate (BHBT).

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing with my this compound (BHBT) sample?

A1: Peak tailing is a common issue when analyzing polar compounds like BHBT, which has two terminal hydroxyl (-OH) groups.[1][2] This is often caused by secondary interactions between the analyte and the stationary phase.

  • Interaction with Residual Silanols: The primary cause of peak tailing for compounds with basic or polar functional groups, like the hydroxyl groups in BHBT, is their interaction with exposed, acidic silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[1][2][3] These interactions create a secondary retention mechanism that can lead to asymmetrical peaks.

  • High Sample Concentration: Injecting too much sample can overload the column, leading to peak distortion, including tailing.[4][5]

  • Column Degradation: An old or contaminated column may have a damaged stationary phase or a blocked inlet frit, which can cause peak tailing.[2][6]

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), to the mobile phase.[4] This will protonate the silanol groups, reducing their interaction with the hydroxyl groups of BHBT.

  • Use an End-Capped Column: Employ a modern, high-purity, end-capped HPLC column. End-capping blocks many of the residual silanol groups, minimizing secondary interactions.[2][3]

  • Optimize Sample Concentration: Try diluting your sample and injecting a smaller volume to prevent column overloading.[5]

  • Column Flushing and Replacement: If the column is suspected to be contaminated, flush it with a strong solvent.[6] If performance does not improve, the column may need to be replaced.[6]

Q2: My retention times for BHBT are shifting between injections. What could be the cause?

A2: Retention time variability can compromise the reliability of your analysis.[7] Several factors can contribute to this issue.

  • Inadequate Column Equilibration: Insufficient equilibration time between runs can lead to a drifting baseline and shifting retention times, especially when using gradient elution.[7][8] It is crucial to allow the column to fully return to the initial mobile phase conditions.

  • Mobile Phase Composition: In reversed-phase chromatography, even small changes in the mobile phase composition, particularly the organic solvent ratio, can significantly impact retention times.[7][9] Inconsistent mixing or evaporation of volatile components can be a cause.

  • Temperature Fluctuations: Changes in the column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.[7][9] A 1°C change can alter retention times by 1-2%.[9]

  • Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.[10]

Troubleshooting Steps:

  • Ensure Proper Equilibration: Increase the column equilibration time between injections to at least 5-10 column volumes.[11]

  • Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep the solvent reservoirs capped to prevent evaporation and changes in composition.[7][12] Ensure thorough mixing and degassing.

  • Use a Column Oven: Maintain a constant and consistent column temperature using a column oven for better reproducibility.[7][12]

  • Check the HPLC System: Perform regular maintenance on your HPLC system, including checking for leaks and ensuring the pump is functioning correctly.[10]

Q3: I am not seeing any peaks, or the peaks are very small, for my BHBT sample. What should I check?

A3: A complete loss of signal or significantly reduced sensitivity can be alarming. The issue could be with the sample, the HPLC system, or the detector.

  • Incorrect Mobile Phase/Sample Solvent: If the sample is not soluble in the mobile phase, it may precipitate in the tubing or on the column.[11] Using a sample solvent that is much stronger than the mobile phase can also cause peak shape problems and loss of sensitivity.[11][13]

  • Detector Issues: The detector lamp may be failing, or the wavelength may be set incorrectly for BHBT.[8]

  • System Leak or Blockage: A significant leak in the system can prevent the sample from reaching the detector.[8] A blockage, on the other hand, would typically be accompanied by high backpressure.

Troubleshooting Steps:

  • Check Sample Preparation: Ensure that BHBT is soluble in your sample solvent and that the solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.[11]

  • Verify Detector Settings: Check the detector's user manual to confirm the lamp's lifespan and ensure it's functioning correctly. Verify that the UV detection wavelength is appropriate for the terephthalate moiety of BHBT (around 240-254 nm).

  • Inspect the System: Check for any leaks in the fluid path. If there are no peaks and the pressure is normal, a leak is a likely culprit.

Troubleshooting Summary Table

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols.Add 0.1% TFA to the mobile phase; use an end-capped column.[2][4]
Column overload.Reduce sample concentration or injection volume.[5]
Column contamination or void.Flush the column with a strong solvent; replace the column if necessary.[6]
Retention Time Shifts Inadequate column equilibration.Increase equilibration time between runs (5-10 column volumes).[7][11]
Changes in mobile phase composition.Prepare fresh mobile phase daily; ensure proper mixing and degassing.[7][12]
Temperature fluctuations.Use a column oven to maintain a stable temperature.[7][12]
Poor Resolution Mobile phase is too strong (low retention).Decrease the percentage of the organic solvent in the mobile phase.[14]
Mobile phase is too weak (long run times).Increase the percentage of the organic solvent.[6]
Column degradation.Replace the column.[6]
High Backpressure Blockage in the system (e.g., guard column, frits).Replace the guard column or column inlet frit; filter samples.[15]
Precipitated sample or buffer in the column.Flush the column with an appropriate solvent sequence.[15]
Baseline Noise/Drift Contaminated or improperly prepared mobile phase.Use high-purity HPLC-grade solvents; degas the mobile phase.[10][12]
Detector lamp is failing.Replace the detector lamp.[8][11]
Air bubbles in the system.Purge the pump and detector to remove air bubbles.[12]

Experimental Protocol: HPLC Analysis of BHBT

This section provides a general starting methodology for the reversed-phase HPLC analysis of this compound. Optimization will likely be required based on the specific instrumentation and sample matrix.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient Program:

    • Start with a 30:70 ratio of B:A.

    • Linearly increase to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 30% B over 1 minute.

    • Equilibrate at 30% B for 5-7 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the BHBT standard or sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[13]

  • Detection: UV at 254 nm.

Visual Troubleshooting Guides

G Troubleshooting Workflow for Peak Shape Issues start Observe Peak Tailing or Fronting check_overload Is sample concentration too high? start->check_overload reduce_conc Dilute sample or reduce injection volume check_overload->reduce_conc Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No end Symmetrical Peak Achieved reduce_conc->end dissolve_in_mp Dissolve sample in initial mobile phase check_solvent->dissolve_in_mp Yes check_column Is the column old, contaminated, or unsuitable? check_solvent->check_column No dissolve_in_mp->end flush_column Flush with strong solvent or replace column check_column->flush_column Yes check_mp Are secondary interactions (e.g., silanol) likely? check_column->check_mp No flush_column->end modify_mp Add modifier (e.g., 0.1% TFA) or use end-capped column check_mp->modify_mp Yes modify_mp->end G Mechanism of Peak Tailing and Mitigation cluster_0 Without Mobile Phase Modifier cluster_1 With Acidic Modifier (e.g., TFA) bhbt BHBT Molecule (with -OH groups) c18 C18 Stationary Phase bhbt->c18 Primary Interaction (Hydrophobic) silanol Residual Silanol Group (Si-OH) bhbt->silanol Secondary Interaction (H-Bonding) tailing Peak Tailing bhbt_mod BHBT Molecule (with -OH groups) c18_mod C18 Stationary Phase bhbt_mod->c18_mod Primary Interaction Only silanol_mod Protonated Silanol Group (Si-OH2+) bhbt_mod->silanol_mod Interaction Suppressed good_peak Symmetrical Peak

References

Technical Support Center: Minimizing Impurities in Recycled Bis(4-hydroxybutyl) terephthalate (BHBT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Bis(4-hydroxybutyl) terephthalate (BHBT) from recycled sources.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of BHBT in a question-and-answer format.

Issue 1: Low Yield of BHBT After Transesterification

  • Question: My transesterification reaction from Bis(2-hydroxyethyl) terephthalate (BHET) and 1,4-butanediol (BDO) results in a low yield of the desired BHBT product. What are the potential causes and solutions?

  • Answer: A low yield of BHBT can be attributed to several factors related to reaction equilibrium, catalyst activity, and reaction conditions.

    • Incomplete Reaction: The transesterification of BHET with BDO is an equilibrium reaction. To drive the reaction towards the product (BHBT), it is crucial to remove the ethylene glycol (EG) byproduct as it forms.

      • Solution: Employ fractional distillation during the reaction to separate the lower-boiling EG from the reaction mixture. The boiling point of 1,4-butanediol is significantly higher than that of ethylene glycol, which facilitates this separation.[1]

    • Suboptimal Catalyst: The choice and concentration of the catalyst are critical.

      • Solution: Catalysts like titanium isopropoxide (Ti-IP) and zinc acetate (Zn-A) have shown high activity in this reaction.[2] Ensure the catalyst loading is optimized; typically, increasing the catalyst amount from 0.1 to 0.3 wt% can significantly improve the conversion of BHET and the yield of BHBT.[2]

    • Incorrect Reaction Temperature: The reaction temperature influences the reaction rate and equilibrium.

      • Solution: Higher temperatures generally favor the reaction. For instance, using Ti-IP as a catalyst at 210°C has been shown to achieve a high BHET conversion of 98.93%.[2] However, excessively high temperatures can lead to side reactions and degradation. It's essential to find the optimal temperature for your specific catalyst and setup.

Issue 2: Product is Discolored (Yellowish or Brownish Tint)

  • Question: The crude BHBT product has a noticeable color, which is undesirable for downstream applications. What causes this discoloration and how can it be removed?

  • Answer: Discoloration in BHBT derived from recycled PET often stems from residual dyes and other additives present in the original plastic waste.[2] Thermo-oxidative degradation during the high-temperature glycolysis and transesterification processes can also contribute to color formation.

    • Solution: The most effective method for removing colored impurities is recrystallization.

      • Recrystallization Solvent: While a specific solvent for BHBT is not extensively documented in the provided results, a modified recrystallization process using ethyl acetate has been effective for removing colored impurities from the precursor, BHET.[2] Experimenting with different solvents such as ethyl acetate, toluene, or a mixed solvent system is recommended.

      • Activated Carbon: For persistent color, adding a small amount of activated carbon to the hot solution before filtration can help adsorb colored impurities.[1] Be cautious not to use an excessive amount, as it can also adsorb the desired product and reduce the yield.

Issue 3: Presence of Oligomers in the Final Product

  • Question: Analytical tests (e.g., HPLC) of my purified BHBT show the presence of higher molecular weight species. What are these and how can I minimize them?

  • Answer: The presence of higher molecular weight species indicates the formation of oligomers. This can occur due to incomplete depolymerization of the original PET or partial polymerization of the BHBT monomer during synthesis.

    • Cause: The transesterification reaction can proceed further, leading to the self-condensation of BHBT molecules to form dimers and other short-chain oligomers.

    • Solution:

      • Controlled Reaction Time and Temperature: Avoid excessively long reaction times and high temperatures, as these conditions can promote polymerization.

      • Purification: Careful recrystallization is key to separating the monomeric BHBT from these oligomers. The solubility of oligomers is typically lower than that of the monomer in a given solvent, which can be exploited for separation.

Issue 4: Formation of Tetrahydrofuran (THF) as a Byproduct

  • Question: I have detected Tetrahydrofuran (THF) in my reaction mixture. Where is it coming from and how can its formation be minimized?

  • Answer: THF is a common byproduct in reactions involving 1,4-butanediol (BDO) at elevated temperatures, especially in the presence of an acid catalyst.[3]

    • Cause: The acid-catalyzed dehydration of BDO leads to the formation of THF.[3]

    • Solution:

      • Catalyst Choice: If possible, use a non-acidic or weakly acidic catalyst for the transesterification.

      • Temperature Control: Maintain the reaction temperature at the minimum required for efficient transesterification to reduce the rate of the dehydration side reaction.

      • Minimize Excess BDO: Using a large excess of BDO can increase the formation of THF.[3]

Frequently Asked Questions (FAQs)

  • What are the common impurities in recycled BHBT?

    • Common impurities include unreacted Bis(2-hydroxyethyl) terephthalate (BHET), residual 1,4-butanediol (BDO), ethylene glycol (EG), oligomers of BHBT, residual catalysts, and colored impurities from the original PET waste.[1][2] A potential side-product is tetrahydrofuran (THF) formed from the dehydration of BDO.[3]

  • How can I analyze the purity of my BHBT sample?

    • Several analytical techniques can be used to assess the purity of BHBT:

      • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the amount of BHBT, residual BHET, and oligomers.[3]

      • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to detect and identify volatile impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

      • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and melting range of the product, which is an indicator of purity. A sharp melting point close to the literature value suggests high purity.

  • What is the importance of minimizing ethylene glycol derivatives in the final BHBT product?

    • A low residual amount of ethylene glycol derivatives, such as BHET, is crucial for the quality of the final BHBT product.[1] These impurities can act as chain terminators or be incorporated into the polymer backbone during subsequent polymerization reactions, negatively affecting the molecular weight and physical properties of the resulting polymer.

Data Presentation

Table 1: Illustrative Impurity Profile of Crude and Purified Recycled BHBT

Note: The following data is representative and intended for illustrative purposes, as specific quantitative data was not available in the search results.

ImpurityTypical Concentration in Crude Product (%)Target Concentration in Purified Product (%)Analytical Method
Bis(2-hydroxyethyl) terephthalate (BHET)5 - 15< 0.5HPLC
Oligomers (Dimer, Trimer)2 - 8< 0.2HPLC
1,4-Butanediol (BDO)1 - 5< 0.1GC-MS
Ethylene Glycol (EG)0.5 - 2< 0.1GC-MS
Tetrahydrofuran (THF)0 - 1Not DetectedGC-MS
Colored ImpuritiesVariableNot Visually DetectableUV-Vis
Catalyst Residues (e.g., Zn, Ti)0.1 - 0.3< 0.01ICP-MS

Experimental Protocols

1. Synthesis of this compound (BHBT) from BHET

This protocol is a synthesized procedure based on general principles of transesterification.

  • Materials:

    • Bis(2-hydroxyethyl) terephthalate (BHET)

    • 1,4-Butanediol (BDO)

    • Titanium isopropoxide (Ti-IP) or Zinc acetate (Zn-A) catalyst

  • Procedure:

    • Set up a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a fractional distillation column.

    • Charge the reactor with BHET and an excess of BDO (e.g., a molar ratio of BDO to BHET of 4:1).

    • Add the catalyst (e.g., 0.3 wt% relative to BHET).

    • Heat the reaction mixture to the desired temperature (e.g., 210°C) under a slow stream of nitrogen.

    • Continuously remove the ethylene glycol byproduct via the fractional distillation column to drive the reaction to completion.

    • Monitor the reaction progress by analyzing samples periodically using HPLC.

    • Once the reaction is complete (high conversion of BHET), cool the mixture to room temperature. The crude BHBT will likely solidify or be a viscous liquid.

2. Purification of BHBT by Recrystallization

This is a general recrystallization protocol that can be adapted for BHBT.

  • Materials:

    • Crude BHBT

    • Recrystallization solvent (e.g., ethyl acetate, toluene, or a mixture)

    • Activated carbon (optional)

  • Procedure:

    • Place the crude BHBT in an Erlenmeyer flask.

    • Add a small amount of the recrystallization solvent to the flask.

    • Heat the mixture on a hot plate with stirring until the solvent boils.

    • Gradually add more hot solvent until the BHBT is completely dissolved. Use the minimum amount of hot solvent necessary.

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

    • If activated carbon was used, perform a hot gravity filtration to remove it.

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified BHBT crystals in a vacuum oven.

Visualizations

Reaction_Pathway PET Recycled PET BHET Bis(2-hydroxyethyl) terephthalate (BHET) PET->BHET Glycolysis + EG BHBT This compound (BHBT) BHET->BHBT Transesterification + BDO - EG EG Ethylene Glycol (EG) BDO 1,4-Butanediol (BDO) EG_byproduct Ethylene Glycol (EG) (byproduct)

Caption: Chemical pathway from recycled PET to BHBT.

Purification_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_drying Drying crude_bhbt Crude BHBT add_solvent Add Minimum Hot Solvent crude_bhbt->add_solvent dissolved Hot Solution of BHBT add_solvent->dissolved hot_filtration Hot Gravity Filtration (optional, for insoluble impurities) dissolved->hot_filtration cool_slowly Cool Slowly to Room Temperature dissolved->cool_slowly if no hot filtration hot_filtration->cool_slowly vacuum_filtration Vacuum Filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals ice_bath Cool in Ice Bath cool_slowly->ice_bath crystals BHBT Crystals & Mother Liquor ice_bath->crystals crystals->vacuum_filtration dry_crystals Dry Under Vacuum wash_crystals->dry_crystals pure_bhbt Pure BHBT Crystals dry_crystals->pure_bhbt

Caption: Experimental workflow for the purification of BHBT.

Troubleshooting_Guide start Problem Encountered low_yield Low Yield? start->low_yield discoloration Discoloration? start->discoloration oligomers Oligomers Present? start->oligomers check_equilibrium Check Reaction Equilibrium (Remove EG) low_yield->check_equilibrium Yes check_catalyst Optimize Catalyst (Type & Concentration) low_yield->check_catalyst Yes check_temp Optimize Temperature low_yield->check_temp Yes recrystallize Recrystallize Product discoloration->recrystallize Yes control_reaction Control Reaction Time & Temperature oligomers->control_reaction Yes purify_again Re-purify by Recrystallization oligomers->purify_again Yes activated_carbon Use Activated Carbon recrystallize->activated_carbon Still Colored

Caption: Logical flow for troubleshooting common issues.

References

Technical Support Center: Bis(4-hydroxybutyl) terephthalate (BHBT) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the thermal stability of Bis(4-hydroxybutyl) terephthalate (BHBT). This resource is intended for researchers, scientists, and drug development professionals working with this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Discoloration (Yellowing) of BHBT Upon Heating Thermal degradation at elevated temperatures, potentially accelerated by impurities or oxygen.Ensure experiments are conducted under an inert atmosphere (e.g., nitrogen or argon). Use high-purity BHBT. Minimize the time the material is held at elevated temperatures. Consider the use of antioxidants if compatible with the application.
Inconsistent Polymerization Results Partial degradation of BHBT monomer before or during polymerization, leading to variations in molecular weight and polymer properties.Precisely control the temperature during pre-heating and polymerization stages. Ensure uniform heating of the reaction mixture. Characterize the thermal stability of each new batch of BHBT using TGA/DSC before use.
Unexpected Weight Loss in TGA Analysis at Lower Than Expected Temperatures Presence of residual solvents or low molecular weight impurities.Dry the BHBT sample under vacuum at a temperature below its melting point before TGA analysis. Analyze the evolved gases using a TGA-MS or TGA-FTIR setup to identify the volatile components.
Broad or Double Melting Peak in DSC Analysis Presence of impurities or thermal degradation during the DSC scan.Use a slower heating rate in the DSC to improve resolution. Ensure the sample is properly sealed in the DSC pan to prevent sublimation or degradation. If possible, perform a preliminary TGA to determine the onset of degradation and stay below this temperature for initial DSC scans.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound (BHBT)?

Q2: What are the likely thermal decomposition products of BHBT?

Direct experimental data on the decomposition products of BHBT is limited. However, by analogy to the closely related compound Bis(2-hydroxyethyl) terephthalate (BHET), the primary thermal degradation pathway is likely the cleavage of the ester linkage, leading to the release of 1,4-butanediol and the formation of other terephthalate-containing species. At higher temperatures, further degradation of the aromatic ring can occur.

Q3: How can I monitor the thermal stability of my BHBT sample?

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. TGA will provide information on the onset temperature of weight loss and the different stages of decomposition. DSC can be used to determine the melting point and observe any exothermic or endothermic events related to degradation.

Q4: Are there any special handling precautions I should take when heating BHBT?

Yes. To minimize thermal degradation, it is recommended to handle BHBT under an inert atmosphere (e.g., nitrogen or argon), especially when heating to elevated temperatures. It is also advisable to use the lowest possible temperature and shortest time required for your experimental procedure.

Q5: My BHBT sample appears clumpy and doesn't melt sharply. What could be the issue?

This could be due to the presence of oligomers or impurities. It may also indicate that some degradation has already occurred. Purification of the BHBT by recrystallization may be necessary to obtain a sample with a sharp melting point.

Data Presentation

As a proxy for the thermal behavior of BHBT, the following table summarizes the thermal decomposition data for the analogous compound, Bis(2-hydroxyethyl) terephthalate (BHET), based on available literature. It is important to note that the degradation temperatures for BHBT may differ.

CompoundAnalysis MethodKey Thermal EventsTemperature (°C)Evolved Products
Bis(2-hydroxyethyl) terephthalate (BHET)TGA/DTGFirst Decomposition Stage (max rate)~300Ethylene Glycol
Second Decomposition Stage (max rate)~450Various degradation products

Note: This data is for BHET and should be used as an estimation for BHBT. Actual values for BHBT may vary.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol for BHBT
  • Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and weight.

  • Sample Preparation: Weigh 5-10 mg of the dried BHBT sample into a clean TGA pan (alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Heating Rate: A standard heating rate of 10 °C/min is recommended for initial analysis.

    • Temperature Range: Start from ambient temperature (e.g., 30 °C) and heat up to a temperature where complete decomposition is observed (e.g., 600 °C).

  • Data Analysis: Determine the onset of decomposition, the temperatures of maximum weight loss rate (from the derivative of the TGA curve, DTG), and the residual weight at the end of the experiment.

Differential Scanning Calorimetry (DSC) Protocol for BHBT
  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Weigh 2-5 mg of the dried BHBT sample into a hermetically sealed aluminum DSC pan.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Heating/Cooling Program:

      • Heat from ambient temperature to a temperature above the expected melting point (e.g., 120 °C) at a rate of 10 °C/min.

      • Hold for 2-5 minutes to ensure complete melting and erase thermal history.

      • Cool down to ambient temperature at a rate of 10 °C/min.

      • Heat again to the final temperature at 10 °C/min.

  • Data Analysis: Determine the melting point (Tm) and the enthalpy of fusion (ΔHf) from the second heating scan. The glass transition temperature (Tg) may also be observed.

Mandatory Visualization

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis start Start weigh Weigh 5-10 mg of BHBT start->weigh pan Place in TGA pan weigh->pan load Load sample into TGA pan->load purge Purge with N2/Ar load->purge heat Heat at 10°C/min to 600°C purge->heat record Record Weight Loss vs. Temp heat->record analyze Determine Onset & Peak Decomposition Temperatures record->analyze end End analyze->end

Caption: Workflow for Thermogravimetric Analysis (TGA) of BHBT.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument cluster_analysis Data Analysis start Start weigh Weigh 2-5 mg of BHBT start->weigh pan Seal in DSC pan weigh->pan load Load sample into DSC pan->load heat1 Heat 1: to >Tm load->heat1 cool Cool to ambient heat1->cool heat2 Heat 2: to final temp cool->heat2 record Record Heat Flow vs. Temp heat2->record analyze Determine Tm & ΔHf from 2nd heating scan record->analyze end End analyze->end

Caption: Workflow for Differential Scanning Calorimetry (DSC) of BHBT.

Degradation_Pathway BHBT This compound (BHBT) Heat Δ (Heat) BHBT->Heat Products Degradation Products Heat->Products BDO 1,4-Butanediol Products->BDO Primary Oligomers Terephthalate Oligomers Products->Oligomers Secondary

Caption: Postulated Thermal Degradation Pathway of BHBT.

Technical Support Center: Polymer Synthesis from Bis(4-hydroxybutyl) terephthalate (BHBT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of polymers derived from Bis(4-hydroxybutyl) terephthalate (BHBT).

Frequently Asked Questions (FAQs)

Q1: What is the primary polymer synthesized from this compound (BHBT)?

The primary polymer synthesized from BHBT is Poly(butylene terephthalate) (PBT), a semi-crystalline engineering thermoplastic. The synthesis is a two-stage process involving the initial formation of BHBT followed by its polycondensation to produce high molecular weight PBT.[1][2][3][4]

Q2: What are the key reaction parameters that control the molecular weight of PBT during synthesis from BHBT?

The molecular weight of PBT is primarily controlled by the following reaction parameters:

  • Temperature: Higher temperatures generally increase the reaction rate, but excessive temperatures can lead to thermal degradation and discoloration.[5]

  • Reaction Time: Longer reaction times at the polycondensation stage typically lead to higher molecular weights.

  • Vacuum Pressure: A high vacuum is crucial during the polycondensation stage to effectively remove the 1,4-butanediol byproduct, driving the equilibrium towards the formation of a higher molecular weight polymer.[2][3]

  • Catalyst Type and Concentration: The choice of catalyst significantly impacts the polymerization rate and, consequently, the final molecular weight. Organotitanium compounds are common catalysts.[6]

Q3: How can I monitor the progress of the polycondensation reaction?

The progress of the polycondensation reaction can be monitored by measuring the melt viscosity of the reaction mixture. An increase in melt viscosity indicates a corresponding increase in the polymer's molecular weight. For more precise measurements, techniques like Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and polydispersity of the polymer at different stages of the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Molecular Weight - Inefficient removal of 1,4-butanediol byproduct.- Insufficient reaction time or temperature.- Catalyst deactivation.- Ensure a high vacuum system is functioning correctly.- Increase the reaction time and/or temperature within the recommended range.- Verify the activity of the catalyst and consider using a fresh batch or a different type.
Polymer Discoloration (Yellowing) - Thermal degradation due to excessive temperature or prolonged reaction time.- Oxidation due to the presence of oxygen in the reactor.- Side reactions caused by certain catalysts.[7][8]- Optimize the reaction temperature and time to minimize thermal stress on the polymer.[5]- Ensure the reactor is thoroughly purged with an inert gas (e.g., nitrogen) before and during the reaction.- Consider using a different catalyst known to cause less discoloration, such as a tin-based catalyst.[3]- Add antioxidants or stabilizers to the reaction mixture.[9]
Gel Formation - Localized overheating leading to cross-linking.- Presence of multifunctional impurities in the monomer.- High catalyst concentration.- Improve the stirring efficiency to ensure uniform temperature distribution.- Use high-purity BHBT monomer.- Optimize the catalyst concentration.
Poor Hydrolysis Resistance of the Final Polymer - High concentration of terminal carboxyl groups in the PBT.- Add a hydrolysis stabilizer, such as a carbodiimide, which consumes the carboxyl groups produced during hydrolysis.[10]
Warpage in Molded Parts (for glass fiber reinforced PBT) - Anisotropic shrinkage due to the orientation of glass fibers during molding.[11][12]- Add mineral fillers to create more isotropic shrinkage.- Optimize molding conditions, such as mold temperature.[11]
Floating Fibers on the Surface of Molded Parts (for glass fiber reinforced PBT) - Poor adhesion between the PBT matrix and the glass fibers.- Separation of fibers and matrix during melt flow.[11]- Use glass fibers treated with a coupling agent.- Incorporate compatibilizers to improve adhesion.[11]

Data Presentation

Table 1: Effect of Catalyst and Polymerization Temperature on the Molecular Weight of PBT

Catalyst TypeCatalyst Concentration (wt%)Polymerization Temperature (°C)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
Stannoxane0.25190--
Butyltin chloride dihydroxide0.30190--
Tetrakis-(2-ethylhexyl) titanate0.30190--
XB3 system-185< 30,000~2.6
XB3 system-205~50,000~2.6
OGTR system-190-200Highest among tested-
XB2 system->200Intermediate among testedHigh

Note: '-' indicates data not available in the cited sources. This table is compiled from qualitative and quantitative data from various sources to illustrate trends.

Experimental Protocols

Protocol 1: Synthesis of High Molecular Weight Poly(butylene terephthalate) from this compound via Melt Polycondensation

Materials:

  • This compound (BHBT) (high purity)

  • Catalyst (e.g., Tetrabutyl titanate (TBT))

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation/vacuum outlet.

  • Heating mantle with a programmable temperature controller.

  • High-vacuum pump with a cold trap.

Procedure:

  • Reactor Setup: Assemble the glass reactor, ensuring all glassware is clean and dry.

  • Charging the Reactor: Charge the reactor with the this compound monomer.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen.

  • Catalyst Addition: Add the catalyst to the reactor under a nitrogen atmosphere.

  • Heating and Melting: Begin stirring and gradually heat the reactor to melt the BHBT monomer (melting point is approximately 120-130°C).

  • Polycondensation - Stage 1 (Low Vacuum): Once the monomer is completely melted, gradually increase the temperature to the desired polycondensation temperature (e.g., 240-250°C).[2][3] Apply a low vacuum to start the removal of the 1,4-butanediol byproduct.

  • Polycondensation - Stage 2 (High Vacuum): After the initial removal of the byproduct, gradually increase the vacuum to a high level (<1 mmHg).[13] The viscosity of the melt will increase as the molecular weight of the polymer increases.

  • Monitoring the Reaction: Continue the reaction under high vacuum and constant temperature for the desired period (e.g., 2-4 hours). The reaction can be monitored by observing the increase in the stirrer's torque, which correlates with the melt viscosity and molecular weight.

  • Reaction Termination and Polymer Recovery: Once the desired molecular weight is achieved, break the vacuum by introducing nitrogen into the reactor. Stop heating and allow the reactor to cool down. The polymer can then be removed from the reactor.

  • Purification: The synthesized PBT can be purified by dissolving it in a suitable solvent (e.g., a mixture of phenol and tetrachloroethane) and precipitating it in a non-solvent like methanol.[14] The precipitated polymer should be filtered and dried under vacuum.

  • Characterization: The molecular weight (Mn, Mw) and polydispersity index (PDI) of the final polymer can be determined using Gel Permeation Chromatography (GPC).

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Polycondensation Reaction cluster_control Molecular Weight Control cluster_output Output Monomer BHBT Monomer Heating Heating (e.g., 240-250°C) Monomer->Heating Catalyst Catalyst Catalyst->Heating Vacuum High Vacuum (<1 mmHg) Heating->Vacuum Stirring Mechanical Stirring Vacuum->Stirring PBT High Molecular Weight PBT Stirring->PBT Byproduct 1,4-Butanediol (Removed) Stirring->Byproduct Time Reaction Time Time->Stirring Temp Temperature Temp->Heating Vac Vacuum Level Vac->Vacuum Cat Catalyst Choice Cat->Catalyst G cluster_stage1 Stage 1: Esterification/Transesterification cluster_stage2 Stage 2: Polycondensation Reactants Terephthalic Acid/DMT + 1,4-Butanediol BHBT This compound (BHBT) Reactants->BHBT Catalyst, Heat Byproduct1 Water/Methanol PBT Poly(butylene terephthalate) (PBT) BHBT->PBT Catalyst, High Temp, Vacuum Byproduct2 1,4-Butanediol

References

Validation & Comparative

A Comparative Guide to Poly(butylene terephthalate) (PBT) Synthesis: Bis(4-hydroxybutyl) terephthalate vs. Traditional Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate precursors is a critical step in the synthesis of Poly(butylene terephthalate) (PBT), a versatile thermoplastic polyester with significant applications in high-performance materials and biomedical devices. This guide provides an objective comparison of three primary precursor systems for PBT synthesis: Bis(4-hydroxybutyl) terephthalate (B4HT), Purified Terephthalic Acid (PTA) with 1,4-Butanediol (BDO), and Dimethyl Terephthalate (DMT) with 1,4-Butanediol (BDO).

The synthesis of PBT is predominantly achieved through a two-stage melt polycondensation process. The first stage involves either the direct esterification of PTA with BDO or the transesterification of DMT with BDO. Both of these initial reactions yield this compound (B4HT) as a key monomeric intermediate. The second stage is the polycondensation of B4HT, where the monomer units are joined to form high molecular weight PBT polymer chains with the elimination of excess BDO.[1][2][3] A third, less common, approach involves the direct polycondensation of pre-synthesized and purified B4HT.

This guide will delve into the experimental details and performance outcomes of these three synthetic routes, offering a comparative analysis to aid in precursor selection based on desired polymer properties and process efficiencies.

Comparison of Performance and Polymer Properties

The choice of precursor directly influences the reaction kinetics, overall process efficiency, and the final properties of the synthesized PBT. While the PTA route is now more common in industrial settings due to economic and upstream integration advantages, the DMT route has been traditionally favored for its ease of handling.[4] The use of pre-synthesized B4HT offers a more direct path to the final polymer, potentially allowing for greater control over the polymerization process.

ParameterB4HT RoutePTA & BDO RouteDMT & BDO Route
Precursor(s) This compoundPurified Terephthalic Acid, 1,4-ButanediolDimethyl Terephthalate, 1,4-Butanediol
Stage 1 Reaction -Direct EsterificationTransesterification
Stage 1 By-product -WaterMethanol
Catalyst (Typical) Titanium-based (e.g., TBT)Titanium or Tin compoundsTitanium-based (e.g., TBT), Zinc Acetate
Reaction Time Potentially shorter overallLonger due to esterificationGenerally longer than B4HT route
Molecular Weight (Mn) High molecular weight achievableHigh molecular weight achievableHigh molecular weight achievable
Thermal Stability GoodGoodGood
Mechanical Properties Comparable to other routesExcellentExcellent

Experimental Protocols

Detailed methodologies for the synthesis of PBT from each precursor system are outlined below. These protocols are based on established laboratory procedures.

Protocol 1: PBT Synthesis from this compound (B4HT)

This method involves the direct polycondensation of the B4HT monomer.

Materials:

  • This compound (B4HT)

  • Catalyst (e.g., Tetrabutyl titanate - TBT)

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor with a mechanical stirrer, nitrogen inlet, and vacuum connection

  • Heating mantle with a programmable temperature controller

  • Cold trap

Procedure:

  • Charge the reactor with B4HT and the catalyst (e.g., 0.05-0.1 mol% relative to B4HT).

  • Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Heat the reactor to a temperature of 240-260°C with continuous stirring.

  • Gradually apply a high vacuum (below 1 mmHg) to the system to remove the 1,4-butanediol by-product, which is collected in a cold trap.

  • Continue the reaction under high vacuum for 2-4 hours, or until the desired melt viscosity is achieved, indicating the formation of high molecular weight PBT.

  • Cool the reactor under a nitrogen atmosphere. The resulting PBT polymer can then be extruded and pelletized.

Protocol 2: PBT Synthesis from Purified Terephthalic Acid (PTA) and 1,4-Butanediol (BDO)

This is a two-stage process involving direct esterification followed by polycondensation.[3]

Materials:

  • Purified Terephthalic Acid (PTA)

  • 1,4-Butanediol (BDO)

  • Catalyst (e.g., Tetrabutyl titanate - TBT)

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor with a mechanical stirrer, nitrogen inlet, distillation column with a condenser, and vacuum connection

  • Heating mantle with a programmable temperature controller

  • Collection flask for water by-product

  • Cold trap

Procedure:

  • Esterification Stage:

    • Charge the reactor with PTA and BDO. A molar ratio of BDO to PTA of 1.5:1 to 2.5:1 is typically used.[3]

    • Add the catalyst.

    • Purge the reactor with nitrogen and heat to 180-240°C with stirring.[3]

    • Water, the by-product of esterification, is continuously distilled and collected. This stage is continued until the theoretical amount of water is removed, indicating the formation of B4HT oligomers.

  • Polycondensation Stage:

    • Increase the temperature to 240-260°C.[3]

    • Gradually apply a high vacuum (<1 mmHg).

    • Excess BDO is removed and collected in a cold trap.

    • The reaction is continued for 2-4 hours until the desired polymer viscosity is reached.[3]

    • Cool the reactor under nitrogen and recover the PBT polymer.

Protocol 3: PBT Synthesis from Dimethyl Terephthalate (DMT) and 1,4-Butanediol (BDO)

This two-stage process begins with transesterification.[1][2]

Materials:

  • Dimethyl Terephthalate (DMT)

  • 1,4-Butanediol (BDO)

  • Catalyst (e.g., Tetrabutyl titanate - TBT or Zinc Acetate)[2][5]

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor with a mechanical stirrer, nitrogen inlet, distillation column with a condenser, and vacuum connection

  • Heating mantle with a programmable temperature controller

  • Collection flask for methanol by-product

  • Cold trap

Procedure:

  • Transesterification Stage:

    • Charge the reactor with DMT and BDO (molar ratio typically 1.5:1 to 2.5:1 of BDO to DMT).[1]

    • Add the catalyst (e.g., 0.03-0.1% by weight of DMT).[1]

    • Purge with nitrogen and heat to 160-220°C with stirring.[1]

    • Methanol is generated as a by-product and is distilled off. The reaction is driven to completion by the continuous removal of methanol.

  • Polycondensation Stage:

    • After the complete removal of methanol, increase the temperature to 240-260°C.[1]

    • Gradually apply a high vacuum (<1 mmHg).

    • Excess BDO is distilled off and collected in a cold trap.

    • Continue the reaction for 2-4 hours to achieve a high molecular weight PBT.[1]

    • Cool the reactor under an inert atmosphere and collect the polymer.

Synthesis Pathways and Experimental Workflows

The following diagrams illustrate the chemical pathways and general experimental workflows for the different PBT synthesis routes.

PBT_Synthesis_Pathways cluster_PTA PTA Route cluster_DMT DMT Route cluster_B4HT B4HT Route PTA PTA + BDO B4HT_PTA B4HT (intermediate) PTA->B4HT_PTA Esterification (+ H2O) PBT PBT B4HT_PTA->PBT Polycondensation (- BDO) DMT DMT + BDO B4HT_DMT B4HT (intermediate) DMT->B4HT_DMT Transesterification (+ CH3OH) B4HT_DMT->PBT Polycondensation (- BDO) B4HT_direct B4HT (pre-synthesized) B4HT_direct->PBT Polycondensation (- BDO)

Caption: Chemical pathways for PBT synthesis.

Experimental_Workflow start Reactor Setup & Inert Atmosphere Purge charge Charge Precursors (B4HT, PTA/BDO, or DMT/BDO) & Catalyst start->charge stage1 Stage 1: Esterification / Transesterification (160-240°C) charge->stage1 byproduct By-product Removal (H2O or CH3OH) stage1->byproduct stage2 Stage 2: Polycondensation (240-260°C, High Vacuum) byproduct->stage2 excess_bdo Excess BDO Removal stage2->excess_bdo end PBT Polymer Recovery excess_bdo->end

Caption: General experimental workflow for PBT synthesis.

Conclusion

The selection of a precursor system for PBT synthesis is a multifaceted decision that depends on the specific requirements of the application, available resources, and economic considerations. The direct esterification of PTA with BDO is the most prevalent industrial method due to its cost-effectiveness. The transesterification of DMT with BDO, while historically significant, is becoming less common. The use of pre-synthesized this compound offers a more direct route to PBT, which may be advantageous in laboratory settings for achieving precise control over the polymerization process and potentially leading to polymers with tailored properties. For researchers and professionals in drug development, where polymer purity and well-defined characteristics are paramount, the B4HT route could be a particularly attractive option. Further research directly comparing the nuanced differences in the resulting polymer microstructures and their impact on performance in specialized applications is warranted.

References

Validation of an HPLC Method for Bis(4-hydroxybutyl) terephthalate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analytical Methods

While HPLC is a primary technique for the analysis of Bis(4-hydroxybutyl) terephthalate, other methods can also be employed, each with its own advantages and limitations.

Method Principle Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.High resolution, sensitivity, and specificity. Suitable for quantitative analysis of non-volatile and thermally labile compounds like BHBT.Requires specialized equipment and skilled operators. Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.High sensitivity and specificity, providing structural information.Requires derivatization for non-volatile compounds like BHBT, which can add complexity and potential for error.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and purity assessment.Lower sensitivity compared to chromatographic methods, making it less suitable for trace analysis.

This guide will focus on the validation of an HPLC method due to its widespread use and suitability for the routine quantitative analysis of BHBT.

Experimental Protocol: HPLC Method Validation for BHBT

The following section details the experimental protocol for validating an HPLC method for the quantification of this compound.

2.1. Proposed HPLC Method

  • Instrument: HPLC system with a UV-Vis detector

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Diluent: Acetonitrile/Water (50:50 v/v)

2.2. Validation Parameters and Procedures

The validation of the HPLC method is performed according to ICH guidelines, evaluating the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is evaluated by injecting the diluent (blank), a standard solution of BHBT, and a sample solution spiked with potential interfering substances.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the BHBT standard solution are prepared and injected. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). The percentage recovery is then calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing at least six replicate injections of the same sample.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (typically 3:1).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on the signal-to-noise ratio (typically 10:1).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase composition, flow rate, and column temperature.

Data Presentation: Summary of Validation Data

The following tables summarize representative quantitative data for the validation of the proposed HPLC method for this compound analysis. These values are based on typical acceptance criteria for HPLC method validation in the pharmaceutical industry.[1][2][3]

Table 1: Linearity

ParameterAcceptance CriteriaResult
Concentration Range -10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9995
Y-intercept Reporty = 12345x + 567

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)Acceptance Criteria (%)
50 99.598.0 - 102.0
100 100.298.0 - 102.0
150 99.898.0 - 102.0

Table 3: Precision

ParameterRelative Standard Deviation (RSD) (%)Acceptance Criteria (RSD %)
Repeatability (n=6) 0.85≤ 2.0
Intermediate Precision (n=6) 1.20≤ 2.0

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterResult
LOD (Signal-to-Noise Ratio 3:1) 0.5 µg/mL
LOQ (Signal-to-Noise Ratio 10:1) 1.5 µg/mL

Table 5: Robustness

Parameter VariedVariation% RSD of ResultsAcceptance Criteria (RSD %)
Flow Rate (mL/min) ± 0.11.3≤ 2.0
Mobile Phase Composition (%) ± 2%1.5≤ 2.0
Column Temperature (°C) ± 21.1≤ 2.0

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of an HPLC method.

HPLC_Validation_Workflow start Start: Define Analytical Method Requirements method_dev HPLC Method Development and Optimization start->method_dev validation_protocol Prepare Validation Protocol (Define Parameters & Acceptance Criteria) method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness pass_fail Results Meet Acceptance Criteria? robustness->pass_fail pass_fail->method_dev No validation_report Compile Validation Report pass_fail->validation_report Yes method_implementation Implement Validated Method for Routine Analysis validation_report->method_implementation revalidation Method Modification or Revalidation method_implementation->revalidation revalidation->method_dev Yes revalidation->method_implementation No

Caption: Logical workflow for HPLC method validation.

References

A Comparative Kinetic Analysis of Poly(butylene terephthalate) (PBT) Synthesis: Bis(4-hydroxybutyl) terephthalate (BHBT) Polycondensation vs. Direct Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the reaction kinetics of two primary routes for Poly(butylene terephthalate) (PBT) synthesis, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the polymerization kinetics of two major synthetic pathways to produce Poly(butylene terephthalate) (PBT), a high-performance thermoplastic polyester with significant applications in various fields, including medical devices and drug delivery systems. The two routes analyzed are the polycondensation of bis(4-hydroxybutyl) terephthalate (BHBT) and the direct esterification of terephthalic acid (TPA) with 1,4-butanediol (BDO). Understanding the kinetic parameters of these reactions is crucial for process optimization, reactor design, and tailoring the final polymer properties.

Comparative Kinetic Data

The following table summarizes the key kinetic parameters for the two PBT synthesis routes. The data has been compiled from various literature sources and provides a quantitative basis for comparing the reaction rates and activation energies.

ParameterBHBT PolycondensationDirect Esterification (TPA + BDO)CatalystTemperature (°C)Source
Reaction Order Second-orderTPA: 0.7-2, BDO: ~0.9Titanium tetrabutoxide, Butylhydroxyoxo-stannane190-210[1]
Rate Constant (k) 4.18 min⁻¹-Titanium tetrabutoxide270[2]
Activation Energy (Ea) ~145.5 kJ/mol (uncatalyzed, analogous system)48.93 - 81.77 kJ/molTitanium tetrabutoxide, Hafnium acetylacetonate-[1][3]
Pre-exponential Factor (A) -4.07 x 10⁴ - 11.11 x 10³ min⁻¹ (for similar esterifications)--

Reaction Pathways and Logical Flow

The synthesis of PBT via these two routes involves distinct chemical transformations. The following diagrams, generated using Graphviz, illustrate the logical flow of each process.

G cluster_0 BHBT Polycondensation Route cluster_1 Direct Esterification Route DMT Dimethyl Terephthalate (DMT) Transesterification Transesterification DMT->Transesterification BD_1 1,4-Butanediol (BDO) BD_1->Transesterification BHBT This compound (BHBT) Transesterification->BHBT Methanol Methanol (byproduct) Transesterification->Methanol Polycondensation Polycondensation BHBT->Polycondensation PBT_1 Poly(butylene terephthalate) (PBT) Polycondensation->PBT_1 BDO_loss_1 1,4-Butanediol (byproduct) Polycondensation->BDO_loss_1 TPA Terephthalic Acid (TPA) Direct_Esterification Direct Esterification & Polycondensation TPA->Direct_Esterification BD_2 1,4-Butanediol (BDO) BD_2->Direct_Esterification PBT_2 Poly(butylene terephthalate) (PBT) Direct_Esterification->PBT_2 Water Water (byproduct) Direct_Esterification->Water

Figure 1: Comparative logical flow of PBT synthesis routes.

Experimental Protocols

Detailed methodologies are essential for reproducible kinetic studies. The following sections outline the experimental protocols for monitoring the polymerization kinetics of both BHBT polycondensation and direct esterification.

Protocol 1: Monitoring BHBT Polycondensation via Melt Viscosity

This method tracks the increase in melt viscosity as the polymer chains grow during polycondensation.

Materials and Equipment:

  • This compound (BHBT) monomer

  • Catalyst (e.g., titanium tetrabutoxide)

  • High-temperature, inert atmosphere reaction vessel equipped with a stirrer and a torque-measuring rheometer

  • Vacuum pump

  • Nitrogen or Argon gas supply

  • Temperature controller

Procedure:

  • Charge the reaction vessel with a known quantity of BHBT monomer and the catalyst.

  • Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen.

  • Heat the reactor to the desired reaction temperature (e.g., 250-270 °C) under a slow stream of inert gas to melt the monomer.

  • Once the monomer is completely melted and the temperature is stable, start the stirrer at a constant speed.

  • Begin monitoring the torque required to maintain the constant stirring speed. The torque reading is proportional to the melt viscosity.

  • Simultaneously, apply a vacuum to the system to facilitate the removal of the 1,4-butanediol byproduct, driving the equilibrium towards polymer formation.

  • Record the torque (or viscosity) as a function of time.

  • The rate of increase in viscosity can be correlated to the rate of polymerization. The degree of polymerization can be related to the melt viscosity using established empirical relationships (e.g., the Mark-Houwink equation for intrinsic viscosity, which can be correlated to melt viscosity).

  • Kinetic parameters can be determined by fitting the viscosity-time data to appropriate kinetic models.

Protocol 2: Kinetic Analysis of Direct Esterification using Thermogravimetric Analysis (TGA)

This protocol utilizes TGA to monitor the mass loss associated with the removal of the water byproduct during the esterification and polycondensation reactions.

Materials and Equipment:

  • Terephthalic acid (TPA)

  • 1,4-butanediol (BDO)

  • Catalyst (e.g., titanium tetrabutoxide)

  • Thermogravimetric Analyzer (TGA)

  • Nitrogen gas supply

Procedure:

  • Prepare a homogeneous mixture of TPA, BDO (in a specific molar ratio, e.g., 1:1.2), and the catalyst.

  • Place a small, accurately weighed sample (typically 5-10 mg) of the mixture into a TGA pan.

  • Place the pan in the TGA furnace.

  • Program the TGA for a multi-step heating profile under a nitrogen atmosphere. A typical program might be:

    • Ramp to a temperature where esterification occurs (e.g., 180-220 °C) and hold isothermally.

    • Ramp to a higher temperature for polycondensation (e.g., 240-260 °C) and hold isothermally.

  • The TGA will record the mass of the sample as a function of time and temperature. The mass loss corresponds to the evaporation of the water byproduct formed during the reaction.

  • The rate of mass loss is directly proportional to the rate of the esterification and polycondensation reactions.

  • The conversion can be calculated from the observed mass loss relative to the theoretical mass of water that would be produced upon complete conversion.

  • Kinetic parameters such as the rate constant and activation energy can be determined by analyzing the mass loss data at different isothermal temperatures using kinetic models like the Arrhenius equation. This can be performed at various heating rates to apply model-free kinetic analysis methods.[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for conducting a kinetic analysis of polyesterification reactions.

G Start Start Reactant_Prep Prepare Reactant Mixture (Monomers + Catalyst) Start->Reactant_Prep Reaction_Setup Set up Reaction Apparatus (Reactor or TGA) Reactant_Prep->Reaction_Setup Set_Conditions Set Reaction Conditions (Temperature, Pressure, Atmosphere) Reaction_Setup->Set_Conditions Initiate_Reaction Initiate Polymerization Set_Conditions->Initiate_Reaction Monitor_Progress Monitor Reaction Progress (e.g., Viscosity, Mass Loss) Initiate_Reaction->Monitor_Progress Data_Collection Collect Data vs. Time Monitor_Progress->Data_Collection Kinetic_Analysis Perform Kinetic Analysis (Determine Rate Constants, Ea) Data_Collection->Kinetic_Analysis Results Results Kinetic_Analysis->Results

Figure 2: General workflow for kinetic analysis of polyesterification.

Discussion and Comparison

The kinetic data and reaction pathways reveal distinct differences between the two synthetic routes for PBT.

  • Reaction Mechanism and Byproducts: The BHBT polycondensation route is a two-step process that first involves the synthesis of the BHBT monomer, typically through transesterification of dimethyl terephthalate (DMT) with BDO, which produces methanol as a byproduct. The subsequent polycondensation of BHBT liberates BDO. The direct esterification route is a more direct, one-pot synthesis that produces water as the only byproduct. The different byproducts can have implications for process design and purification.

  • Kinetics: The polycondensation of BHBT is reported to follow second-order kinetics.[2] In contrast, the direct esterification of TPA and BDO exhibits more complex kinetics, with the reaction order with respect to TPA varying depending on the catalyst used.[1] The activation energy for the direct esterification process appears to be lower than that of the uncatalyzed polycondensation of a similar polyester, suggesting that, with an appropriate catalyst, the direct route may be more favorable from an energy perspective. However, direct comparison is challenging without the specific activation energy for catalyzed BHBT polycondensation.

  • Process Considerations: The direct esterification route is often favored in industrial settings due to its atom economy (producing only water as a byproduct) and the use of the less expensive TPA as a starting material compared to DMT. However, the heterogeneous nature of the initial reaction mixture (solid TPA in liquid BDO) can present challenges in terms of heat and mass transfer. The BHBT route, starting from a molten monomer, offers a more homogeneous reaction system for the polycondensation step.

References

Benchmarking the properties of bio-based Bis(4-hydroxybutyl) terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Bio-Based Poly(butylene terephthalate) and Alternative Polymers

Introduction

The transition towards a circular economy has catalyzed significant research into bio-based polymers as sustainable alternatives to conventional petroleum-derived plastics. A key example is bio-based Poly(butylene terephthalate), or bio-PBT, a semi-crystalline engineering thermoplastic synthesized from Bis(4-hydroxybutyl) terephthalate (B4HT). The "bio-based" designation stems from the production of its monomer precursors, terephthalic acid (TPA) and 1,4-butanediol (BDO), from renewable resources such as terpenes, lignocellulosic biomass, or sugars.[1][2][3][4][5] This innovation allows for the creation of a polymer with a significantly reduced carbon footprint that is chemically identical to its fossil-based counterpart, thereby retaining its high-performance characteristics.

This guide provides a comprehensive benchmark of bio-PBT against two prominent polymers in the materials science landscape:

  • Polylactic Acid (PLA): A leading bio-based and compostable thermoplastic derived from resources like corn starch or sugarcane, known for its rigidity and ease of processing.[6][7]

  • Poly(butylene adipate-co-terephthalate) (PBAT): A biodegradable and compostable copolyester, often derived from fossil fuels but valued for its flexibility and toughness, similar to low-density polyethylene.[8][9]

Targeted at researchers, scientists, and professionals in material and drug development, this document offers an objective comparison of their key thermal, mechanical, and barrier properties, supported by experimental data and standardized testing protocols.

Comparative Data of Polymer Properties

The performance of a polymer is defined by a combination of its physical properties. The following tables summarize key quantitative data for bio-PBT, PLA, and PBAT, offering a clear comparison for material selection.

Table 1: Thermal Properties

PropertyBio-PBTPLAPBAT
Glass Transition Temp. (Tg) 40 - 60 °C60 - 65 °C[10][11]-34 to -20 °C[10][12]
Melting Temperature (Tm) 223 - 230 °C[13]150 - 180 °C[11]100 - 120 °C[12][14]

Table 2: Mechanical Properties

PropertyBio-PBTPLAPBAT
Young's Modulus 2.7 - 8.7 GPa[13]3.5 - 4.1 GPa[13][15]74 - 136 MPa[11][16]
Tensile Strength 58 - 140 MPa[13]50 - 74.1 MPa[11][13][15]12 - 20 MPa[6][16]
Elongation at Break 2.5 - 43%[13]5.8 - 6.5%[11][15]508 - 516%[11][16]

Table 3: Barrier Properties

PropertyBio-PBTPLAPBAT
Oxygen Permeability (OTR) ModerateModerate to HighHigh
Water Vapor Permeability (WVTR) LowModerateModerate

(Note: Specific permeability values can vary significantly based on crystallinity, processing conditions, and film thickness. The table provides a general comparison.)

Experimental Workflow & Visualization

A systematic approach is crucial for the accurate characterization and comparison of polymer properties. The workflow diagram below illustrates the logical sequence of standardized tests.

G cluster_0 Material Preparation cluster_1 Sample Conditioning cluster_2 Property Characterization cluster_3 Standardized Tests cluster_4 Data Analysis Prep Polymer Resin (Bio-PBT, PLA, PBAT) Extrude Film Extrusion / Compression Molding Prep->Extrude Condition Conditioning (23°C, 50% RH) Extrude->Condition Thermal Thermal Analysis Condition->Thermal Mechanical Mechanical Testing Condition->Mechanical Barrier Barrier Testing Condition->Barrier DSC ASTM D3418 (Tg, Tm) Thermal->DSC Tensile ASTM D882 (Tensile, Modulus) Mechanical->Tensile OTR ASTM F1927 (Oxygen Perm.) Barrier->OTR WVTR ASTM E96 (Water Vapor Perm.) Barrier->WVTR Analysis Comparative Analysis & Data Tabulation DSC->Analysis Tensile->Analysis OTR->Analysis WVTR->Analysis

Fig 1. Experimental workflow for comparative polymer property analysis.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. The following protocols are based on internationally recognized ASTM standards.

Thermal Properties Analysis (ASTM D3418)

This method determines the transition temperatures of polymers, such as the glass transition (Tg) and melting point (Tm), using Differential Scanning Calorimetry (DSC).[17]

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample is subjected to a controlled temperature program. A typical procedure involves a heat-cool-heat cycle to erase the polymer's prior thermal history.

    • First Heat: Heat the sample from ambient temperature to a temperature above its melting point at a controlled rate (e.g., 10°C/min).[18]

    • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its Tg.

    • Second Heat: Heat the sample again at a controlled rate (e.g., 10°C/min). The Tg and Tm are determined from this second heating scan.[18]

  • Data Interpretation: The Tg is identified as a step change in the heat flow curve, while the Tm is the peak of the endothermic melting curve.

Mechanical Properties of Thin Films (ASTM D882)

This test is used to determine the tensile properties of thin plastic sheeting and films (<1 mm thickness), including tensile strength, Young's modulus, and elongation at break.[19][20]

  • Apparatus: Universal Testing Machine with appropriate load cells and grips.

  • Procedure:

    • Cut rectangular test specimens from the polymer film. The dimensions should be uniform, with a width between 5.0 mm and 25.4 mm.[20]

    • Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity).[20]

    • Mount the specimen into the grips of the testing machine.

    • Apply a tensile load to the specimen by separating the grips at a constant rate of speed until the specimen breaks.

    • Record the load and extension data throughout the test.

  • Calculations:

    • Tensile Strength: Maximum load divided by the original cross-sectional area.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The increase in length at the point of rupture divided by the original length, expressed as a percentage.

Oxygen Barrier Analysis (ASTM F1927)

This method determines the oxygen gas transmission rate (O₂GTR) through barrier materials using a coulometric detector at controlled relative humidity.[21][22][23]

  • Apparatus: Oxygen transmission rate test system with a coulometric sensor.

  • Procedure:

    • The test specimen is mounted as a sealed barrier between two chambers.

    • One chamber contains a stream of oxygen gas at a specific, controlled relative humidity.

    • The other chamber is purged with a stream of oxygen-free carrier gas (typically nitrogen).

    • As oxygen permeates through the specimen, it is carried by the nitrogen to the coulometric detector.

    • The detector measures the amount of oxygen, and the steady-state transmission rate is calculated.

  • Reporting: Results are typically reported in units of cc/(m² · day).

Water Vapor Barrier Analysis (ASTM E96)

This standard provides methods for determining the water vapor transmission rate (WVTR) of materials. The "Desiccant Method" (Procedure A) is commonly used.[24][25]

  • Apparatus: Test dish, controlled environment chamber (e.g., 38°C, 90% RH).

  • Procedure:

    • A desiccant (e.g., anhydrous calcium chloride) is placed in the test dish.

    • The polymer film specimen is sealed over the mouth of the dish.

    • The initial weight of the assembly is measured.

    • The assembly is placed in a controlled high-humidity environment.[26]

    • The assembly is weighed periodically. The rate of weight gain is due to water vapor permeating through the film and being absorbed by the desiccant.

    • A steady-state rate of weight change is determined by plotting weight against time.

  • Reporting: WVTR is calculated from the slope of the plot and reported in units of g/(m² · day).[26]

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Bis(4-hydroxybutyl) terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization and quantification of Bis(4-hydroxybutyl) terephthalate (BHBT), a key monomer in the synthesis of poly(butylene terephthalate) (PBT) and other copolyesters. The selection of an appropriate analytical method is crucial for applications ranging from quality control in polymer manufacturing to degradation studies. This document outlines the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy and presents a comparative analysis of their performance.

Data Presentation: A Comparative Analysis of Analytical Methods

The choice of an analytical technique for BHBT analysis depends on the specific requirements of the study, such as the need for quantitative data, structural elucidation, or routine screening. The following table summarizes the typical performance characteristics of the most common analytical methods.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on polarity with UV detection.Separation of volatile compounds followed by detection based on mass-to-charge ratio.Provides detailed structural information based on the magnetic properties of atomic nuclei.Identifies functional groups based on the absorption of infrared radiation.
Primary Use Quantification, purity assessment, and monitoring reaction kinetics.Identification and quantification of volatile and semi-volatile impurities or degradation products.Unambiguous structure elucidation and confirmation.Functional group identification and confirmation of synthesis.
Limit of Detection (LOD) 0.1 - 10 ng/mL (estimated for similar phthalates)0.01 - 1 ng/mL (estimated for similar phthalates)[1]Not typically used for trace quantification.High µg to mg range; not suitable for trace analysis.
Limit of Quantification (LOQ) 0.5 - 50 ng/mL (estimated for similar phthalates)0.025 - 5 ng/mL (estimated for similar phthalates)[1]Not applicable for trace quantification.Not applicable for trace quantification.
Linearity (R²) > 0.99[1]> 0.99[1]Not applicable for quantitative analysis in this context.Not applicable for quantitative analysis.
Accuracy (% Recovery) 90-110% (typical)[2]90-110% (typical)[2]Not applicable for quantitative analysis.Not applicable for quantitative analysis.
Precision (%RSD) < 5% (typical)[3]< 10% (typical)Not applicable for quantitative analysis.Not applicable for quantitative analysis.

Note: Performance data for HPLC and GC-MS are based on published results for structurally similar phthalates due to the limited availability of specific validation data for this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the quantification of BHBT and for monitoring its consumption or formation during chemical reactions.[4]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is typically employed.[5]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[5]

  • Detection: UV detection at a wavelength of 240 nm is appropriate for the terephthalate chromophore.

  • Sample Preparation: Samples are dissolved in a suitable solvent, such as acetonitrile or the mobile phase, and filtered through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: A calibration curve is generated using a series of standard solutions of known BHBT concentrations.

    • Accuracy: Determined by the recovery of a known amount of BHBT spiked into a sample matrix.

    • Precision: Assessed by repeatedly analyzing a single sample to determine the relative standard deviation (RSD).[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of BHBT, especially when dealing with complex matrices or when high sensitivity is required.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm), is suitable.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Injection: A split/splitless injector is typically used. For trace analysis, a splitless injection is preferred.

  • Temperature Program: An oven temperature program is used to separate the analytes. A typical program might start at a lower temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a few minutes.[7]

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Sample Preparation: Derivatization (e.g., silylation) may be necessary to increase the volatility of BHBT. The sample is dissolved in a suitable solvent, and the derivatizing agent is added. The reaction mixture is then heated before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for the unambiguous structural elucidation of BHBT. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), is used to dissolve the sample.

  • ¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The characteristic signals for BHBT include those for the aromatic protons of the terephthalate ring and the aliphatic protons of the 4-hydroxybutyl chains.[8]

  • ¹³C NMR Spectroscopy: Provides information on the number of different types of carbon atoms in the molecule. The spectrum of BHBT will show distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the butyl chains.[9]

  • Sample Preparation: A small amount of the purified BHBT sample is dissolved in the deuterated solvent in an NMR tube.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, thereby confirming the synthesis of BHBT.[10]

  • Instrumentation: An FTIR spectrometer.

  • Sampling Technique: The sample can be analyzed as a solid (e.g., using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory) or as a thin film.

  • Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

  • Characteristic Absorptions: The FTIR spectrum of BHBT will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl groups, the C=O stretch of the ester groups, and the C-O stretch, as well as absorptions corresponding to the aromatic ring.[11][12]

  • Sample Preparation: For KBr pellets, a small amount of the sample is ground with dry KBr powder and pressed into a thin pellet. For ATR, the sample is placed directly on the ATR crystal.

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for BHBT Analytical Techniques cluster_planning 1. Planning and Method Selection cluster_development 2. Method Development and Optimization cluster_validation 3. Method Validation cluster_comparison 4. Cross-Validation and Comparison cluster_reporting 5. Reporting and Selection DefineObjectives Define Analytical Objectives (Quantification, Identification, etc.) SelectTechniques Select Potential Techniques (HPLC, GC-MS, NMR, FTIR) DefineObjectives->SelectTechniques DevelopHPLC Develop HPLC Method DevelopGCMS Develop GC-MS Method DevelopNMR Develop NMR Protocol DevelopFTIR Develop FTIR Protocol ValidateHPLC Validate HPLC (Linearity, Accuracy, Precision, LOD, LOQ) DevelopHPLC->ValidateHPLC ValidateGCMS Validate GC-MS (Linearity, Accuracy, Precision, LOD, LOQ) DevelopGCMS->ValidateGCMS AnalyzeSamples Analyze Identical BHBT Samples with Validated Methods DevelopNMR->AnalyzeSamples Structural Confirmation DevelopFTIR->AnalyzeSamples Functional Group Confirmation ValidateHPLC->AnalyzeSamples ValidateGCMS->AnalyzeSamples CompareData Compare Quantitative and Qualitative Results AnalyzeSamples->CompareData AssessPerformance Assess Performance Metrics (Sensitivity, Specificity, Robustness) CompareData->AssessPerformance FinalReport Generate Comparison Report AssessPerformance->FinalReport SelectOptimal Select Optimal Method for Intended Application FinalReport->SelectOptimal

Caption: Workflow for the cross-validation of analytical techniques for BHBT.

References

Comparison of virgin vs. recycled Bis(4-hydroxybutyl) terephthalate performance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of Virgin vs. Recycled Bis(4-hydroxybutyl) terephthalate

This guide provides a comparative analysis of the performance characteristics of virgin and recycled this compound (B4HT), a key monomer in the synthesis of poly(butylene terephthalate) (PBT) and other polyesters. The information is intended for researchers, scientists, and professionals in drug development and polymer chemistry who are exploring sustainable alternatives in their applications.

While extensive data exists for virgin B4HT, direct comparative studies on the performance of recycled B4HT are not widely available in peer-reviewed literature. Therefore, the data presented for recycled B4HT is largely inferred from studies on the chemical recycling of polyesters like PET and PBT, and the known effects of common impurities on monomer performance.

Data Presentation: Quantitative Comparison

The following table summarizes the key performance indicators for virgin B4HT and the anticipated performance of recycled B4HT. The values for recycled B4HT are estimates based on the potential presence of impurities from chemical recycling processes.

Performance IndicatorVirgin this compoundRecycled this compound (Inferred)
Purity High (>99%)Variable (typically lower than virgin, dependent on purification)
Appearance White to off-white solidMay exhibit slight discoloration (yellowing)
Melting Point ~94 °CLower and broader range due to impurities
Hydroxyl Value Theoretical: ~361 mg KOH/gMay be lower due to side reactions or presence of non-hydroxyl-containing impurities
Acid Value Low (<0.5 mg KOH/g)Potentially higher due to residual acids from hydrolysis or degradation
Residual Catalysts NegligibleMay contain traces of catalysts used in the depolymerization process
Organic Impurities MinimalMay contain byproducts such as diethylene glycol, isomers of butanediol, or residual oligomers

Experimental Protocols

Detailed methodologies for key experiments to characterize the performance of B4HT are provided below. These standard test methods are applicable to both virgin and recycled materials.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of B4HT and identify any impurities.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the B4HT sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Instrumentation: Utilize a high-performance liquid chromatograph equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection Wavelength: Set the UV detector to a wavelength where B4HT has strong absorbance (e.g., 240 nm).

  • Analysis: Inject the prepared sample solution into the HPLC system. The purity is determined by comparing the peak area of B4HT to the total area of all peaks in the chromatogram. Impurities are identified by their retention times and can be quantified using appropriate standards.

Melting Point Determination

Objective: To determine the melting range of the B4HT sample as an indicator of purity. Pure compounds typically have a sharp melting point, while impurities will broaden and lower the melting range[1].

Methodology:

  • Sample Preparation: Finely powder the dry B4HT sample.

  • Apparatus: Use a capillary melting point apparatus.

  • Procedure:

    • Pack a small amount of the powdered sample into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the sample.

Hydroxyl Value Determination (ASTM D4274)

Objective: To measure the concentration of hydroxyl groups in the B4HT sample. The hydroxyl value is a measure of the amount of potassium hydroxide (in milligrams) equivalent to the hydroxyl content of one gram of the sample[2][3][4].

Methodology:

  • Reaction: Acetylate the hydroxyl groups in a known weight of the B4HT sample using a known excess of acetic anhydride in a pyridine solution.

  • Hydrolysis: Add water to hydrolyze the unreacted acetic anhydride to acetic acid.

  • Titration: Titrate the resulting solution with a standardized solution of potassium hydroxide (KOH) to a phenolphthalein endpoint.

  • Blank Determination: Perform a blank titration without the B4HT sample to determine the amount of acetic anhydride initially present.

  • Calculation: The hydroxyl value is calculated based on the difference in the volume of KOH solution consumed by the blank and the sample.

Acid Value Determination (DIN EN ISO 2114)

Objective: To quantify the amount of acidic impurities in the B4HT sample. The acid value is the mass of potassium hydroxide (in milligrams) required to neutralize one gram of the substance[5][6].

Methodology:

  • Sample Preparation: Dissolve a known weight of the B4HT sample in a suitable neutralized solvent mixture (e.g., toluene and ethanol).

  • Titration: Titrate the sample solution with a standardized solution of potassium hydroxide (KOH) in ethanol.

  • Endpoint Detection: The endpoint can be determined potentiometrically or by using a colorimetric indicator such as phenolphthalein.

  • Calculation: The acid value is calculated from the volume of KOH titrant used, its concentration, and the weight of the sample.

Mandatory Visualization

The following diagram illustrates the chemical recycling process of Poly(butylene terephthalate) (PBT) to produce recycled this compound (B4HT).

PBT_Recycling_Workflow WastePBT Waste PBT Products ShreddedPBT Shredded PBT Flakes WastePBT->ShreddedPBT Mechanical Preparation Depolymerization Glycolysis/ Transesterification Reactor ShreddedPBT->Depolymerization CrudeB4HT Crude Recycled B4HT Depolymerization->CrudeB4HT Depolymerization Purification Purification Process (e.g., Distillation, Crystallization) CrudeB4HT->Purification RecycledB4HT High-Purity Recycled B4HT Purification->RecycledB4HT Impurity Removal Impurities Impurities & Byproducts Purification->Impurities Polymerization Polymerization Reactor RecycledB4HT->Polymerization NewPBT New PBT Products Polymerization->NewPBT Re-polymerization VirginMonomers Virgin Monomers (Terephthalic Acid + 1,4-Butanediol) VirginMonomers->Polymerization Glycol 1,4-Butanediol Glycol->Depolymerization Catalyst Catalyst Catalyst->Depolymerization

Caption: Chemical recycling of PBT to produce recycled B4HT.

Signaling Pathways and Logical Relationships

The performance of recycled B4HT is directly influenced by the efficiency of the recycling and purification processes. The logical relationship can be visualized as follows:

Performance_Logic RecyclingProcess Chemical Recycling Process (e.g., Glycolysis) ImpurityLevels Impurity Levels in Recycled B4HT RecyclingProcess->ImpurityLevels Influences initial impurity profile PurificationEfficiency Purification Efficiency PurificationEfficiency->ImpurityLevels Reduces MonomerPerformance Recycled B4HT Performance ImpurityLevels->MonomerPerformance Directly Impacts PolymerProperties Final Polymer Properties MonomerPerformance->PolymerProperties Determines

Caption: Factors influencing the performance of recycled B4T.

References

Structural analysis of copolyesters containing Bis(4-hydroxybutyl) terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structural Analysis of Copolyesters Containing Bis(4-hydroxybutyl) Terephthalate (PBT)

This guide provides a detailed comparison of the structural, thermal, and mechanical properties of copolyesters containing this compound (PBT) with other common polyesters. It is intended for researchers, scientists, and professionals in drug development and polymer science, offering objective performance comparisons supported by experimental data.

Comparative Analysis of PBT-based Copolyesters and Alternatives

Copolyesters based on PBT are widely utilized for their excellent thermal and mechanical properties.[1][2] However, for specific applications, alternative polyesters such as Poly(ethylene terephthalate) (PET), Poly(butylene adipate-co-terephthalate) (PBAT), and various bio-based polyesters are considered. The choice of polyester is often dictated by the desired balance of properties like flexibility, thermal stability, and biodegradability.

Structural Properties

The structural characteristics of copolyesters, including crystallinity and molecular weight, are fundamental to their physical and mechanical behavior. Techniques such as X-ray Diffraction (XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for elucidating these features.

Table 1: Comparison of Structural Properties of Various Polyesters

PropertyPBTPETPBATBio-based Polyesters (e.g., PBF)
Crystallinity Semi-crystallineSemi-crystallineSemi-crystalline (lower than PBT)Varies (can be amorphous or semi-crystalline)
Crystal Structure TriclinicTriclinicOrthorhombicVaries
Typical Molecular Weight ( g/mol ) 30,000 - 80,00020,000 - 50,00040,000 - 70,00030,000 - 100,000
Density (g/cm³) ~1.31~1.38~1.26Varies

PBF: Poly(butylene furanoate)

Thermal Properties

The thermal behavior of copolyesters, including their melting point (Tm), glass transition temperature (Tg), and thermal stability, dictates their processing conditions and service temperature range. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard methods for evaluating these properties. PBT generally exhibits a lower glass transition temperature and melting point compared to PET, which can be advantageous for processing.[3][4]

Table 2: Comparison of Thermal Properties of Various Polyesters

PropertyPBTPETPBATBio-based Polyesters (e.g., PLA)
Glass Transition Temp. (Tg, °C) 40 - 6067 - 81-30 - -2550 - 60
Melting Temp. (Tm, °C) 220 - 230250 - 265110 - 130150 - 160
Heat Deflection Temp. (°C, 0.45 MPa) 50 - 6060 - 70~4550 - 55
Decomposition Temp. (°C) >350>400>300>300

PLA: Polylactic Acid

Mechanical Properties

The mechanical performance of copolyesters is a critical factor for their application in various fields. Properties such as tensile strength, elongation at break, and flexural modulus determine the material's suitability for applications ranging from flexible films to rigid components. PBT is known for its good balance of stiffness and toughness.[2][5]

Table 3: Comparison of Mechanical Properties of Various Polyesters

PropertyPBTPETPBATBio-based Polyesters (e.g., PBS)
Tensile Strength (MPa) 50 - 6055 - 7520 - 3530 - 50
Elongation at Break (%) 50 - 30050 - 150300 - 700200 - 500
Flexural Modulus (GPa) 2.3 - 2.82.8 - 3.10.1 - 0.30.4 - 0.8
Izod Impact Strength (J/m) 50 - 8030 - 50>20080 - 150

PBS: Poly(butylene succinate)

Experimental Protocols

Detailed methodologies for key characterization techniques are provided below to ensure reproducibility and accurate comparison of results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the chemical structure, composition, and sequence distribution of copolyesters.

  • Sample Preparation: Dissolve 5-10 mg of the copolyester in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or a mixture of CDCl₃ and trifluoroacetic acid (TFA)).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz) is typically used.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans for good signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: 0-10 ppm.

  • Data Analysis: Integrate the peaks corresponding to the different monomer units to determine the copolymer composition. Analyze the splitting patterns of the signals to gain insights into the sequence distribution (random, blocky, or alternating).[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups and confirming the chemical structure of copolyesters.

  • Sample Preparation: Samples can be analyzed as thin films cast from a solution, as KBr pellets, or directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: Identify characteristic absorption bands for ester carbonyl groups (C=O stretch, ~1720 cm⁻¹), aromatic C=C bonds (~1600 and 1500 cm⁻¹), and C-O bonds (~1250 and 1100 cm⁻¹).[7]

X-ray Diffraction (XRD)

XRD is employed to investigate the crystalline structure and determine the degree of crystallinity of semi-crystalline copolyesters.

  • Sample Preparation: Samples can be in the form of films, powders, or molded parts.

  • Instrumentation: A wide-angle X-ray diffractometer with Cu Kα radiation (λ = 1.54 Å) is commonly used.

  • Parameters:

    • 2θ Range: 10-40°.

    • Scan Speed: 1-5°/min.

  • Data Analysis: Identify the positions and intensities of the diffraction peaks to determine the crystal structure.[8] The degree of crystallinity can be calculated by separating the crystalline and amorphous contributions to the diffraction pattern.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of copolyesters, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

  • Sample Preparation: Use 5-10 mg of the sample in a sealed aluminum pan.

  • Instrumentation: A standard DSC instrument.

  • Parameters:

    • Heating/Cooling Rate: 10-20 °C/min.

    • Temperature Program: Typically involves a first heating scan to erase thermal history, followed by a controlled cooling scan and a second heating scan for analysis.

    • Atmosphere: Inert atmosphere (e.g., nitrogen).

  • Data Analysis: Determine Tg from the inflection point in the heat flow curve, and Tm from the peak of the melting endotherm. The degree of crystallinity can be estimated from the enthalpy of melting.[2]

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition behavior of copolyesters.

  • Sample Preparation: Use 5-10 mg of the sample in a ceramic or platinum pan.

  • Instrumentation: A standard TGA instrument.

  • Parameters:

    • Heating Rate: 10-20 °C/min.

    • Temperature Range: Typically from room temperature to 600-800 °C.

    • Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.

  • Data Analysis: Determine the onset temperature of decomposition and the temperature of maximum decomposition rate from the TGA and derivative thermogravimetric (DTG) curves, respectively.

Visualizing the Analytical Workflow

The structural analysis of copolyesters follows a logical progression of techniques to build a comprehensive understanding of the material's properties. The following diagram illustrates a typical experimental workflow.

G cluster_synthesis Copolyester Synthesis cluster_primary_characterization Primary Structural Characterization cluster_morphological_analysis Morphological & Crystalline Analysis cluster_thermal_analysis Thermal Properties Analysis cluster_mechanical_testing Mechanical Performance Evaluation Synthesis Synthesis of Copolyester FTIR FTIR Spectroscopy (Functional Group Identification) Synthesis->FTIR NMR NMR Spectroscopy (Chemical Structure & Composition) Synthesis->NMR XRD X-ray Diffraction (Crystallinity & Crystal Structure) NMR->XRD DSC Differential Scanning Calorimetry (Tg, Tm, Crystallinity) XRD->DSC TGA Thermogravimetric Analysis (Thermal Stability) DSC->TGA Tensile Tensile Testing (Strength, Elongation) TGA->Tensile Flexural Flexural Testing (Modulus) Tensile->Flexural Impact Impact Testing (Toughness) Flexural->Impact

Caption: Workflow for the structural and performance analysis of copolyesters.

References

Safety Operating Guide

Proper Disposal of Bis(4-hydroxybutyl) terephthalate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of Bis(4-hydroxybutyl) terephthalate, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental responsibility.

Immediate Safety and Handling for Disposal

Prior to initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and follow all institutional and local regulations regarding chemical waste management.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Wear a laboratory coat.

Engineering Controls:

  • Handle the chemical in a well-ventilated area, such as a chemical fume hood, to minimize the potential for dust inhalation.

Step-by-Step Disposal Protocol

1. Waste Identification and Classification:

Based on available data for similar compounds, this compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is crucial to verify this with your institution's Environmental Health and Safety (EHS) department, as local regulations may vary. Do not mix with other waste streams, particularly hazardous materials.

2. Containerization:

  • For solid waste, use a designated, leak-proof, and clearly labeled container. The container should be made of a material compatible with the chemical.

  • Label the container clearly as "Non-Hazardous Waste: this compound". Include the chemical formula (C₁₆H₂₂O₆) and CAS Number (23358-95-4).

  • Ensure the container is kept closed except when adding waste.

3. On-site Storage:

  • Store the waste container in a designated, secure area away from incompatible materials.

  • The storage area should be cool and dry.

4. Final Disposal:

  • Solid Waste: As a solid, non-hazardous chemical, this compound should not be disposed of in regular laboratory trash cans to avoid causing alarm to custodial staff. It should be taken directly to a designated dumpster for sanitary landfill disposal.[1]

  • Liquid Waste (if applicable): If the compound is in a liquid solution, it should not be disposed of in a dumpster.[1] Consult your EHS department for guidance on the disposal of non-hazardous liquid waste. Some non-hazardous, water-miscible solutions with a neutral pH may be suitable for drain disposal with copious amounts of water, but this requires institutional approval.[2]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and managed as chemical waste. After rinsing, deface the original label and dispose of the container in the regular trash or recycling, as appropriate for your facility.

5. Documentation:

  • Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.

Quantitative Data Summary

For easy reference, the following table summarizes key physical and chemical properties of this compound that are relevant to its handling and disposal.

PropertyValue
Molecular Formula C₁₆H₂₂O₆
Molecular Weight 310.34 g/mol
Appearance White to off-white solid
Melting Point 94 °C
Boiling Point 483.1 ± 35.0 °C (Predicted)

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_assessment Assessment & Segregation cluster_containerization Containerization cluster_disposal Final Disposal start Start: Bis(4-hydroxybutyl) terephthalate Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilate Work in a Ventilated Area (Fume Hood) ppe->ventilate classify Classify as Non-Hazardous Waste ventilate->classify segregate Segregate from Hazardous Waste classify->segregate Confirmed Non-Hazardous consult_ehs Consult Institutional EHS Department classify->consult_ehs Unsure of Classification containerize Place in a Labeled, Leak-Proof Container segregate->containerize label_info Label with: 'Non-Hazardous Waste: This compound' CAS: 23358-95-4 containerize->label_info store Store in Designated Waste Area label_info->store dispose Dispose in Sanitary Landfill (via designated dumpster) store->dispose end End of Process dispose->end

Caption: Disposal workflow for this compound.

Environmental Considerations

While this compound is not expected to be highly toxic to aquatic life, it is crucial to prevent its release into the environment. Do not discharge the solid material or its solutions into drains or waterways. Studies on similar compounds suggest that it may be biodegradable.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and sustainability in research and development.

References

Personal protective equipment for handling Bis(4-hydroxybutyl) terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Bis(4-hydroxybutyl) terephthalate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to ensure personal safety when handling this compound. The following table outlines the required PPE for various laboratory operations.

OperationRequired Personal Protective Equipment
Weighing and Preparing Solutions (Solid Form) Primary Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards. Gloves: Powder-free nitrile gloves. Change gloves immediately if contaminated. Body Protection: A fully buttoned laboratory coat. Respiratory Protection: Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved N95 respirator is required to prevent inhalation of fine particles.
Handling Solutions of this compound Primary Eye Protection: Chemical splash goggles. Secondary Eye and Face Protection: A face shield should be worn over safety goggles when there is a risk of splashing. Gloves: Chemical-resistant nitrile gloves. Double-gloving is recommended, especially when working with larger volumes. Body Protection: A chemical-resistant laboratory coat or apron over a standard lab coat. Footwear: Closed-toe, chemical-resistant shoes.
Accidental Spill Cleanup Primary Eye Protection: Chemical splash goggles and a face shield. Gloves: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). Body Protection: Chemical-resistant suit or apron over a lab coat. Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors and particulates.
Waste Disposal Primary Eye Protection: Chemical splash goggles. Gloves: Two pairs of chemical-resistant nitrile gloves. Body Protection: A fully buttoned laboratory coat.
Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for the safe handling of this compound.

1. Preparation and Weighing (Solid Form):

  • Designate a specific work area within a certified chemical fume hood for handling the solid compound.
  • Cover the work surface with absorbent, disposable bench paper.
  • Ensure all required PPE is donned correctly before handling the chemical.
  • When weighing, use an analytical balance inside the fume hood to minimize dust dispersion.
  • If weighing outside a fume hood is unavoidable, use a balance with a draft shield and wear a NIOSH-approved N95 respirator.
  • Use spatulas and weighing boats dedicated to this chemical to avoid cross-contamination.
  • Close the container tightly immediately after use.

2. Solution Preparation:

  • All solution preparations must be conducted within a chemical fume hood.
  • Slowly add the solid this compound to the solvent to avoid splashing.
  • Ensure the vessel is appropriately sized to prevent overflow.
  • If heating is required, use a controlled heating mantle and monitor the process closely.

3. Handling and Storage of Solutions:

  • Clearly label all containers with the chemical name, concentration, date, and appropriate hazard symbols.
  • Store solutions in tightly sealed, compatible containers.
  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan: Step-by-Step Procedures

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • Segregate all waste contaminated with this compound from general laboratory waste.
  • Use designated, clearly labeled hazardous waste containers.[1]

2. Solid Waste Disposal:

  • Collect unused or waste solid this compound in a labeled, sealed container.
  • Contaminated materials such as gloves, bench paper, pipette tips, and weighing boats should be placed in a designated, leak-proof hazardous waste bag or container.[1][2]

3. Liquid Waste Disposal:

  • Collect all solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
  • Do not mix with other chemical waste streams unless compatibility has been confirmed.

4. Final Disposal:

  • All hazardous waste must be disposed of through a licensed hazardous waste management company.[1]
  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE as outlined in the table above.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ventilate the area thoroughly.

Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area weigh Weigh Solid in Fume Hood prep_area->weigh Proceed to Handling prepare_solution Prepare Solution weigh->prepare_solution segregate Segregate Contaminated Waste prepare_solution->segregate Generate Waste dispose Dispose via Licensed Vendor segregate->dispose

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.